4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Description
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Properties
IUPAC Name |
4-iodo-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole CAS number
An In-depth Technical Guide: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] Within this class, halogenated pyrazoles serve as exceptionally valuable building blocks, enabling the synthesis of complex molecular architectures through modern cross-coupling chemistry.[3] This guide focuses on this compound, a highly functionalized intermediate poised for applications in drug discovery and agrochemical development.
The strategic placement of three key functional groups defines its utility. The iodine atom at the 4-position acts as a versatile synthetic handle for introducing molecular diversity.[3] The trifluoromethyl (CF₃) group at the 3-position often enhances metabolic stability, lipophilicity, and binding affinity, properties crucial for developing effective drug candidates.[1][4] Finally, the N-methyl group prevents tautomerization and provides a fixed substitution pattern, simplifying synthetic outcomes.[1] This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature. Its structural attributes and key identifiers are summarized in the table below. The combination of the electron-withdrawing trifluoromethyl group and the polarizable iodine atom on the aromatic pyrazole ring dictates its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 1194377-09-7 | |
| Molecular Formula | C₅H₄F₃IN₂ | |
| Molecular Weight | 276.00 g/mol | |
| Appearance | Solid | |
| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |
| SMILES String | IC1=CN(C)N=C1C(F)(F)F |
The trifluoromethyl group significantly influences the electronic nature of the pyrazole ring, while the iodine atom at the C4 position is the primary site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions.[3]
Synthesis and Functionalization
The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For trifluoromethyl-pyrazoles, a common precursor is a trifluoromethylated β-diketone or its enol ether.[5] The subsequent iodination is typically achieved via electrophilic substitution.
A general synthetic pathway is outlined below. The process begins with the reaction of a trifluoromethylated building block, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with methylhydrazine to form the N-methyl-trifluoromethyl-pyrazole core. This is followed by a regioselective iodination step. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation, often yielding the 4-iodo isomer with high selectivity.[4][6]
Caption: General synthetic workflow for this compound.
Reactivity and Application in Cross-Coupling
The true synthetic power of this compound lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for further functionalization or as structural elements in bioactive molecules.
Caption: Key cross-coupling reactions utilizing the 4-iodopyrazole scaffold.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. Its utility as a precursor is particularly notable in the development of kinase inhibitors and central nervous system (CNS) agents.[3][4]
-
Protein Kinase Inhibitors: The pyrazole scaffold is frequently employed in the design of inhibitors for kinases such as JNK, c-Met, and CDKs, which are critical targets in oncology and inflammatory diseases.[3] The ability to diversify the 4-position allows for fine-tuning of selectivity and potency.
-
GABA Receptor Modulators: Pyrazole derivatives are explored as modulators of GABA receptors, which are important in treating neurological and psychiatric disorders.[4] The trifluoromethyl group can enhance lipophilicity, which is often crucial for penetration of the blood-brain barrier.[4]
-
Agrochemicals: In agrochemistry, iodinated and trifluoromethylated pyrazoles are investigated as potent herbicides and insecticides. These substitutions can disrupt key biological processes in pests.[4]
Caption: From versatile intermediate to diverse biological applications.
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized by a qualified laboratory professional. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of analogous iodinated pyrazoles.[4][6]
-
Cyclocondensation:
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol (EtOH), add methylhydrazine (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 1-methyl-3-trifluoromethyl-1H-pyrazole may be purified by distillation or column chromatography, or used directly in the next step.
-
-
Iodination:
-
Dissolve the crude or purified 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki coupling using the title compound.[3][7]
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 80-100°C and stir vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-substituted pyrazole.
-
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, related halogenated and trifluoromethylated pyrazoles require careful handling.[8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Hazards: Based on analogous compounds, potential hazards may include skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion and Future Perspectives
This compound (CAS: 1194377-09-7) is a high-value synthetic intermediate with significant potential for academic and industrial research. Its well-defined structure, featuring a reactive iodine handle and a bio-relevant trifluoromethyl group, makes it an ideal precursor for constructing diverse libraries of complex molecules. Its primary application lies in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of novel candidates for drug discovery and agrochemical development. Future research may focus on expanding the scope of its synthetic transformations, developing more sustainable synthetic routes, and exploring its application in creating novel materials and therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole chemical properties
An In-depth Technical Guide to 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Properties, Synthesis, and Reactivity
Introduction
This compound, identified by CAS Number 1194377-09-7, is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure incorporates a pyrazole core, a scaffold prevalent in numerous biologically active molecules and pharmaceuticals.[2][3] The strategic placement of three key substituents—a methyl group at the N1 position, a trifluoromethyl (CF₃) group at C3, and an iodine atom at C4—endows this molecule with a unique combination of properties. The electron-withdrawing trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial parameters in drug design, while the carbon-iodine bond serves as a versatile and highly reactive synthetic handle for constructing more complex molecular architectures through various cross-coupling reactions.[4][5]
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a building block in modern organic synthesis.
Physicochemical and Spectroscopic Properties
The compound is typically a solid at room temperature.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1194377-09-7 | [1] |
| Molecular Formula | C₅H₄F₃IN₂ | [1] |
| Molecular Weight | 276.00 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES | IC1=CN(C)N=C1C(F)(F)F | [1] |
| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | [1] |
Spectroscopic Data
| Spectroscopy | Data for 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole[6] |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.97 (s, 1H, 5-H), 7.55–7.53 (m, 2H), 7.31–7.29 (m, 2H), 2.42 (s, 3H) |
| ¹³C{¹H} NMR (151 MHz, CDCl₃) | δ 144.9 (q, ²JC–F = 37.2 Hz), 138.5, 136.7, 134.4, 130.3, 121.0 (q, ¹JC–F = 270.2 Hz), 119.7, 55.9 (q, ³JC–F ≈ 1.6 Hz), 21.1 |
| ¹⁹F NMR (565 MHz, CDCl₃) | δ -61.72 (s, CF₃) |
| IR (neat) | ν 1521, 1470, 1394, 1230, 1163, 1129, 1066, 992, 813 cm⁻¹ |
The ¹⁹F NMR shows a characteristic singlet for the CF₃ group, while the ¹³C NMR displays the expected quartet for the CF₃ carbon due to C-F coupling. The C4 carbon bearing the iodine atom shows a significant upfield shift.
Synthesis and Regioselectivity
The synthesis of 4-iodo-3-trifluoromethyl-pyrazoles hinges on the regioselective iodination of a suitable pyrazole precursor. Direct electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich site.[7] For 1-aryl-3-CF₃-pyrazoles, a highly efficient and regioselective method involves using ceric ammonium nitrate (CAN) as a catalyst with elemental iodine (I₂).[6][8] This method provides the 4-iodo isomer in high yield, avoiding the formation of the 5-iodo isomer which can be obtained under different conditions (e.g., lithiation followed by quenching with I₂).[6][8]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: CAN-Mediated Iodination
This protocol is adapted from the selective iodination of similar 1-aryl-3-CF₃-pyrazoles.[6]
-
Preparation: In a round-bottom flask, dissolve the starting material, 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv), in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add elemental iodine (I₂, ~1.1 equiv) to the solution.
-
Initiation: Add a catalytic amount of ceric ammonium nitrate (CAN, ~0.1 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The C4-iodine bond is the primary site of reactivity, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkynyl, and amino groups, generating diverse libraries of functionalized pyrazoles for screening in drug discovery and agrochemical development.[6][9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound.[10] this compound readily participates in this reaction, where the C-I bond undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[9] This reaction is invaluable for synthesizing 4-aryl or 4-heteroaryl pyrazole derivatives.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is based on a rapid microwave-assisted procedure for similar 4-iodopyrazoles.[9]
-
Materials: this compound, arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Cesium carbonate (Cs₂CO₃), 1,2-Dimethoxyethane (DME), Water.
-
Procedure:
-
To a microwave vial, add the pyrazole (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), Cs₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (2-5 mol%).
-
Add DME and water (e.g., 4:1 ratio).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Place the vial in a microwave reactor and irradiate the mixture at 90-120 °C for 5-20 minutes.[9]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-arylpyrazole product.
-
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] The reaction is co-catalyzed by palladium and copper complexes.[13] The C-I bond of the pyrazole is highly reactive in this transformation, allowing for the efficient synthesis of 4-alkynyl-pyrazoles, which are important scaffolds in medicinal chemistry.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
This is a general procedure adapted from protocols for similar iodo-heterocycles.[13][14]
-
Materials: this compound, terminal alkyne, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), a base (e.g., Triethylamine or Diisopropylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the solvent, followed by the base.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product via column chromatography to isolate the 4-alkynylpyrazole.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[15][16] This reaction is a powerful tool for installing primary or secondary amine functionalities at the C4 position of the pyrazole ring. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation.[17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is based on general conditions for the amination of iodo-heterocycles.[17][18]
-
Materials: this compound, primary or secondary amine, a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOt-Bu or K₃PO₄), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equiv), followed by the pyrazole (1.0 equiv).
-
Add the anhydrous solvent and then the amine (1.2-1.5 equiv).
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer, combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
After concentration, purify the product by column chromatography.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, related iodo- and trifluoromethyl-pyrazole compounds require careful handling.
-
General Hazards: Similar compounds are classified as acutely toxic if swallowed and may cause skin and eye irritation.[19][20]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid inhalation of dust and contact with skin and eyes.[20]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[21]
References
- 1. This compound AldrichCPR 1194377-09-7 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]
- 20. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 21. fishersci.com [fishersci.com]
The Strategic Utility of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of clinically successful therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal bioisostere for other aromatic and heterocyclic systems. The strategic incorporation of substituents onto the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable building block, 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, detailing its synthesis, properties, and pivotal role in the development of targeted therapeutics. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the iodo substituent provides a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an indispensable tool for the medicinal chemist.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| Molecular Weight | 276.00 g/mol | |
| Molecular Formula | C₅H₄F₃IN₂ | |
| Appearance | Solid | |
| CAS Number | 1194377-09-7 | |
| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |
| SMILES String | IC1=CN(C)N=C1C(F)(F)F | |
| Melting Point | 108-110 °C (for 4-iodopyrazole) | [1][2] |
| Water Solubility | Soluble (for 4-iodopyrazole) | [1] |
Note: Some physicochemical data are for the closely related compound 4-iodopyrazole and are provided as an estimate.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by its regioselective iodination at the 4-position.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
A practical and high-yielding synthesis of the pyrazole core can be achieved starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.[3][4][5]
Experimental Protocol:
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in a suitable solvent such as ethanol, add methylhydrazine dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
The desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer is separated and isolated based on differences in boiling points through fractional distillation.[3][4]
Step 2: Iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
The introduction of an iodine atom at the 4-position of the pyrazole ring is a critical step that renders the molecule highly versatile for further functionalization. This can be achieved through electrophilic iodination using various reagents. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN).[6]
Experimental Protocol:
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent, such as acetonitrile.
-
Add elemental iodine (I₂) to the solution.
-
Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent to the reaction mixture at room temperature.
-
Stir the mixture for several hours, monitoring the progress of the reaction by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is then purified by column chromatography to yield the final product.
Application in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which allow for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize the potency and selectivity of drug candidates.
A prime example of the application of the pyrazole scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a host of diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP, the natural substrate for kinases, thereby competitively inhibiting their activity.
Case Study: The JAK-STAT Signaling Pathway and Ruxolitinib
The Janus kinase (JAK) family of enzymes and the Signal Transducer and Activator of Transcription (STAT) proteins form a critical signaling pathway (the JAK-STAT pathway) that regulates a wide range of cellular processes, including immune responses, inflammation, and hematopoiesis.[7] Dysregulation of this pathway is a key driver in various myeloproliferative neoplasms and inflammatory diseases.
Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, is a clinically approved therapeutic that effectively modulates this pathway.[8][9][10] While not directly synthesized from this compound, its core pyrazole structure exemplifies the principles of kinase inhibition and the importance of this heterocyclic scaffold. Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[9] This, in turn, blocks the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation.
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic combination of a metabolically stable trifluoromethyl group and a synthetically tractable iodo substituent on a privileged pyrazole scaffold makes it an ideal starting point for the synthesis of complex and potent therapeutic agents. A comprehensive understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to leverage its full potential in the development of novel treatments for a wide range of diseases.
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4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole structure
An In-depth Technical Guide to 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Synthesis, Structure, and Application
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular characteristics to achieve desired therapeutic effects.[3] The strategic functionalization of the pyrazole ring is therefore of paramount importance to drug discovery professionals.
This technical guide focuses on a key building block: This compound . The incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity, while the iodine atom at the 4-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[4] Understanding the synthesis, structural properties, and reactivity of this molecule is crucial for its effective application in the development of novel pharmaceuticals and agrochemicals.
This document provides a comprehensive overview for researchers and scientists, detailing the strategic synthesis with mechanistic insights, methods for structural characterization, and its application as a pivotal intermediate in complex molecule synthesis.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a five-membered diazole ring with specific substituents at the 1, 3, and 4 positions. Each substituent imparts distinct electronic and steric properties that influence the molecule's overall reactivity and utility.
-
1-Methyl Group : A small, electron-donating group that occupies one of the nitrogen atoms, resolving tautomerism and influencing the electronic distribution of the ring.
-
3-Trifluoromethyl Group : A strongly electron-withdrawing group that significantly impacts the acidity of adjacent protons and the overall electron density of the pyrazole ring.
-
4-Iodo Group : A large, polarizable halogen atom that serves as an excellent leaving group in cross-coupling reactions, making it the primary site for molecular elaboration.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | [5] |
| CAS Number | 1194377-09-7 | [5] |
| Molecular Formula | C₅H₄F₃IN₂ | [5] |
| Molecular Weight | 276.00 g/mol | [5] |
| Form | Solid | [5] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of this compound is typically a two-stage process: first, the construction of the pyrazole core, followed by regioselective iodination. The control of regioselectivity during the iodination step is the most critical aspect of the synthesis.
Stage 1: Synthesis of the Precursor, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
A robust and scalable method for synthesizing the pyrazole precursor involves the cyclocondensation of an appropriate 1,3-dicarbonyl equivalent with methylhydrazine.[6] A common starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
The reaction with methylhydrazine yields a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[7][8] The formation of these isomers is a direct consequence of the two electrophilic carbonyl-like carbons in the butenone precursor, which can be attacked by either nitrogen of the asymmetric methylhydrazine. These isomers must be separated, typically by fractional distillation, before proceeding to the next step.[6]
Stage 2: Regioselective Iodination at the C4-Position
The functionalization of the pyrazole ring is heavily influenced by the electronic nature of its substituents. The C4 position is generally the most electron-rich and thus most susceptible to electrophilic attack. However, the C5 position possesses the most acidic proton, making it susceptible to deprotonation and subsequent reaction with an electrophile. This dichotomy allows for exquisite control over the site of iodination.
Causality of Regioselectivity:
-
For C4-Iodination (Electrophilic Aromatic Substitution): The reaction mechanism involves an electrophilic iodine species (I⁺). This electrophile will preferentially attack the position of highest electron density on the pyrazole ring. The combined electronic effects of the N-methyl and CF₃ groups render the C4 position the most nucleophilic, directing the substitution there.
-
For C5-Iodination (Deprotonation-Substitution): This alternative pathway involves using a strong base (like n-BuLi) to remove the most acidic proton on the ring, which is at the C5 position. The resulting pyrazole anion then attacks elemental iodine.[9]
For the synthesis of the title compound, an electrophilic pathway is required. A highly effective and regioselective method is the use of elemental iodine (I₂) in the presence of ceric ammonium nitrate (CAN).[9][10] CAN acts as an oxidant to generate the potent electrophilic iodine species in situ, which then reacts selectively at the C4 position.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data provides a fingerprint for the molecule.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show two singlets. One corresponding to the N-methyl protons (approx. δ 3.9-4.1 ppm) and another for the single remaining proton on the pyrazole ring at the C5 position (approx. δ 7.6-7.8 ppm). The disappearance of the C4-H signal from the precursor spectrum is a key indicator of successful iodination. |
| ¹³C NMR | Distinct signals for all five carbon atoms are expected. The signal for the C4 carbon will be shifted significantly downfield and will show a reduced intensity due to the presence of the heavy iodine atom (C-I bond, approx. δ 60-70 ppm). |
| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the CF₃ group (approx. δ -60 to -65 ppm relative to CFCl₃). |
| Mass Spec. | The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 276. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
Applications in Medicinal Chemistry
The primary value of this compound in drug development is its function as a versatile intermediate. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a wide range of cross-coupling reactions.
This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, rapidly building molecular complexity. This strategy is central to the synthesis of libraries of compounds for screening against biological targets.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The 1-methyl-3-trifluoromethyl-pyrazole moiety itself is present in numerous bioactive molecules, including kinase inhibitors and anti-inflammatory agents, making this building block particularly relevant.[1] For example, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a related trifluoromethyl-pyrazole core, underscoring the pharmaceutical importance of this scaffold.[11][12]
Detailed Experimental Protocols
The following protocols are representative methods based on established literature procedures and are designed to be self-validating.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (Precursor)
This protocol is adapted from procedures for the synthesis of trifluoromethylated pyrazoles.[6][7]
-
Reaction Setup: To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude oil, a mixture of 3-CF₃ and 5-CF₃ regioisomers, is purified and separated by fractional distillation under vacuum to yield the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Protocol 2: C4-Iodination via CAN-Mediated Reaction
This protocol is based on highly regioselective methods for pyrazole iodination.[9][10][13]
-
Materials: 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), elemental iodine (I₂, 1.2 eq), ceric ammonium nitrate (CAN, 2.5 eq), and acetonitrile (solvent).
-
Reaction Setup: Dissolve the pyrazole precursor in acetonitrile in a round-bottom flask. Add the elemental iodine and stir until dissolved.
-
Reaction: Slowly add a solution of CAN in acetonitrile to the mixture at room temperature. The reaction is often accompanied by a color change. Stir for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Extract the mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of its substituents. The trifluoromethyl group confers desirable physicochemical properties for drug candidates, while the N-methyl group provides stability. Most importantly, the C4-iodo group serves as a precisely positioned functional handle for building molecular complexity through reliable and versatile cross-coupling chemistry. A thorough understanding of its regioselective synthesis, particularly the mechanistic rationale behind electrophilic iodination, empowers medicinal chemists to leverage this building block effectively in the design and synthesis of next-generation therapeutics.
References
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Tairov M., Levchenko V., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: [Link][9][10]
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Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available at: [Link]
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Malkov, G. A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link][14]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Ningbo Inno Pharmchem. Available at: [Link][15]
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Anderson, J. C., et al. (2006). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Available at: [Link]
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Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. Available at: [Link]
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Reddy, A. R., et al. (2012). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. Available at: [Link]
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Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link][1]
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Jones, A. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link][4]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. BioMed Research International. Available at: [Link][2]
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4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal and agricultural chemistry. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, while the iodine atom serves as a versatile handle for further molecular elaboration through cross-coupling reactions. This document details the core two-stage synthetic strategy, encompassing the initial formation of the pyrazole ring followed by its regioselective iodination. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated and Iodinated Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that constitute the core scaffold of numerous biologically active molecules.[1] Their prevalence in blockbuster drugs such as Celecoxib and Rimonabant underscores their importance as "privileged structures" in drug discovery.[2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3][4][5]
The target molecule, this compound, combines the benefits of the pyrazole core and the CF₃ group with a strategically placed iodine atom. This carbon-iodine bond is a key functional group for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[6][7] This guide offers a detailed examination of its synthesis, providing the necessary insights for its efficient and scalable production.
Core Synthetic Strategy: A Two-Stage Approach
The most logical and widely adopted pathway to this compound involves two principal stages:
-
Pyrazole Core Synthesis : Construction of the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
Regioselective Iodination : Introduction of an iodine atom at the C4 position of the pyrazole ring.
This staged approach allows for the controlled synthesis and purification of the pyrazole intermediate before the final functionalization step.
Figure 1: High-level overview of the two-stage synthesis pathway.
Stage 1: Synthesis of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Precursor
The foundational step is the creation of the pyrazole ring system. The Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is the most robust and scalable method.[2]
Mechanistic Rationale and Reagent Selection
The key transformation is the reaction between a trifluoromethylated β-dicarbonyl equivalent and methylhydrazine.[8] A highly effective and commercially available starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . This enone serves as a synthetic equivalent of trifluoroacetoacetone.
The reaction with methylhydrazine proceeds via nucleophilic attack, cyclization, and subsequent dehydration to yield the aromatic pyrazole ring. A critical consideration in this reaction is regioselectivity. The reaction can theoretically produce two regioisomers:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole (the desired isomer)
-
1-methyl-5-(trifluoromethyl)-1H-pyrazole (the undesired isomer)
The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine has been shown to be a practical method for producing a mixture of these isomers, which can then be separated.[9][10][11] Scalable separation is achievable through fractional distillation, leveraging differences in their boiling points.[10][11]
Figure 3: Workflow for the regioselective iodination step.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a representative procedure based on common practices for iodinating pyrazole systems. [6][12]
-
Reaction Setup : Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition : Cool the solution in an ice bath (0 °C). Slowly add N-Iodosuccinimide (NIS) (1.1-1.2 eq.).
-
Acid Catalyst : Carefully add concentrated sulfuric acid or trifluoroacetic acid (catalytic to stoichiometric amounts can be used) to the mixture while maintaining the low temperature.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a base like sodium bicarbonate.
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound. [6]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | 154784-63-1 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 |
| This compound | C₅H₄F₃IN₂ | 276.00 | 1194377-09-7 |
Table 2: Summary of Typical Reaction Parameters
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| 1. Pyrazole Synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Methylhydrazine | Neat or Solvent | 80-90 °C | 80-90% (mixture) | [9][11] |
| 2. Iodination | 1-methyl-3-CF₃-pyrazole, NIS, H₂SO₄/TFA | Acetonitrile | 0 °C to RT | 70-85% | [7][12] |
Safety and Handling
-
Methylhydrazine : Is a toxic and flammable compound. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic Acid (TFA) / Sulfuric Acid : Are highly corrosive. Avoid contact with skin and eyes. Handle only in a fume hood.
-
N-Iodosuccinimide (NIS) : Is an irritant. Avoid inhalation of dust and contact with skin.
-
General Precautions : All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE.
Conclusion
The synthesis of this compound is a robust and reproducible process. The two-stage strategy, beginning with the cyclocondensation to form the pyrazole core followed by a highly regioselective electrophilic iodination, provides an efficient route to this valuable synthetic intermediate. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can reliably produce this building block for application in the discovery and development of next-generation pharmaceuticals and agrochemicals.
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An In-Depth Technical Guide to the Spectral Characterization of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Introduction: The Structural Significance of a Substituted Pyrazole
Substituted pyrazoles are a critical scaffold in modern medicinal chemistry and materials science.[1] Their versatile five-membered heterocyclic structure allows for precise, multi-vector functionalization, leading to a vast chemical space with diverse biological activities and unique photophysical properties.[1][2] The compound of interest, 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (C₅H₄F₃IN₂), embodies this principle. Its key features—an N-methylated pyrazole core, a strongly electron-withdrawing trifluoromethyl group at C3, and a heavy iodine atom at C4—create a unique electronic and steric environment. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can be crucial for bioavailability in drug candidates, while the iodo-substituent provides a valuable synthetic handle for further elaboration via cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[3][4][5]
Given its potential as a key building block, an unambiguous confirmation of its structure is paramount.[1] This guide provides a comprehensive analysis of the expected spectral data for 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. While specific, published spectra for this exact molecule are not widely available, we can confidently predict its spectral characteristics by leveraging established principles of spectroscopy and comparative data from structurally analogous compounds.[6] This document serves as a predictive framework and a methodological guide for researchers synthesizing or working with this compound, ensuring scientific integrity through a multi-technique approach to structural validation.
Predicted Spectroscopic Data & Interpretation
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental electronic effects of the substituents:
-
N-Methyl Group (N-CH₃): An electron-donating group.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group via induction.
-
Iodine Atom (-I): An electron-withdrawing, heavy halogen that influences chemical shifts and mass spectral patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR.
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.
-
C5-H (Singlet, ~7.9-8.1 ppm): The lone proton on the pyrazole ring is at the C5 position. Its chemical shift will be significantly downfield due to the anisotropic effect of the aromatic ring and the deshielding influence of the adjacent iodine atom at C4. In a similar compound, 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, the C5-H proton appears at 7.97 ppm.[5]
-
N-CH₃ (Singlet, ~3.9-4.1 ppm): The three protons of the N-methyl group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the nitrogen atom within the aromatic system. Data for unsubstituted 1-methylpyrazole shows this peak at 3.88 ppm.[7] The presence of electron-withdrawing groups at C3 and C4 is expected to shift this peak slightly further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |
|---|---|---|---|
| C5-H | 7.9 – 8.1 | Singlet (s) | Deshielded by aromatic ring and adjacent iodine. Analogous C5-H in a 4-iodo-3-CF₃ pyrazole appears at 7.97 ppm.[5] |
| N-CH₃ | 3.9 – 4.1 | Singlet (s) | Attached to nitrogen in the pyrazole ring. The N-CH₃ in 1-methylpyrazole is at 3.88 ppm.[7] |
The ¹³C NMR spectrum will provide critical information about the five unique carbon atoms in the molecule. A key feature will be the observation of coupling between carbon and fluorine atoms (JC-F).
-
C3 (~145 ppm, Quartet): This carbon is directly attached to the trifluoromethyl group. It will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (²JC-F ≈ 37 Hz).[5]
-
C4 (~56 ppm): The carbon bearing the iodine atom. The heavy atom effect of iodine typically shields the attached carbon, but the combined electron-withdrawing effects from the adjacent CF₃ and the iodine itself result in a complex shift. In a similar structure, this carbon appears at 55.9 ppm.[5]
-
C5 (~137 ppm): This carbon, bonded to the only ring proton, will be found in the aromatic region.
-
CF₃ (~121 ppm, Quartet): The trifluoromethyl carbon itself will appear as a strong quartet with a large one-bond C-F coupling constant (¹JC-F ≈ 270 Hz).[5]
-
N-CH₃ (~39 ppm): The methyl carbon will be the most upfield signal, consistent with an sp³-hybridized carbon attached to a nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Rationale & Comparative Data |
|---|---|---|---|
| C3 | ~145 | Quartet (²JC-F ≈ 37 Hz) | Attached to CF₃ group. Analogous carbon is at 144.9 ppm (q, ²JC-F = 37.2 Hz).[5] |
| C4 | ~56 | Singlet | Attached to iodine. Analogous carbon is at 55.9 ppm.[5] |
| C5 | ~137 | Singlet | Aromatic CH carbon. |
| N-CH₃ | ~39 | Singlet | Methyl carbon attached to nitrogen. |
| CF₃ | ~121 | Quartet (¹JC-F ≈ 270 Hz) | Trifluoromethyl carbon. Analogous carbon is at 121.0 ppm (q, ¹JC-F = 270.2 Hz).[5] |
¹⁹F NMR is highly sensitive to the local electronic environment and provides an unambiguous signal for the trifluoromethyl group.[8]
-
CF₃ (Singlet, ~ -61 to -63 ppm): The three fluorine atoms of the CF₃ group are equivalent and are not coupled to any nearby protons. Therefore, they will appear as a sharp singlet. The chemical shift is characteristic for a CF₃ group attached to a pyrazole ring. For example, 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole shows its ¹⁹F signal at -61.72 ppm.[5] The typical range for CF₃ groups on heterocyclic systems can vary but this provides a strong reference point.[9][10]
Table 3: Predicted ¹⁹F NMR Chemical Shift (CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |
|---|---|---|---|
| C3-CF₃ | -61 to -63 | Singlet (s) | Typical range for CF₃ on a pyrazole ring. An analogous compound shows a signal at -61.72 ppm.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100 - 3180 | C-H Stretch | Aromatic C-H (C5-H) | Characteristic for sp² C-H bonds in heterocyclic systems.[11] |
| 2950 - 3000 | C-H Stretch | Aliphatic C-H (N-CH₃) | Typical for sp³ C-H bonds. |
| 1500 - 1550 | C=N / C=C Stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |
| 1100 - 1300 | C-F Stretch | Trifluoromethyl (CF₃) | Strong, characteristic absorptions for C-F bonds.[5] |
| ~500 - 600 | C-I Stretch | Carbon-Iodine Bond | Weaker absorption in the fingerprint region. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.
-
Molecular Ion (M⁺): The empirical formula is C₅H₄F₃IN₂ with a molecular weight of 276.00 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 275.94.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have a characteristic M+2 pattern like chlorine or bromine. However, the presence of carbon will result in a small M+1 peak from the natural abundance of ¹³C.
-
Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Expected fragmentation includes:
-
Loss of Iodine ([M-I]⁺): Cleavage of the C-I bond would result in a fragment at m/z ≈ 149. This is often a favorable fragmentation pathway.
-
Loss of Methyl ([M-CH₃]⁺): Loss of the N-methyl group would yield a fragment at m/z ≈ 261.
-
Loss of CF₃ ([M-CF₃]⁺): Cleavage of the C-CF₃ bond would produce a fragment at m/z ≈ 207.
-
Methodology: A Self-Validating Experimental Workflow
To ensure the trustworthiness of the acquired data, a rigorous and well-documented experimental protocol is essential.[12] Each step is designed to provide high-quality data that collectively validates the molecular structure.
Experimental Protocols
-
Sample Preparation:
-
NMR: Accurately weigh 5-10 mg of the solid compound.[1] Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer.[1] Ensure good contact between the sample and the crystal.
-
MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the Electrospray Ionization (ESI) source.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.[11] For ¹³C, a sufficient number of scans (e.g., 1024 or more) should be used to achieve an adequate signal-to-noise ratio.[1]
-
IR: Record the spectrum over the range of 4000–600 cm⁻¹.[11]
-
MS: Acquire a full scan high-resolution mass spectrum to confirm the exact mass of the molecular ion.
-
Data Validation Workflow
Caption: Workflow for spectroscopic data acquisition and cross-validation.
Conclusion
The structural elucidation of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole requires a synergistic application of modern spectroscopic techniques. This guide has provided a detailed, predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. By following the outlined methodologies and cross-validating the results from each analysis, researchers can achieve an unambiguous confirmation of the compound's identity. This rigorous approach not only ensures the integrity of the immediate research but also builds a reliable foundation for the future use of this versatile pyrazole building block in drug discovery and materials science.
References
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- Vulcanchem. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
- BenchChem. Technical Support Center: Characterization of Substituted Pyrazoles.
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MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
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Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
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Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]
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SpectraBase. 1,3-bis(4-Chlorophenyl)-4-(trifluoromethyl)pyrazole - Optional[13C NMR]. Available from: [Link]
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Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
-
ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]
-
National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
-
Royal Society of Chemistry. “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparatio. Available from: [Link]
-
National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]
-
ResearchGate. Characteristic ¹H, ¹³C, and ¹⁹F NMR signals (DMSO-d6, δ, ppm) for... Available from: [Link]
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ResearchGate. Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. Available from: [Link]
-
ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
Supporting Information. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Available from: [Link]
-
ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available from: [Link]
-
Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]
-
Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
PubChemLite. 4-iodo-3-(trifluoromethyl)-1h-pyrazole. Available from: [Link]
-
National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Royal Society of Chemistry. A vibrational assignment for pyrazole. Available from: [Link]
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ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
-
MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]
-
YouTube. Mass Spectral Fragmentation Pathways. Available from: [Link]
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4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole solubility
An In-Depth Technical Guide to the Solubility Profile of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction
This compound (CAS No. 1194377-09-7) is a halogenated and trifluoromethylated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As with many pyrazole derivatives, it serves as a versatile building block in the development of agrochemicals and novel pharmaceutical agents, where the pyrazole scaffold is a common feature in biologically active molecules.[1][2] An understanding of a compound's solubility is a cornerstone of its application, influencing everything from reaction kinetics in process chemistry to bioavailability in drug development. Poor solubility, in particular, can present significant challenges for researchers.[3]
This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the physicochemical rationale behind its expected solubility behavior and furnishes detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible solubility data.
Physicochemical Properties & Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its structure. The specific combination of functional groups on the pyrazole core of this compound dictates its polarity, lipophilicity, and the intermolecular forces that govern its interaction with various solvents.
Table 1: Core Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1194377-09-7 | |
| Molecular Formula | C₅H₄F₃IN₂ | |
| Molecular Weight | 276.00 g/mol | |
| Physical Form | Solid |
The key to predicting this compound's solubility lies in deconstructing its molecular architecture:
-
Pyrazole Core: The five-membered aromatic ring is relatively polar and contains two nitrogen atoms. In parent pyrazoles, the N-H group can act as a hydrogen bond donor, often increasing solubility in protic solvents.[1]
-
1-Methyl Group: The methylation at the N1 position blocks this hydrogen bond donor capability. This modification fundamentally alters the molecule's interaction with protic solvents and increases its lipophilicity (fat-solubility) compared to its N-H counterpart.
-
3-Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful lipophilicity enhancer. Its strong electron-withdrawing nature and large surface area significantly reduce a molecule's affinity for polar solvents like water. In pharmaceutical design, this group is often used to improve properties like metabolic stability and membrane permeability.[4][5]
-
4-Iodo Group: Iodine is a large, polarizable, and lipophilic halogen. Its presence further contributes to the molecule's non-polar character, generally decreasing its solubility in aqueous media.
Collectively, these features—the blocked hydrogen bond donor site, the highly lipophilic CF₃ group, and the iodo substituent—strongly suggest that this compound is a lipophilic compound with predictably low solubility in water and higher solubility in organic solvents.
Figure 1: Relationship between structural features and predicted solubility.
Predicting Solubility: A Qualitative Overview
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential guide for selecting appropriate solvents for synthesis, purification, and biological screening. The principle of "like dissolves like" is paramount.
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | The molecule's high lipophilicity and lack of H-bond donors lead to poor interaction with water. |
| Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | The alkyl portion of the alcohols can solvate the lipophilic regions of the molecule. Solubility likely increases with heating.[6] |
| DMSO, DMF | Polar Aprotic | Soluble to Highly Soluble | These solvents are strong dipole acceptors and can effectively solvate a wide range of molecules, including those with moderate polarity and lipophilicity. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | A common solvent for analytical chemistry that should effectively dissolve the compound for HPLC analysis. |
| Dichloromethane (DCM), Chloroform | Halogenated | Soluble to Highly Soluble | These non-polar solvents are well-suited to dissolve lipophilic, halogenated compounds. |
| Toluene | Aromatic Non-Polar | Moderately Soluble | The aromatic nature of toluene can interact favorably with the pyrazole ring. |
| Hexane, Heptane | Aliphatic Non-Polar | Sparingly Soluble | While the compound is lipophilic, it retains some polarity from the pyrazole core, which may limit its solubility in purely aliphatic solvents. |
Gold-Standard Protocols for Solubility Determination
Theoretical prediction must be validated by empirical measurement. The following protocols describe the determination of both kinetic and thermodynamic solubility, with quantification performed by a robust High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow Overview
The process of accurately measuring solubility involves several critical stages, from sample preparation to final analysis. The choice between a kinetic or thermodynamic assay depends on the research context—kinetic assays are rapid and mimic early screening conditions, while thermodynamic assays provide a true equilibrium value essential for formulation and process development.
Figure 2: General experimental workflow for solubility determination.
Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is considered the gold standard for determining the true solubility of a compound at equilibrium.
1. Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated analytical balance and pipettes
2. Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Causality Note: Filtration is a critical step. Failure to remove microscopic solid particles will lead to a gross overestimation of solubility. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
Protocol: Analytical Quantification by HPLC-UV
This protocol provides a starting point for developing a robust reversed-phase HPLC method for quantification.[7] Method validation according to ICH guidelines is required for regulatory applications.[7]
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm, or determine λmax via DAD scan).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10-11 min: 95% to 30% B
-
11-15 min: Re-equilibrate at 30% B
-
Causality Note: A gradient elution is chosen to ensure good peak shape and elution of the lipophilic analyte while allowing for the separation of any potential polar impurities.
-
3. Calibration and Calculation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like Acetonitrile or DMSO.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Analysis: Inject the calibration standards and the diluted samples from the solubility experiment.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted samples using the linear regression equation of the curve.
-
Final Calculation: Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
Conclusion
This compound is a structurally complex building block with physicochemical properties that point towards high lipophilicity and low aqueous solubility. The presence of the 1-methyl, 4-iodo, and 3-trifluoromethyl groups are the primary drivers of this behavior. While qualitative predictions provide valuable guidance, accurate characterization demands rigorous experimental work. The shake-flask method coupled with a validated HPLC-UV quantification protocol, as detailed in this guide, represents a robust framework for obtaining reliable thermodynamic solubility data. Such data is indispensable for the effective application of this compound in research and development, enabling informed decisions in reaction optimization, formulation design, and early-stage drug discovery screening.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safety and Handling of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
An In-depth Technical Guide:
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. As a Senior Application Scientist, the following protocols and recommendations are synthesized from authoritative safety data and established best practices in chemical research. The core philosophy of this guide is not merely to list procedures, but to explain the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Overview and Risk Profile
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the reactivity of the carbon-iodine bond, which serves as a versatile handle for cross-coupling reactions such as Suzuki and Sonogashira, allowing for the construction of more complex molecular architectures[1]. However, the same structural features that make it valuable—the trifluoromethyl group and the organoiodine moiety—also contribute to its specific hazard profile. This guide is designed to mitigate the risks associated with this profile through informed and rigorous safety protocols.
Compound Identification and Key Properties
Proper identification is the first step in any safety protocol. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | - |
| CAS Number | 1194377-09-7 | [2] |
| Molecular Formula | C₅H₄F₃IN₂ | [2] |
| Molecular Weight | 276.00 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | IC1=CN(C)N=C1C(F)(F)F | [2] |
| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | [2] |
GHS Hazard Identification and Toxicological Insights
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary hazards. For this compound, the classification necessitates a high degree of caution.
| GHS Classification | Code | Description | Source |
| Pictogram | GHS06: Skull and Crossbones | [2] | |
| Signal Word | Danger | [2] | |
| Hazard Class | Acute Toxicity, Oral | Category 3 | [2] |
| Hazard Statement | H301 | Toxic if swallowed. | [2] |
Expert Analysis of Hazards:
-
Acute Oral Toxicity (H301): This is the most critical hazard. The "Toxic if swallowed" classification indicates that a small amount of the substance can cause serious health issues or be fatal if ingested. This level of toxicity mandates stringent controls to prevent any possibility of ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory[3].
-
Skin and Eye Irritation (Implied Hazard): Many related trifluoromethylated and iodinated pyrazoles are classified as skin and eye irritants (H315, H319)[4][5][6]. The trifluoromethyl group can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to penetrate skin and disrupt tissues. The organoiodine component can also contribute to irritation. Therefore, it is imperative to treat this compound as a presumed skin and eye irritant.
-
Respiratory Irritation (Implied Hazard): Similarly, related compounds are known to cause respiratory irritation (H335)[5][7][8]. As a solid, the primary inhalation risk is from airborne dust or aerosols. Inhalation of such particles can cause irritation to the respiratory tract[8].
Engineering Controls: The First Line of Defense
The principle of controlling hazards at their source is paramount. Personal Protective Equipment (PPE) is the last line of defense; engineering controls are the first and most effective.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[9][10]. This is non-negotiable. The fume hood provides critical containment of toxic dust and prevents inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[5][8].
-
Safety Infrastructure: An operational eyewash station and safety shower must be located in close proximity to the workstation[4][11]. Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is mandatory when engineering controls are in place. The causality behind each choice is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Hand Protection: Nitrile gloves are the standard recommendation[9][10]. Given that some organoiodine compounds can penetrate gloves, a double-gloving technique is advised as a best practice, with the outer pair being changed frequently[12]. Always check gloves for tears or punctures before use.
-
Body Protection: A full-length, buttoned laboratory coat must be worn to protect skin and clothing from contamination[9][10].
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a situation where dust generation cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used by trained personnel during cleanup[4].
Caption: PPE Selection Workflow for Handling the Compound.
Standard Operating Procedures (SOPs)
6.1 Safe Handling and Weighing
-
Preparation: Before handling the compound, ensure all engineering controls are active and all required PPE is donned correctly. Designate a specific area within the fume hood for handling.
-
Weighing: To prevent dust dispersal, weigh the solid compound by "weighing by difference." Tare a sealed container with the compound, transfer the desired amount directly into the reaction vessel within the fume hood, and then re-weigh the original container outside the hood (after ensuring its exterior is clean). Avoid open weighing on a balance pan inside the hood if possible.
-
Transfers: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring the powder from a height.
-
Post-Handling: After use, securely seal the container. Decontaminate the spatula and the work surface within the fume hood. Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water[5][8].
6.2 Storage Protocol
-
Location: Store the compound in a cool, dry, and well-ventilated area[8][13].
-
Security: Due to its high acute toxicity, the container should be stored in a locked cabinet or a designated, access-controlled area to prevent unauthorized access[5][8].
-
Container: The container must be kept tightly closed to prevent exposure to moisture or air[8][13].
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases[6][14]. The C-I bond can be susceptible to oxidation, and the pyrazole ring has basic nitrogen atoms that will react with strong acids.
Emergency Response Protocols
7.1 First Aid Measures
Immediate and correct first aid is critical.
-
Ingestion: This is a medical emergency. If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately[2][8]. Show them the Safety Data Sheet for the compound.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[4][8]. Remove contaminated clothing. If skin irritation occurs, seek medical attention[4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing[4][8]. If the person feels unwell or has difficulty breathing, call a poison control center or physician.
7.2 Spill Response Protocol
A calm and methodical response to a spill is essential to prevent a minor incident from escalating.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For a large spill, evacuate the laboratory and contact the institution's emergency response team.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operating at maximum capacity.
-
Don PPE: For a minor spill that you are trained to handle, don the appropriate PPE, including double gloves, goggles, a lab coat, and consider a particulate respirator[8].
-
Contain & Clean: Do not dry sweep. Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[15]. Carefully scoop the mixture into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to laboratory management or the safety officer.
Caption: Workflow for Responding to a Chemical Spill.
Waste Management and Decontamination
Improper disposal of this compound can pose a significant environmental and health hazard.
-
Waste Segregation: this compound is a halogenated organic compound . All waste, including leftover material, contaminated consumables (gloves, paper towels), and cleaning materials, must be disposed of in a clearly labeled "Halogenated Organic Waste" container[9][10]. It must not be mixed with non-halogenated waste.
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a secondary containment tray within a fume hood or a designated satellite accumulation area[10].
-
Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste. After the initial rinse, the glassware can be washed normally.
Synthesis and Reactivity Safety Context
Understanding the reactivity of the compound provides context for its safe handling.
-
Synthesis Hazards: The synthesis of this and similar compounds often involves iodination of a pyrazole precursor using reagents like elemental iodine (I₂) with an oxidant, or N-Iodosuccinimide (NIS)[1][16]. These reactions can be exothermic and require careful temperature control[17]. Iodine itself is a hazardous substance that can cause respiratory irritation and skin burns[17].
-
Thermal Decomposition: In the event of a fire, this compound may decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx)[6][8][14]. Firefighters must be informed of the material's presence and wear self-contained breathing apparatus.
-
Chemical Stability: The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage by light or heat. Samples may develop a yellow or brown tint over time due to the formation of elemental iodine (I₂), though this does not typically impact reactivity in cross-coupling reactions[18].
Conclusion
This compound is a valuable research chemical with a significant hazard profile, primarily acute oral toxicity. Safe handling is not a matter of choice but a professional obligation. The foundational principles for its use are: Containment through mandatory use of a fume hood, Protection via a complete PPE protocol, and Preparedness with a clear understanding of emergency procedures. By adhering to the detailed protocols in this guide, researchers can effectively mitigate the risks and utilize this compound to its full scientific potential.
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Discovery of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
An In-depth Technical Guide to the Discovery and Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound (CAS No. 1194377-09-7). Pyrazole scaffolds featuring trifluoromethyl groups are of profound interest in medicinal and agrochemical research due to their ability to enhance metabolic stability and binding affinity.[1][2] The introduction of an iodine atom at the C4 position creates a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions.[3][4] This document details a highly regioselective synthesis protocol, explains the underlying chemical principles, and presents a framework for the compound's characterization and application. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block.
Introduction: The Strategic Value of Trifluoromethylated Iodopyrazoles
The pyrazole nucleus is a five-membered heterocyclic motif that serves as a "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern medicinal chemistry. The strategic incorporation of specific functional groups onto this core can dramatically influence a molecule's pharmacological profile.
Two such high-impact functionalizations are the trifluoromethyl (-CF₃) group and the iodo (-I) group:
-
The Trifluoromethyl Group: The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][5]
-
The Iodo Group: The carbon-iodine bond is a versatile functional group in organic synthesis. Iodinated pyrazoles are key intermediates, particularly as precursors in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the construction of complex molecular architectures.[4][6][7]
The combination of these features in This compound creates a building block of significant value, providing a direct route to novel, highly functionalized pyrazole derivatives for agrochemical and pharmaceutical development.[8][9]
The Synthetic Challenge: Regioselectivity in Pyrazole Iodination
The primary challenge in the synthesis of iodinated pyrazoles is achieving high regioselectivity. The pyrazole ring has two potentially reactive carbon centers for electrophilic substitution: C4 and C5. For 1-substituted-3-trifluoromethyl-1H-pyrazoles, these positions exhibit distinct electronic and steric environments.
-
C4 Position: This position is generally more electron-rich and sterically accessible, making it the preferred site for direct electrophilic iodination.[4]
-
C5 Position: The acidity of the C5 proton is increased by the adjacent nitrogen and the electron-withdrawing -CF₃ group. This allows for deprotonation with a strong base (like n-butyllithium) followed by quenching with an iodine source, a strategy that exclusively yields the 5-iodo derivative.[6][7][10]
Therefore, the choice of synthetic methodology is critical to selectively target the C4 position and achieve the desired isomer. Direct electrophilic iodination is the most logical and common approach for synthesizing 4-iodopyrazoles.[4]
Synthesis of this compound
The most effective route to the title compound involves the direct, regioselective iodination of the 1-methyl-3-trifluoromethyl-1H-pyrazole precursor. Among various iodinating systems (e.g., I₂, NIS, ICl), the use of elemental iodine mediated by an oxidant like Ceric Ammonium Nitrate (CAN) has proven highly effective and regioselective for this class of substrates.[4][6][7][10]
Proposed Reaction Mechanism
The CAN-mediated iodination is believed to proceed through an oxidative pathway where CAN facilitates the generation of a more potent electrophilic iodine species (such as I⁺). This electrophile is then attacked by the electron-rich C4 position of the pyrazole ring to form the final product.
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The Trifluoromethylpyrazole Scaffold: A Privileged Motif in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Heterocyclic Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on a compound's physicochemical and biological properties. When appended to a pyrazole ring—a versatile five-membered nitrogen-containing heterocycle—the resulting trifluoromethylpyrazole scaffold exhibits a remarkable spectrum of biological activities.[1][2][3] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of this privileged structural motif.
The trifluoromethyl group is a potent modulator of a molecule's characteristics. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can significantly improve a compound's binding affinity to biological targets.[2][3] These features often translate to enhanced efficacy, better bioavailability, and a longer duration of action in pharmaceuticals and agrochemicals.[2] The pyrazole ring itself is a common feature in many approved drugs and pesticides, valued for its ability to engage in various interactions with enzymes and receptors.[4][5][6] The combination of these two components creates a synergistic effect, making trifluoromethylated pyrazoles a highly sought-after class of compounds in discovery and development pipelines.[7]
Synthetic Pathways to Trifluoromethylated Pyrazoles
The construction of the trifluoromethylpyrazole core can be achieved through several synthetic strategies. The classical and most common approach involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative. This method is robust and allows for a high degree of diversification.[8]
Another powerful strategy is the [3+2] cycloaddition reaction. This involves the reaction of a trifluoromethyl-containing 1,3-dipole, such as a nitrile imine generated in situ, with an appropriate dipolarophile like an alkyne or alkene.[8][9] This approach offers excellent control over regioselectivity.[9] More recent advancements have focused on developing more efficient and environmentally friendly methods, including copper-catalyzed cycloadditions and multi-component reactions that allow for the rapid assembly of complex trifluoromethylated pyrazoles from simple starting materials.[8][10]
Mechanisms of Action: How the CF₃ Group Drives Biological Activity
The trifluoromethyl group exerts its influence on biological activity through several key mechanisms:
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the pyrazole scaffold. This property is crucial for a molecule's ability to cross cellular membranes and reach its intracellular target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This leads to a longer half-life and improved pharmacokinetic profile for drugs and agrochemicals.
-
Conformational Control and Binding Affinity: The steric bulk and electronic properties of the CF₃ group can lock the molecule into a specific conformation that is optimal for binding to a target protein. It can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site, thereby increasing binding affinity and potency.
-
Modulation of Acidity (pKa): As a strong electron-withdrawing group, the CF₃ group increases the acidity of the pyrazole's N-H proton.[3] This alteration of the pKa is critical for influencing the molecule's ionization state at physiological pH, which in turn affects its solubility, absorption, and interactions with biological targets.[3]
Therapeutic Applications: A Versatile Scaffold in Medicine
Trifluoromethylated pyrazoles have demonstrated significant potential across a wide range of therapeutic areas.
Anti-inflammatory Agents
A prominent example of a trifluoromethylated pyrazole in medicine is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions like arthritis.[11][12][13] The trifluoromethyl group is crucial for its activity. Celecoxib's diaryl-substituted pyrazole structure, featuring a 4-methylphenyl group at one position and a 3-(trifluoromethyl) group at another, allows it to selectively bind to the active site of the COX-2 enzyme.[11] This selectivity is attributed to its polar sulfonamide side chain binding to a hydrophilic pocket near the active site of COX-2, an interaction not as favorable with the COX-1 isoform.[12] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14][15] This selective action reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[15] Numerous studies have explored other trifluoromethylpyrazole derivatives as potential COX-2 inhibitors for the development of new anti-inflammatory drugs.[4][7][16]
Signaling Pathway of Celecoxib Action
Caption: Selective inhibition of COX-2 by Celecoxib.
Anticancer Agents
The trifluoromethylpyrazole scaffold has also emerged as a promising framework for the development of novel anticancer agents. Researchers have synthesized derivatives that exhibit potent cytotoxic activity against various cancer cell lines.[17] One strategy involves designing these compounds to act as tubulin polymerization inhibitors.[18][19] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[18] For example, hybrid molecules combining the structural features of combretastatin A-4 (a known tubulin inhibitor) with a trifluoromethylpyrazole motif have shown significant antiproliferative activity.[18][20] Other pyrazole derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[19]
Other Therapeutic Areas
The versatility of the trifluoromethylpyrazole core extends to other areas of medicine, including:
-
Antimicrobial agents: Certain derivatives have shown promising antibacterial and antifungal activities.[7][21][22]
-
Central Nervous System (CNS) disorders: The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for treating neurological and psychiatric conditions.
-
NFAT Transcription Factor Regulation: Bis(trifluoromethyl)pyrazoles have been identified as novel inhibitors of cytokine production, acting as regulators of the NFAT transcription factor, which is distinct from the mechanism of immunosuppressants like cyclosporine.[23]
Agrochemical Applications: Protecting Crops with Precision
Trifluoromethylated pyrazoles are workhorses in the agrochemical industry, with prominent examples in insecticides, herbicides, and fungicides.
Insecticides
Fipronil is a broad-spectrum phenylpyrazole insecticide that is highly effective against a wide range of agricultural and household pests.[24][25] Its mode of action involves blocking GABA-gated and glutamate-gated chloride (GluCl) channels in the central nervous system of insects.[24][26] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves, followed by paralysis and death.[24][27] Fipronil exhibits a higher binding affinity for insect GABA receptors compared to mammalian receptors, providing a degree of selectivity.[25][26]
Workflow for Agrochemical Discovery
Caption: A generalized workflow for agrochemical discovery.
Herbicides
Pyrazole derivatives are a significant class of herbicides.[28] Many commercial herbicides are based on the pyrazole scaffold, and the introduction of a trifluoromethyl group can enhance their efficacy.[28][29] These compounds often target key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for pigment biosynthesis.[30] Inhibition of HPPD leads to bleaching of the plant tissue and eventual death. The structure-activity relationship (SAR) of these herbicides is finely tuned, with the position and nature of substituents on the pyrazole ring playing a critical role in their activity and crop selectivity.[28]
Fungicides
The trifluoromethylpyrazole motif is also present in several modern fungicides. These compounds are designed to inhibit crucial fungal enzymes, such as succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. Difluoromethyl-substituted pyrazoles like bixafen and fluxapyroxad are examples of SDHI fungicides.[22] By disrupting fungal respiration, these compounds effectively control a broad spectrum of plant pathogenic fungi.[22][31]
Case Study: Celecoxib - A Blockbuster Anti-Inflammatory Drug
Celecoxib (marketed as Celebrex) is a prime example of the successful application of a trifluoromethylated pyrazole in medicine.[12] It was developed as a selective COX-2 inhibitor to provide the anti-inflammatory and analgesic effects of traditional NSAIDs while minimizing the risk of gastrointestinal ulcers.[11][15]
Key Data for Celecoxib:
| Property | Value | Reference |
|---|---|---|
| Target | Cyclooxygenase-2 (COX-2) | [11][14] |
| Mechanism | Selective, reversible inhibition | [12] |
| Therapeutic Use | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | [11][12] |
| Selectivity | ~10-20 times more selective for COX-2 over COX-1 | [12] |
| Administration | Oral |[11] |
Experimental Protocols
Representative Synthesis of a 3-Trifluoromethylpyrazole
This protocol describes a general method for the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole via the condensation of a trifluoromethylated 1,3-diketone with a substituted hydrazine.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione
-
Arylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid
-
Sodium acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin-layer chromatography (TLC) plate, UV lamp
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
-
96-well microplate, incubator, microplate reader
Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add various concentrations of the test compound or Celecoxib to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Directions and Challenges
The field of trifluoromethylated pyrazoles continues to evolve, with ongoing research focused on several key areas:
-
New Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally benign synthetic methods remains a priority.
-
Novel Biological Targets: Researchers are exploring the activity of trifluoromethylated pyrazoles against new and challenging biological targets for diseases with unmet medical needs.
-
Drug Resistance: A significant challenge is to design new derivatives that can overcome drug resistance in cancer and infectious diseases.
-
Precision Agriculture: In agrochemicals, the focus is on developing compounds with higher potency, improved crop safety, and a more favorable environmental profile.
Conclusion
The trifluoromethylpyrazole scaffold is a testament to the power of fluorine in chemical design. Its unique combination of a versatile heterocyclic core and the potent modulating effects of the trifluoromethyl group has given rise to a plethora of highly active compounds with broad applications in medicine and agriculture. From treating inflammation with Celecoxib to protecting crops with Fipronil, these molecules have made a significant impact. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the trifluoromethylpyrazole motif is poised to remain a privileged and highly fruitful area of research for the foreseeable future.
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. Available at: [Link]
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Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Fipronil Technical Fact Sheet - National Pesticide Information Center. Available at: [Link]
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Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF 3 -1,3-Enynes with Hydrazines - ACS Publications. Available at: [Link]
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Full article: Synthesis and herbicidal activity of new pyrazole ketone derivatives. Available at: [Link]
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The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. Available at: [Link]
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Regioselective Synthesis of Iodinated Pyrazoles: A Technical Guide
Introduction
Iodinated pyrazoles are invaluable building blocks in contemporary chemical synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1][2] The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] The introduction of an iodine atom onto the pyrazole ring provides a synthetically versatile handle, enabling the construction of complex molecular architectures through powerful cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2][3][4]
However, the synthesis of specific iodopyrazole isomers is a significant challenge. The regioselectivity of the iodination is critically dependent on the electronic properties of the pyrazole ring, the directing effects of existing substituents, and the choice of iodinating agent and reaction conditions.[1][5] This guide offers an in-depth exploration of the core strategies for achieving regioselective iodination of the pyrazole ring, providing researchers with the causal insights and validated protocols necessary to navigate this complex synthetic landscape.
Fundamentals of Pyrazole Reactivity
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its electronic nature dictates its reactivity towards electrophiles. The C4 position is inherently the most electron-rich and sterically accessible, making it the most common site for electrophilic aromatic substitution.[3][4] Conversely, the C3 and C5 positions are less nucleophilic, and direct iodination at these sites requires more nuanced strategies.[5][6] Understanding this intrinsic reactivity is paramount to designing a successful regioselective synthesis.
Core Synthetic Strategies for Regioselective Iodination
The desired position of the iodine atom dictates the synthetic approach. The following sections detail the most effective strategies for targeting the C4, C5, and C3 positions of the pyrazole ring.
C4-Iodination: The Path of Least Resistance
Direct electrophilic iodination is the most straightforward method for synthesizing 4-iodopyrazoles.[3] The high nucleophilicity of the C4 position allows for a variety of effective and high-yielding protocols.
Key iodinating systems for C4-iodination include:
-
Molecular Iodine with an Oxidant: This classic and cost-effective method utilizes molecular iodine (I₂) in the presence of an oxidant to generate a more potent electrophilic iodine species in situ.[3][7]
-
Ceric Ammonium Nitrate (CAN): The I₂/CAN system is highly effective for a range of pyrazole derivatives, including those with deactivating groups like trifluoromethyl substituents.[2]
-
Hydrogen Peroxide (H₂O₂): The I₂/H₂O₂ system in water represents a greener alternative, with water being the only byproduct.[3][8][9] This method is practical and efficient for many substrates.[1][8]
-
Iodic Acid (HIO₃) or Potassium Iodate (KIO₃): These reagents, often used in acidic media, provide a powerful iodinating environment suitable for a broad range of pyrazoles.[4][5][10]
-
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent.[8] It is particularly useful for substrates that may be sensitive to harsher oxidative conditions.[2] For less reactive, electron-deficient pyrazoles, an acid catalyst such as trifluoroacetic acid (TFA) or sulfuric acid is often employed to enhance the electrophilicity of the iodine source.[8][11]
-
Iodine Monochloride (ICl): ICl is a potent iodinating agent effective for producing 4-iodopyrazoles, often used with a base like lithium carbonate to neutralize the HCl generated during the reaction.[1]
The general mechanism for these reactions is a classic electrophilic aromatic substitution, as depicted below.
Caption: Generalized mechanism for C4 electrophilic iodination.
C5-Iodination: A Strategy of Deprotonation and Trapping
Directing iodination to the C5 position requires overcoming the innate preference for the C4 position. The most robust and regioselective method involves a directed ortho-metalation approach, specifically deprotonation followed by quenching with an iodine source.[12]
This strategy hinges on the increased acidity of the C5-proton, particularly in N-substituted pyrazoles.[12]
-
n-Butyllithium (n-BuLi) and Iodine: This is the benchmark method for C5-iodination. Treatment of an N-substituted pyrazole (e.g., 1-aryl-3-CF₃-pyrazoles) with n-BuLi at low temperatures (-78 °C) selectively generates a lithium pyrazolide intermediate at the C5 position. This nucleophilic intermediate is then trapped with molecular iodine (I₂) to afford the 5-iodo derivative exclusively.[12]
Caption: Workflow for the regioselective synthesis of 5-iodopyrazoles.
C3-Iodination: The Synthetic Challenge
The C3 position is the most difficult to iodinate directly via electrophilic substitution. Successful strategies often rely on constructing the pyrazole ring with the iodine atom already in place. This is typically achieved through the cyclocondensation of functionalized 1,3-dicarbonyl compounds (or their equivalents) with hydrazines.[6] While direct C-H iodination at C3 is not commonly reported, this cyclization approach provides reliable access to these valuable isomers.[6][13]
Comparative Analysis of Iodination Methods
The choice of iodination protocol is critical and depends on the desired regioselectivity, the substrate's electronic properties, and practical considerations like scalability and environmental impact.
| Position | Method | Reagents | Typical Yield (%) | Regioselectivity | Key Advantages & Considerations |
| C4 | Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Good to Excellent | High (C4) | Effective for deactivated pyrazoles (e.g., CF₃-substituted). |
| C4 | "Green" Oxidative Iodination | I₂, H₂O₂ | 63 - 100 | High (C4) | Environmentally friendly (water as solvent), practical, and efficient.[8] |
| C4 | Electrophilic Iodination | N-Iodosuccinimide (NIS), Acid (e.g., TFA) | Good | High (C4) | Mild conditions, suitable for sensitive substrates. Acid catalyst needed for less reactive pyrazoles.[1][8] |
| C5 | Deprotonation/Trapping | n-BuLi, then I₂ | 65 - 89 | Exclusive (C5) | Highly regioselective for C5. Requires anhydrous conditions and low temperatures (-78 °C).[1][12] |
| C3 | Ring Synthesis | 1,3-Dicarbonyl Precursors + Hydrazine | Variable | Exclusive (C3) | Not a direct iodination, but a primary route to C3-iodo isomers. Can result in regioisomeric mixtures depending on the dicarbonyl substrate.[6] |
Detailed Experimental Protocols
Protocol 1: C4-Iodination using I₂ and Ceric Ammonium Nitrate (CAN)
This protocol is adapted for the synthesis of 4-iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles.[2][7]
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
-
Elemental Iodine (I₂) (1.3 mmol, 330 mg)
-
Acetonitrile (MeCN) (6 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL) in a round-bottom flask.
-
Add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol) to the solution.[2]
-
Attach a condenser and reflux the reaction mixture overnight. Monitor progress by TLC.[2]
-
After cooling to room temperature, remove the solvent under reduced pressure.[2]
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and then with water.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.[2]
Protocol 2: C5-Iodination using n-Butyllithium and Iodine
This protocol is highly selective for the C5 position of 1-aryl-3-CF₃-pyrazoles.[1][12]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole derivative (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.3 mmol, 2.5 M in hexanes)
-
Iodine (I₂) (1.4 mmol, 356 mg)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.[2]
-
Add n-butyllithium (1.3 mmol) dropwise with vigorous stirring. Stir for 10-15 minutes at -78 °C to ensure complete deprotonation.[2]
-
Add a solution of iodine (1.4 mmol) in dry THF dropwise to the lithium pyrazolide solution at -78 °C.[2]
-
Allow the reaction mixture to gradually warm to room temperature over several hours.[2]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with water.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify the product by column chromatography to yield the 5-iodopyrazole.[2]
Troubleshooting and Mechanistic Considerations
-
Low Yields: Insufficiently reactive iodinating agents can lead to low yields, especially with electron-deficient pyrazoles. Switching from I₂ to a more potent system like NIS/TFA or ICl may be necessary.[8] Reaction temperature and time are also critical parameters to optimize.[8]
-
Side Reactions: Electron-rich substituents on the pyrazole ring (or on an N-aryl group) can also undergo electrophilic iodination, leading to a mixture of products.[14][15] In such cases, a milder, more selective reagent or the use of protecting groups may be required.[14] Substrates with unstable functional groups, such as sulfonamides, may degrade under certain conditions, necessitating a change in synthetic strategy.[14][15]
-
Regioselectivity Issues: The formation of isomeric mixtures is a common problem. The choice of method is the primary determinant of regioselectivity. The n-BuLi/I₂ protocol is exceptionally reliable for C5-iodination, while most electrophilic additions strongly favor C4.[7][12][14]
Conclusion
The regioselective synthesis of iodinated pyrazoles is a critical capability for chemists in drug discovery and materials science. Mastery of this chemistry unlocks access to a vast chemical space, enabling the rapid diversification of molecular scaffolds. While C4-iodination is often straightforward via electrophilic substitution, accessing the C5 and C3 isomers requires specific and carefully chosen strategies. By understanding the underlying principles of pyrazole reactivity and selecting the appropriate validated protocol, researchers can efficiently synthesize the desired iodinated intermediates, accelerating the development of novel and impactful molecules.
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
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Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances, 5(25), 19353-19363. Retrieved from [Link]
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Pyrazole iodination. (2021). Chemistry Stack Exchange. Retrieved from [Link]
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Iodine-mediated synthesis of 4-selanylpyrazoles. (2018). New Journal of Chemistry, 42(12), 9579-9583. Retrieved from [Link]
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Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. (2017). The Journal of Organic Chemistry, 82(15), 8195-8202. Retrieved from [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Publishing. Retrieved from [Link]
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Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. (2013). The Journal of Organic Chemistry, 78(15), 7346-7359. Retrieved from [Link]
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(PDF) A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. (2016). ResearchGate. Retrieved from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2019). Organic Chemistry Frontiers, 6(18), 3298-3302. Retrieved from [Link]
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Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2016). Letters in Organic Chemistry, 13(8), 598-603. Retrieved from [Link]
-
| The scope of directing groups. Pyridine and pyrazole could also be... (2019). ResearchGate. Retrieved from [Link]
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Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulfenylation. (2017). ResearchGate. Retrieved from [Link]
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Foreword: The Pyrazole Scaffold in Modern Drug Discovery
<An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazoles
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural motif is embedded in the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][2] The immense success of pyrazole-containing pharmaceuticals stems not just from its ability to engage biological targets through various interactions like hydrogen bonding and π–π stacking, but from the exquisite control that substitution offers over its physicochemical properties.[1]
For drug development professionals, a deep, mechanistic understanding of how substituents dictate these properties is not merely academic—it is fundamental to rational drug design. Properties such as lipophilicity, ionization state (pKa), solubility, and metabolic stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its fate as a therapeutic candidate. This guide provides a field-proven perspective on these critical properties, explaining the causality behind structure-property relationships and detailing robust, self-validating protocols for their accurate measurement.
Chapter 1: The Electronic Landscape of the Pyrazole Core
Before delving into the influence of substituents, we must first appreciate the intrinsic properties of the pyrazole ring itself. Pyrazole is an aromatic heterocycle.[1] One nitrogen atom (N1) is pyrrole-like, capable of donating a hydrogen bond, while the other (N2) is pyridine-like and acts as a hydrogen bond acceptor.[1] This duality is central to its function in pharmacology.
1.1 Tautomerism
Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, a phenomenon that can significantly impact receptor binding and physicochemical properties.[1][2] The equilibrium between these forms is influenced by the electronic nature of the substituents and the surrounding environment (e.g., solvent polarity).[3]
1.2 Acidity and Basicity (pKa)
The unsubstituted pyrazole ring has a pKa of approximately 2.5, making it a weak base that can be protonated by strong acids.[1] The pyrrole-like NH group is weakly acidic, with a pKa around 14.2.[4] Substituents dramatically modulate these values. Electron-withdrawing groups (EWGs) decrease the basicity of the pyridine-like nitrogen, while electron-donating groups (EDGs) increase it. Conversely, EDGs can increase the acidity of the pyrrole-like NH.[3][5] Understanding and controlling the pKa is critical, as the ionization state of a drug affects its solubility, permeability, and target engagement.
Chapter 2: Lipophilicity (logP/logD): The Gatekeeper of Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH). This property governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.
The pyrazole ring itself is considered a bioisostere of an aryl group and contributes to the lipophilicity of a molecule.[1] The strategic placement of substituents allows for fine-tuning of this property:
-
Increasing Lipophilicity: Introducing non-polar, hydrophobic groups such as alkyl chains, aryl rings, or halogens (especially fluorine) will increase the logP value.[6][7]
-
Decreasing Lipophilicity: Incorporating polar functional groups capable of hydrogen bonding, such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), will decrease the logP value.
Data Presentation: Substituent Effects on Calculated logP (clogP)
| Compound | Substituent (Position) | clogP (Predicted) | General Effect |
| Pyrazole | None | 0.23 | Baseline |
| 4-Methylpyrazole | -CH3 (C4) | 0.65 | Increased Lipophilicity |
| 4-Chloropyrazole | -Cl (C4) | 1.05 | Increased Lipophilicity |
| 4-Nitropyrazole | -NO2 (C4) | 0.15 | Minor Decrease |
| Pyrazole-4-carboxylic acid | -COOH (C4) | -0.40 | Decreased Lipophilicity |
Note: clogP values are estimates and serve to illustrate trends. Experimental determination is essential for accuracy.
Experimental Protocol: logP Determination by Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for logP determination, a self-validating system for establishing the partition coefficient between n-octanol and water.[8]
Pillar of Trustworthiness: This protocol is self-validating through the use of pre-saturation to ensure equilibrium, duplicate measurements to ensure reproducibility, and a mass balance calculation to check for experimental artifacts.
Materials & Equipment:
-
Test Compound
-
n-Octanol (HPLC grade)
-
Purified Water (e.g., Milli-Q)
-
Volumetric flasks, pipettes
-
Separatory funnels or centrifuge tubes
-
Vortex mixer and centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated phase in which it is more soluble (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a centrifuge tube, combine 2 mL of the pre-saturated n-octanol stock solution with 2 mL of the pre-saturated water. Prepare at least two replicates.
-
Equilibration: Vigorously vortex the tubes for 5 minutes at a consistent room temperature to facilitate partitioning.[9]
-
Phase Separation: Centrifuge the tubes for 10-15 minutes at a sufficient speed to ensure complete separation of the two phases.[9]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.
-
Quantification: Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentrations. The final logP is the base-10 logarithm of P.
-
P = C_oct / C_aq
-
logP = log10(P)
-
Visualization: Shake-Flask logP Determination Workflow
Caption: Workflow for experimental logP determination.
Chapter 3: Aqueous Solubility: The Prerequisite for Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[10][11] The solubility of pyrazole derivatives is a complex interplay of factors:
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, result in a high crystal lattice energy that the solvent must overcome.[12]
-
Lipophilicity: As a general rule, higher lipophilicity (high logP) correlates with lower aqueous solubility.
-
Ionization (pKa): The solubility of ionizable compounds is highly pH-dependent. A basic pyrazole will be significantly more soluble in the acidic environment of the stomach (where it is protonated) than in the neutral pH of the intestine.
Strategies to improve solubility often involve introducing polar, ionizable groups or disrupting crystal packing with bulky or conformationally flexible substituents.[12]
Experimental Protocol: Kinetic Solubility Assay via Direct UV Method
This protocol outlines a high-throughput kinetic solubility assay, which measures the solubility of a compound when added from a DMSO stock solution into an aqueous buffer.[10][13][14] It provides a rapid assessment suitable for early drug discovery.[11][15]
Pillar of Expertise: We choose a kinetic assay because it mimics the conditions of many high-throughput biological screens where compounds are introduced via DMSO. This provides a more relevant solubility value for interpreting in vitro assay results than a thermodynamic measurement, which can take much longer to reach equilibrium.
Materials & Equipment:
-
Test Compounds in DMSO stock solutions (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate shaker/incubator
-
UV-Vis microplate reader
Step-by-Step Methodology:
-
Prepare Standard Curve: Create a standard curve by serially diluting the DMSO stock solution in a mixture that mimics the final assay conditions (e.g., PBS with the same final % DMSO) to known concentrations.
-
Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a UV-transparent microtiter plate.[13]
-
Add Buffer: Add the aqueous buffer (e.g., 98 µL of PBS for a 2% final DMSO concentration) to each well.[13]
-
Mix and Incubate: Seal the plate and shake thoroughly on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[13] This incubation allows the compound to dissolve up to its kinetic solubility limit.
-
Measure Absorbance (Optional Pre-filter): For a preliminary reading, measure the UV absorbance of the suspension at the compound's λ_max. This reading includes both dissolved and undissolved (precipitated) compound.
-
Filter Solution: To isolate the dissolved compound, filter the solution using a 96-well filter plate to remove any precipitate.[13]
-
Measure UV Absorbance (Post-filter): Measure the UV absorbance of the clear filtrate.[13]
-
Data Analysis: Using the standard curve, convert the absorbance of the filtrate into a concentration. This value represents the kinetic solubility of the compound under the tested conditions.
Visualization: Logic of Solubility Modulation
Caption: How substituents impact key drivers of solubility.
Chapter 4: Metabolic Stability: Designing for Durability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability, limiting its therapeutic efficacy. The pyrazole ring itself is generally considered a metabolically stable heterocycle.[16] However, substituents can introduce metabolic "soft spots."
Causality in Design:
-
Common Sites of Metabolism: N-alkyl groups are susceptible to N-dealkylation, and activated aromatic rings or alkyl groups can undergo oxidation.
-
Blocking Metabolism: A common strategy is to "block" a potential site of metabolism by introducing a group that is resistant to oxidation, such as a fluorine atom.[6] For example, if a phenyl substituent is being hydroxylated at the para-position, placing a fluorine atom there can prevent this oxidation and improve metabolic stability.
-
Bioisosteric Replacement: Sometimes, an entire functional group that is metabolically liable (like an ester) can be replaced with a more stable bioisostere (like a 1,2,4-oxadiazole) to enhance stability while retaining biological activity.[17][18]
A high-level in vitro metabolic stability assay involves incubating the test compound with liver microsomes (which contain CYPs) and a cofactor (NADPH), then monitoring the disappearance of the parent compound over time.
Chapter 5: Polar Surface Area (PSA): A Predictor of Permeability
Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (primarily nitrogen and oxygen) in a molecule.[19] It is a powerful descriptor for predicting drug transport properties.
Field-Proven Insights:
-
Intestinal Absorption: Molecules with a PSA greater than 140 Ų tend to be poor at permeating cell membranes and are likely to have low oral bioavailability.[19]
-
Blood-Brain Barrier (BBB) Penetration: To cross the BBB and act on the central nervous system, a molecule's PSA should generally be less than 90 Ų.[19][20]
Drug designers can modulate PSA by adjusting the number and type of polar functional groups. Adding a hydroxyl group or an additional nitrogen to a substituent will increase PSA, while masking a polar group (e.g., converting a carboxylic acid to an ester) will decrease it. This provides a critical tool for tuning a compound's distribution profile, for instance, designing a drug to be either CNS-penetrant or peripherally restricted.[21]
Conclusion
The physicochemical properties of substituted pyrazoles are not independent variables but are deeply interconnected. A single substituent change can simultaneously alter lipophilicity, solubility, pKa, and metabolic stability. A successful drug discovery program depends on a holistic understanding of these relationships, enabling scientists to rationally design molecules with a balanced profile optimized for potency, selectivity, and drug-like properties. The experimental protocols and causal principles outlined in this guide provide a robust framework for achieving this goal, transforming the art of medicinal chemistry into a predictive science.
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- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.
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- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
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- Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Samoshina, A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
- Rossini, E. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Refubium - Freie Universität Berlin.
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- Vaz, R. J., et al. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole Derivatives
Introduction: The Strategic Importance of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl group (-CF3) and an iodine atom at specific positions on the pyrazole ring, as seen in this compound, bestows unique physicochemical properties that are highly advantageous for drug design. The -CF3 group enhances metabolic stability and lipophilicity, which can improve a drug candidate's bioavailability and its ability to cross the blood-brain barrier.[3][4] The iodine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the facile introduction of molecular diversity.[5][6] This makes this compound and its derivatives highly sought-after intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents like Celecoxib analogues, and other potential therapeutics.[3][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound can be conceptually broken down into two primary stages: the construction of the core 1-methyl-3-trifluoromethyl-1H-pyrazole ring system and the subsequent regioselective iodination at the C4 position.
Part 1: Assembly of the 1-Methyl-3-trifluoromethyl-1H-pyrazole Core
A robust and widely adopted method for constructing the pyrazole ring involves the cyclocondensation of a β-dicarbonyl or a related precursor with a hydrazine derivative. For the synthesis of the 3-trifluoromethylpyrazole core, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is a key and commercially available starting material.[3][5]
The reaction with methylhydrazine proceeds via a nucleophilic attack of the hydrazine on the enone system, followed by an intramolecular cyclization and dehydration to yield a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Caption: Synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core.
The separation of these regioisomers can be challenging due to their similar boiling points. However, for many applications, the mixture can be carried forward to the iodination step, with separation of the final iodinated isomers achieved via chromatography.
Part 2: Regioselective Iodination at the C4-Position
With the pyrazole core in hand, the next critical step is the introduction of an iodine atom specifically at the C4 position. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrazole ring towards electrophilic substitution, necessitating potent iodinating agents and carefully controlled reaction conditions. Several effective methods have been established.
Method A: Electrophilic Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and efficient source of electrophilic iodine. The reaction is typically carried out in an acidic medium or a suitable organic solvent. The regioselectivity for the C4 position is generally high due to the directing effects of the substituents on the pyrazole ring.
Method B: Oxidative Iodination with Iodine and an Oxidant
This approach utilizes elemental iodine (I₂) in the presence of an oxidizing agent. A particularly effective and environmentally conscious system employs hydrogen peroxide (H₂O₂) in water.[10] Other oxidants like iodic acid (HIO₃) or ceric ammonium nitrate (CAN) can also be used.[6][11][12] The in-situ generation of a more potent electrophilic iodine species is the key to this transformation.
Caption: Key methods for the C4-iodination of the pyrazole core.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Methylhydrazine (40% aqueous solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq).
-
Add ethanol as a solvent (approximately 5-10 volumes).
-
Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product, a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, can be used in the next step without further purification or can be purified by fractional distillation under reduced pressure.
Protocol 2: C4-Iodination using Ceric Ammonium Nitrate (CAN) and Iodine[6]
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole (or the regioisomeric mixture from Protocol 1)
-
Ceric Ammonium Nitrate (CAN)
-
Iodine (I₂)
-
Acetonitrile (MeCN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile (approximately 6 mL per mmol of pyrazole).
-
To this solution, add ceric ammonium nitrate (1.1 eq) and elemental iodine (1.3 eq).
-
Heat the reaction mixture to reflux and maintain overnight. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Data Presentation: Expected Outcomes
The following table summarizes typical results for the synthesis and iodination reactions. Yields are indicative and can vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Typical Yield (%) | Product Purity (by NMR/GC) |
| Pyrazole Core Synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine, Ethanol | 75-90 | >95% (regioisomeric mixture) |
| C4-Iodination (CAN/I₂ Method) | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | CAN, I₂, Acetonitrile | 70-85 | >98% (after chromatography) |
Troubleshooting and Scientific Insights
-
Regioisomer Control in Pyrazole Synthesis: While the cyclocondensation typically yields a mixture of regioisomers, reaction conditions such as solvent and temperature can influence the ratio. For applications requiring a single isomer, careful purification or the use of alternative synthetic routes may be necessary. Recent advances in N1-selective methylation of pyrazoles using masked methylating reagents offer a promising strategy for improved regiocontrol.[13][14][15][16][17]
-
Optimizing Iodination: The choice of iodinating agent and conditions is critical. For substrates sensitive to strong oxidants, NIS may be a milder alternative to the CAN/I₂ system. The I₂/H₂O₂ system in water is a "greener" option that can be highly effective.[10] Reaction time and temperature should be carefully optimized to maximize yield and minimize the formation of byproducts.
-
Purification Challenges: The final iodinated product is often a solid with good crystallinity, facilitating purification by recrystallization. However, column chromatography is a reliable method for removing any unreacted starting material or isomeric impurities.
Conclusion
The synthesis of this compound derivatives is a well-established yet nuanced process that provides access to a class of compounds with immense potential in drug discovery and development. By understanding the underlying reaction mechanisms and employing the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable building blocks for their research endeavors. The versatility of the C-I bond for further functionalization ensures that these pyrazole derivatives will continue to be of significant interest in the scientific community.
References
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- Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- (n.d.). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles.
- R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- PubMed Central. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- PubMed. (n.d.). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors.
- Journal of Medicinal Chemistry. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents.
- PubMed Central. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
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- Benchchem. (n.d.). 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
- ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
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Application Notes and Protocols for 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Cross-Coupling Reactions
Abstract
This technical guide provides a comprehensive overview of the application of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS No. 1194377-09-7) as a versatile building block in palladium-catalyzed cross-coupling reactions.[1][2][3][4] The unique structural features of this reagent, namely the reactive carbon-iodine bond at the C4 position and the electron-withdrawing trifluoromethyl group at the C3 position, make it an invaluable synthon for the synthesis of complex, functionalized pyrazole derivatives. Such derivatives are of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] This document offers detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, complete with mechanistic insights, quantitative data, and troubleshooting guidance to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[5][6] The strategic incorporation of a trifluoromethyl (CF₃) group is a well-established method in medicinal chemistry to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[6] The CF₃ group on the pyrazole ring in the title compound exerts a strong electron-withdrawing effect, influencing the reactivity of the entire heterocyclic system.
This compound emerges as a superior building block for several reasons:
-
High Reactivity: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed oxidative addition, the crucial first step in most cross-coupling catalytic cycles. This allows for milder reaction conditions and often higher yields compared to bromo- or chloro-analogs.
-
Positional Selectivity: The iodine atom at the C4 position provides a specific handle for functionalization, allowing for the regioselective synthesis of 4-substituted pyrazoles.[7]
-
Electronic Properties: The CF₃ group modulates the electron density of the pyrazole ring, which can influence the rates of subsequent steps in the catalytic cycle, such as reductive elimination.
This guide will detail the practical application of this reagent in four key palladium-catalyzed transformations, providing the necessary protocols to leverage its synthetic potential.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between sp²-hybridized centers. The reaction of this compound with various aryl- and heteroarylboronic acids provides direct access to a diverse library of 4-aryl-1-methyl-3-trifluoromethyl-1H-pyrazoles.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three primary stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the highly reactive C-I bond of the pyrazole. This is typically the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R) to the palladium center, replacing the iodide. The choice of base is critical to facilitate this step without promoting unwanted side reactions like protodeboronation.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst. The electron-deficient nature of the pyrazole ring can accelerate this final step.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of analogous 4-iodo-3-trifluoromethyl-pyrazoles.[7][8]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10-30 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.3 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.1-0.3 mmol). A higher catalyst loading may be necessary for challenging substrates.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed THF/Water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24-48 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table summarizes expected yields for the Suzuki-Miyaura coupling based on data for structurally similar 1-aryl-4-iodo-3-trifluoromethyl-1H-pyrazoles.[7][8]
| Coupling Partner (Boronic Acid) | Product | Expected Yield (%) |
| Phenylboronic acid | 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | 50-65% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 60-75% |
| 3-Thienylboronic acid | 1-Methyl-4-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole | 55-70% |
Sonogashira Coupling: Synthesis of Alkynylpyrazoles
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the iodopyrazole with a terminal alkyne. This reaction is exceptionally valuable for creating extended π-systems and introducing rigid linkers into molecules.
Mechanistic Rationale
The Sonogashira coupling involves a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]
Caption: Figure 2. Interconnected catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the pyrazole.
-
Copper Cycle: Concurrently, the copper(I) iodide cocatalyst reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent) to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the alkynylated pyrazole product and regenerating the Pd(0) catalyst.
Experimental Protocol
This protocol is based on conditions reported for the Sonogashira coupling of 1-aryl-4-iodo-3-trifluoromethyl-1H-pyrazoles.[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.25 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Tetrahydrofuran (THF) and Triethylamine (Et₃N) (1:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.1 mmol), and CuI (0.1 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed THF/Et₃N solvent mixture (6 mL) followed by the terminal alkyne (1.25 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Rinse the pad with ethyl acetate and concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table summarizes expected yields based on data for structurally similar 1-aryl-4-iodo-3-trifluoromethyl-1H-pyrazoles.[7][8]
| Coupling Partner (Alkyne) | Product | Expected Yield (%) |
| Phenylacetylene | 1-Methyl-4-(phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole | 75-90% |
| 1-Hexyne | 4-(Hex-1-yn-1-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 70-85% |
| (Trimethylsilyl)acetylene | 1-Methyl-4-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)-1H-pyrazole | 80-95% |
Heck-Mizoroki Reaction: Alkene Functionalization
The Heck-Mizoroki reaction enables the coupling of the iodopyrazole with an alkene, forming a new C-C bond and providing access to 4-alkenylpyrazoles. This reaction is a powerful tool for vinylating aryl halides.
Mechanistic Rationale
The Heck reaction proceeds via a sequence of oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Figure 3. Catalytic cycle of the Heck-Mizoroki reaction.
-
Oxidative Addition: As in previous mechanisms, the cycle starts with the insertion of Pd(0) into the C-I bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond. For steric reasons, the pyrazole group typically adds to the less substituted carbon of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (typically E-alkene) of the product.[10]
-
Regeneration: The base neutralizes the generated H-I, regenerating the Pd(0) catalyst to re-enter the cycle.
Experimental Protocol
This protocol is adapted from a study on the Heck reaction of N-protected 4-iodopyrazoles.[10] The N-methyl group of the target substrate is stable under these conditions and does not require an additional protecting group.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or Triethyl phosphite [P(OEt)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5 mL), Et₃N (1.5 mmol), and the alkene (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table provides expected outcomes for the Heck reaction based on couplings with similar iodopyrazoles.[10]
| Coupling Partner (Alkene) | Product | Expected Yield (%) |
| Methyl acrylate | Methyl (E)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acrylate | 80-95% |
| Styrene | (E)-1-Methyl-4-styryl-3-(trifluoromethyl)-1H-pyrazole | 60-75% |
| n-Butyl acrylate | n-Butyl (E)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acrylate | 85-95% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the iodopyrazole with primary or secondary amines. This reaction is of paramount importance for synthesizing compounds with applications in pharmaceuticals and materials.
Mechanistic Rationale
This reaction follows a catalytic cycle similar to other cross-couplings, but with the key steps tailored for C-N bond formation.
Caption: Figure 4. Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Oxidative Addition: The Pd(0) catalyst, typically stabilized by a bulky, electron-rich phosphine ligand, inserts into the pyrazole C-I bond.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex. The choice of ligand is critical here; bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate both the oxidative addition and the subsequent reductive elimination while preventing catalyst decomposition.
-
Reductive Elimination: The C-N bond is formed, releasing the 4-aminopyrazole product and regenerating the Pd(0) catalyst. This is often the rate-limiting step, and its efficiency is highly dependent on the steric and electronic properties of the ligand.
Experimental Protocol
This is a general protocol adapted from procedures for the amination of other iodo-heterocycles, as specific examples for the title compound are not widely published. Optimization is highly recommended.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)
-
Xantphos or RuPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add NaOt-Bu (1.4 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol) in the anhydrous solvent (2 mL). Stir for 10 minutes to form the active catalyst.
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Add the pre-formed catalyst solution, followed by additional solvent to a total volume of 5-10 mL.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table provides estimated outcomes based on typical yields for Buchwald-Hartwig aminations of iodoarenes.
| Coupling Partner (Amine) | Product | Expected Yield (%) |
| Morpholine | 4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine | 70-90% |
| Aniline | N-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aniline | 65-85% |
| Benzylamine | N-Benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | 60-80% |
Conclusion
This compound is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for robust and efficient bond formation under relatively mild conditions. The protocols and data presented herein serve as a validated starting point for researchers to synthesize novel, highly functionalized pyrazole derivatives. The ability to readily perform Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings opens the door to vast chemical libraries, accelerating discovery in drug development, agrochemistry, and materials science.
References
- 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - Vulcanchem. (URL: )
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1194377-09-7 | MFCD11867867 | this compound - Aaron Chemistry. (URL: [Link])
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 9225-9229. (URL: [Link])
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. (URL: [Link])
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Proposed mechanism for the Palladium‐catalyzed cross‐coupling between... - ResearchGate. (URL: [Link])
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Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827. (URL: [Link])
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. (URL: [Link])
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The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. (URL: [Link])
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (URL: [Link])
-
Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach - ResearchGate. (URL: [Link])
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(15), 9225-9229. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (URL: [Link])
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. (URL: [Link])
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
An Overview of Palladium-catalyzed Trifluoromethylation Reactions | Semantic Scholar. (URL: [Link])
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (URL: [Link])
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
-
One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles - ResearchGate. (URL: [Link])
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH. (URL: [Link])
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Application Notes & Protocols: The Strategic Deployment of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Modern Medicinal Chemistry
Executive Summary: Beyond a Building Block
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide focuses on a particularly strategic derivative: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole . This compound is not merely an intermediate; it is a highly engineered tool for drug discovery. The strategic placement of its functional groups—the metabolically robust and lipophilic trifluoromethyl (CF₃) group and the versatile iodo (I) group—provides medicinal chemists with a powerful platform for generating novel molecular entities with high therapeutic potential.[3][4][5]
The CF₃ group often enhances metabolic stability, binding affinity, and cell permeability, while the iodo-substituent at the C4 position serves as an exceptionally versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.[6][7] This allows for the systematic exploration of chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[8][9]
This document provides an in-depth analysis of the compound's properties, synthesis, and, most critically, detailed protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to modern drug development.
| Property | Value | Source(s) |
| IUPAC Name | 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | [10] |
| CAS Number | 1194377-09-7 | [10] |
| Molecular Formula | C₅H₄F₃IN₂ | [10] |
| Molecular Weight | 276.00 g/mol | [10] |
| Appearance | Solid | [10] |
| Key Functional Groups | Pyrazole Core, Trifluoromethyl Group, Iodo Group | [4][6] |
Synthesis of the Core Scaffold
The preparation of this compound is typically achieved through a multi-step sequence. A common and efficient route begins with a trifluoromethylated precursor, followed by heterocycle formation and subsequent regioselective iodination.[4][11]
Protocol 2.1: Synthesis via Cyclocondensation and Electrophilic Iodination
This protocol is adapted from established methodologies for analogous pyrazoles.[4][6]
Step A: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv) in ethanol (EtOH), add methylhydrazine (1.05 equiv) dropwise at 0 °C.
-
Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The formation of the pyrazole core occurs via a cyclocondensation reaction.[4]
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
Purification: Purify the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole by vacuum distillation or column chromatography.
Step B: Regioselective Iodination at C4
-
Reaction Setup: Dissolve the pyrazole from Step A (1.0 equiv) in dichloromethane (CH₂Cl₂) or another suitable aprotic solvent.
-
Iodination: Cool the solution to 0 °C and add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise. Ceric ammonium nitrate (CAN) with elemental iodine (I₂) is an alternative and highly effective method for achieving regioselective iodination at the C4 position.[6][12]
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature overnight. The electron-donating character of the pyrazole ring directs the electrophilic iodination preferentially to the C4 position.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound, as a solid.
Application in Medicinal Chemistry: Cross-Coupling Protocols
The true utility of the title compound in drug discovery lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is sufficiently reactive to participate in these transformations under relatively mild conditions, allowing for the introduction of diverse molecular fragments.
Logical Workflow for Cross-Coupling Applications
The following diagram illustrates the general workflow for utilizing the scaffold in a drug discovery program.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is paramount for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[13][14]
-
Materials & Reagents:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 ratio) or 1,4-Dioxane and Water (4:1)[13][15]
-
Microwave reaction vial or Schlenk tube
-
-
Procedure (Microwave-Assisted): [13][15]
-
To a microwave vial, add the iodopyrazole (1.0 equiv, e.g., 0.5 mmol), the corresponding boronic acid (1.0-1.2 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Add the degassed solvent system (e.g., 4 mL of DME/H₂O 3:1).
-
Seal the vial tightly and purge with nitrogen or argon.
-
Place the vial in the microwave reactor and irradiate the mixture at 90-120 °C for 10-30 minutes.[13][15]
-
Monitor reaction completion by TLC or LC-MS.
-
After completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality & Insights:
-
Catalyst: Pd(PPh₃)₄ is a robust, pre-formed Pd(0) catalyst suitable for a wide range of substrates.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Cs₂CO₃ is often used for its high solubility and efficacy.[15]
-
Microwave: Microwave irradiation dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[13][15]
-
-
Troubleshooting:
-
Low Yield: De-boronation of the boronic acid can occur. Ensure the reaction is thoroughly degassed. Consider a different palladium catalyst/ligand combination (e.g., Pd(OAc)₂/SPhos).[15]
-
No Reaction: The catalyst may be inactive. Use fresh catalyst and ensure solvents are properly degassed to remove oxygen.
-
Protocol 3.2: Sonogashira Coupling (C-C Bond Formation)
This reaction introduces an alkynyl moiety, a valuable linker in drug design for probing binding pockets and creating rigid molecular structures.[16][17]
-
Materials & Reagents:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure (Conventional Heating): [16][18]
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and the amine base (e.g., Et₃N, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor progress by TLC. The reaction is often complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality & Insights:
-
Dual Catalysis: The Sonogashira reaction relies on a synergistic catalytic cycle.[16][18] The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the key intermediate for transmetalation to the palladium center.
-
Base: The amine base is essential for deprotonating the terminal alkyne and neutralizing the HI generated during the reaction.
-
Inert Atmosphere: It is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction catalyzed by copper in the presence of oxygen.[18]
-
-
Troubleshooting:
-
Glaser Homocoupling: If significant alkyne dimer is observed, ensure the reaction setup is strictly anaerobic and solvents are thoroughly degassed.
-
Stalled Reaction: For less reactive alkynes, switching the solvent to DMF and increasing the temperature may be beneficial.[18]
-
Structure-Activity Relationship (SAR) Implications
The strategic value of this compound is best understood through the lens of SAR. The scaffold allows for a logical, iterative approach to drug design.
Caption: SAR strategy using the pyrazole scaffold.
-
The Trifluoromethyl Group (CF₃): Positioned at C3, this group is a powerful modulator of physicochemical properties. It is highly lipophilic, which can improve membrane permeability. Its strong electron-withdrawing nature lowers the pKa of the pyrazole ring, and it often serves as a metabolic blocker, preventing oxidative degradation at that position, thereby increasing the compound's half-life.[4][7]
-
The Methyl Group (N1): The N-methyl group blocks a potential hydrogen bond donor site and fills a specific lipophilic pocket in many enzyme active sites, such as in kinases.[3]
-
The Iodo Group (C4): This is the point of diversification. By systematically changing the 'R' group introduced at this position via cross-coupling, researchers can:
-
Probe Target Interactions: Introduce groups that form new hydrogen bonds, ionic interactions, or van der Waals contacts to enhance binding affinity (potency).
-
Tune Selectivity: Modify the shape and electronics of the molecule to favor binding to the desired target over off-targets.
-
Optimize ADME Properties: Add polar groups to increase solubility or fine-tune lipophilicity to balance permeability and clearance.
-
This iterative process of synthesis and biological testing is the foundation of lead optimization in drug discovery.[9][19]
Conclusion and Future Outlook
This compound is a quintessential example of a modern chemical building block, designed for efficiency and strategic application. Its pre-installed features—metabolic stability from the CF₃ group and synthetic flexibility from the iodo group—empower medicinal chemists to rapidly generate and optimize diverse compound libraries. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide robust and field-tested starting points for researchers aiming to leverage this scaffold against a wide range of biological targets, from protein kinases to G-protein coupled receptors.[4][20] Future explorations may focus on developing novel, more sustainable catalytic methods for its functionalization and its application in emerging fields like covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
References
- Vulcanchem. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
- Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- Enamine Ltd. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate.
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- Faisal, S. et al. (2023). Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate.
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- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
- Sharma, K. et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Urban, M. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Sangani, C. B. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer.
- Wikipedia. Structure–activity relationship.
- Drug Design Org. Structure Activity Relationships.
- Elguero, J. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. NIH.
- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
- Miller, A. et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
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Application of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in agrochemical synthesis
An In-Depth Guide to the Application of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Agrochemical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Building Block
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the pyrazole scaffold has emerged as a "privileged structure."[1] Compounds bearing this heterocyclic core exhibit a vast spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The strategic functionalization of the pyrazole ring is paramount to tuning these activities.
This guide focuses on a particularly valuable intermediate: This compound . The utility of this molecule is rooted in its distinct structural features. The trifluoromethyl (CF₃) group at the 3-position significantly increases the molecule's lipophilicity and metabolic stability, often enhancing its biological potency and persistence.[4][5] Simultaneously, the iodine atom at the 4-position serves as an exceptionally versatile synthetic handle. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of diverse molecular fragments, making it an ideal precursor for constructing complex agrochemical active ingredients.[6][7][8]
This document provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of this key intermediate and its subsequent application in the construction of advanced agrochemical frameworks, supported by field-proven insights and detailed experimental protocols.
Part 1: Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high regioselectivity and yield. The general pathway involves the formation of the methylated pyrazole core followed by a selective iodination step.
Synthetic Workflow Overview
The most common and efficient route begins with a trifluoromethylated β-dicarbonyl equivalent, which undergoes cyclocondensation with methylhydrazine to form a mixture of pyrazole regioisomers. This is followed by a regioselective iodination that specifically targets the C4 position of the pyrazole ring.
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for pyrazole synthesis and iodination.[4][6][9]
Step 1: Synthesis of 1-Methyl-3-trifluoromethyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv).
-
Dissolve the starting material in ethanol (approx. 5 mL per 1 g of starting material).
-
Add methylhydrazine (1.1 equiv) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil contains a mixture of 1-methyl-3-trifluoromethyl-1H-pyrazole and 1-methyl-5-trifluoromethyl-1H-pyrazole. The desired 3-CF₃ regioisomer is typically the major product and can be purified by fractional distillation or used directly in the next step if purity is sufficient.
Step 2: Regioselective Iodination at the C4 Position
-
Dissolve the crude or purified 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Causality: NIS is an electrophilic iodinating agent. The C4 position of the pyrazole ring is electron-rich and sterically accessible, making it the preferred site for electrophilic substitution. Ceric ammonium nitrate (CAN) with elemental iodine is an alternative reagent system that also achieves high regioselectivity for the 4-position.[6]
-
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extract the product with dichloromethane (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.
Part 2: Application in Cross-Coupling Reactions
The C-I bond at the 4-position is the key to the synthetic utility of this intermediate. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C bonds with a wide variety of partners. This section details protocols for two of the most powerful and widely used transformations in agrochemical synthesis: the Suzuki-Miyaura and Sonogashira coupling reactions.
Application 1: Suzuki-Miyaura Coupling for Biaryl Fungicide Scaffolds
The Suzuki-Miyaura coupling is an exceptionally robust method for forming carbon-carbon bonds between sp²-hybridized carbons. In agrochemical synthesis, it is frequently used to link the pyrazole core to other (hetero)aromatic rings, a common structural motif in modern fungicides, particularly the succinate dehydrogenase inhibitor (SDHI) class.[10]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol, adapted from established methods, utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times.[7]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.6 mmol, 1.2 equiv).
-
Add DME (3 mL) and water (1.2 mL).
-
Add Cs₂CO₃ (1.25 mmol, 2.5 equiv) and Pd(PPh₃)₄ (0.01 mmol, 2 mol%).
-
Causality: Pd(PPh₃)₄ is a common, efficient Pd(0) catalyst precursor. The base (Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The mixed solvent system (DME/H₂O) ensures solubility of both organic and inorganic reagents.
-
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-aryl-1-methyl-3-trifluoromethyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Choice depends on substrate; Pd(dppf)Cl₂ is often more robust for challenging substrates. |
| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Carbonate bases are effective and widely used. Cs₂CO₃ is highly soluble and often gives superior results. |
| Solvent | DME/H₂O, Toluene/H₂O, Dioxane/H₂O | Aprotic/aqueous mixtures are standard for ensuring all components are in solution. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle efficiently. |
| Yield | 60-95% | Highly dependent on the electronic and steric nature of the coupling partners. |
Application 2: Sonogashira Coupling for Alkynyl-Pyrazoles
The Sonogashira reaction creates a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne.[11] This introduces a rigid, linear alkynyl linker, a valuable structural motif found in some insecticides and a versatile functional group for further chemical elaboration (e.g., via click chemistry or reduction).
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3: General Sonogashira Coupling
This protocol is based on standard copper-co-catalyzed Sonogashira conditions.[12]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) followed by the base, TEA (3.0 mmol, 3.0 equiv). The base is critical for deprotonating the terminal alkyne and neutralizing the HI generated during the reaction.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 4-alkynyl-1-methyl-3-trifluoromethyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective Pd(0) precursors for this transformation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the reactive copper acetylide intermediate. |
| Base | TEA, DIPEA | Amine bases are required to deprotonate the alkyne and neutralize acid byproducts. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are preferred to ensure reagent solubility. |
| Yield | 65-90% | Generally high-yielding for a wide range of aryl and alkyl alkynes. |
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance in modern agrochemical research cannot be overstated. Its trifluoromethyl group imparts desirable physicochemical properties, while the C4-iodo substituent provides a reliable and efficient handle for molecular elaboration. The mastery of its synthesis and its subsequent application in robust cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, empowers chemists to rapidly access diverse libraries of novel pyrazole-containing compounds. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful building block in the design and synthesis of the next generation of fungicides and insecticides.
References
-
Song, X., et al. (2017). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 22(10), 1743. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities. Scientific Reports, 14(1), 7793. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2975. Available at: [Link]
-
Lamberth, C. (2018). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Journal of Agricultural and Food Chemistry, 66(30), 7837-7848. Available at: [Link]
-
Wang, B-L., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6614. Available at: [Link]
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 8234-8241. Available at: [Link]
-
Patsnap Eureka (n.d.). Method for synthesizing chlorantraniliprole. Available at: [Link]
-
Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. Available at: [Link]
-
Asian Journal of Chemistry (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312. Available at: [Link]
-
MySkinRecipes (n.d.). 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]
- BASF SE (2012). Pyrazole derivatives and their use as pesticides. Google Patents.
-
Wang, M., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 18764-18775. Available at: [Link]
-
TREA (2024). Process for preparing chlorantraniliprole. Available at: [Link]
- Google Patents (2020). Chlorantraniliprole synthesis method.
-
Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]
-
ResearchGate (n.d.). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. Available at: [Link]
-
MDPI (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
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Application Note: Regioselective Iodination of 1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction
Iodinated pyrazoles are invaluable building blocks in contemporary drug discovery and agrochemical research. The introduction of an iodine atom onto the pyrazole scaffold provides a versatile synthetic handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.[1][2] This application note provides a detailed protocol for the regioselective iodination of 1-methyl-3-trifluoromethyl-1H-pyrazole, a substrate of significant interest due to the unique electronic properties imparted by the trifluoromethyl group.[3][4] The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity and biological activity of the resulting compounds.[3][4] This guide will delve into the underlying reaction mechanism, present a robust experimental protocol, and offer insights into the characterization of the target compound, 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole.
Reaction Mechanism and Regioselectivity
The iodination of 1-methyl-3-trifluoromethyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism.[1] The pyrazole ring, despite the deactivating effect of the trifluoromethyl group, is sufficiently electron-rich to react with a potent electrophilic iodine species (I+). The regioselectivity of this reaction is predominantly governed by the electronic and steric effects of the substituents on the pyrazole ring.
The C4 position of the pyrazole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[1] This is due to the directing effects of the two nitrogen atoms. While the N1-methyl group is weakly activating, the C3-trifluoromethyl group is strongly deactivating, further favoring substitution at the C4 position over the C5 position. Consequently, electrophilic iodination of 1-methyl-3-trifluoromethyl-1H-pyrazole is expected to yield the 4-iodo derivative with high regioselectivity.[5][6]
Experimental Protocols
Two effective methods for the 4-iodination of pyrazoles are presented below. Method A, utilizing iodine and ceric ammonium nitrate (CAN), is particularly effective for electron-deficient pyrazoles.[2][6] Method B employs N-iodosuccinimide (NIS) and offers an alternative under milder acidic conditions.[2]
Method A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method has been successfully applied to the 4-iodination of various 1-aryl-3-trifluoromethyl-1H-pyrazoles and is anticipated to be effective for the N-methyl analogue.[6][7]
Materials:
-
1-methyl-3-trifluoromethyl-1H-pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).[2]
-
Reflux the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench any unreacted iodine, followed by water (10 mL) and brine (10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.[2]
Method B: Iodination using N-Iodosuccinimide (NIS)
This protocol provides an alternative for substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system.[2]
Materials:
-
1-methyl-3-trifluoromethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in dichloromethane (10 mL).
-
Add N-iodosuccinimide (1.2 mmol) and trifluoroacetic acid (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Method A (CAN/I₂) | Method B (NIS/TFA) |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Oxidant/Acid | Ceric Ammonium Nitrate (CAN) | Trifluoroacetic Acid (TFA) |
| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | Overnight | Overnight |
| Workup | Reductive (Na₂S₂O₃) | Basic (NaHCO₃) |
Experimental Workflow and Visualization
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Characterization of this compound
The successful synthesis of the target compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group and a singlet for the C5-proton. The chemical shift of the C5-proton will be indicative of the successful iodination at the C4 position.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). The C4 carbon signal is expected to be significantly shifted downfield upon iodination.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₅H₄F₃IN₂, MW: 276.00).
Safety Precautions
-
Iodine monochloride and other iodinating agents can be corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
-
Ceric ammonium nitrate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Trifluoroacetic acid is corrosive. Handle with care and avoid inhalation of vapors.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time or increase the temperature (for Method B). Ensure the stoichiometry of the reagents is correct.[11] |
| Decomposition of starting material or product. | If using Method A, consider switching to the milder conditions of Method B. | |
| Formation of side products | Over-iodination (di-iodination). | Use a stoichiometric amount of the iodinating agent and monitor the reaction closely by TLC.[11] |
| Iodination at an unintended position. | While unlikely for this substrate, confirm the regiochemistry by 2D NMR techniques (NOESY/ROESY). | |
| Difficult purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
Conclusion
This application note provides a comprehensive guide for the regioselective iodination of 1-methyl-3-trifluoromethyl-1H-pyrazole. The detailed protocols, mechanistic insights, and troubleshooting guide are intended to facilitate the successful synthesis and purification of this compound, a valuable intermediate for further synthetic transformations in the fields of medicinal and materials chemistry.
References
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Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 6, 2026, from [Link]
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SAFETY DATA SHEET: Iodine Monochloride. (n.d.). Samrat Pharmachem Limited. Retrieved January 6, 2026, from [Link]
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A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). SynOpen. Retrieved January 6, 2026, from [Link]
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IODINE MONOCHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 6, 2026, from [Link]
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Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. Retrieved January 6, 2026, from [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules, 27(23), 8201. Retrieved January 6, 2026, from [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved January 6, 2026, from [Link]
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Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Electrophilic iodination: a gateway to high iodine compounds and energetic materials. (2016). Dalton Transactions, 45(35), 13827-13833. Retrieved January 6, 2026, from [Link]
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Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. Retrieved January 6, 2026, from [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry, 20, 128-136. Retrieved January 6, 2026, from [Link]
-
Pyrazole iodination. (2023). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters, 24(13), 2445-2450. Retrieved January 6, 2026, from [Link]
-
The Expanding Role of Trifluoromethylated Pyrazoles in Modern Electronics. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. Retrieved January 6, 2026, from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1495. Retrieved January 6, 2026, from [Link]
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Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. (1975). Journal of the American Chemical Society, 97(1), 16-20. Retrieved January 6, 2026, from [Link]
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4-Iodopyrazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. (n.d.). Spectrum. Retrieved January 6, 2026, from [Link]
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4-Iodo-3-trifluoromethyl-1H-pyrazole. (n.d.). Boron Molecular. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols for the Functionalization of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in the design of therapeutics targeting a range of diseases, including cancer, inflammation, and infectious agents.[3][4][5] The strategic introduction of diverse functional groups onto the pyrazole core is a key strategy for modulating the pharmacological profile of these molecules, enhancing potency, selectivity, and pharmacokinetic properties.
The subject of this guide, 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, is a particularly valuable building block for the synthesis of novel pharmaceutical candidates. The presence of the iodine atom at the C4 position provides a highly reactive site for a variety of transition metal-catalyzed cross-coupling reactions.[6][7][8] This allows for the precise and efficient installation of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The trifluoromethyl group at the C3 position often imparts favorable properties such as increased metabolic stability and enhanced binding affinity. This document provides detailed, field-proven protocols for the functionalization of this versatile scaffold, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.
Safety Precautions and Reagent Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound and related iodopyrazoles should be handled with care, as they can cause skin and eye irritation, and may be harmful if inhaled or ingested.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10][12]
-
Inert Atmosphere: Many of the described reactions are sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial for optimal results.[7]
-
Reagent Handling: Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Strong bases such as sodium tert-butoxide are corrosive and hygroscopic; handle with care.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15][16] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.[7][8]
General Experimental Workflow
The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described in this guide.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[8] This reaction is widely used in drug discovery due to its mild reaction conditions and broad functional group tolerance.[8]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reagent and Condition Summary for Suzuki-Miyaura Coupling
| Parameter | Recommended | Range/Alternatives | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings.[8] For more challenging substrates, a pre-catalyst with a bulky, electron-rich ligand like SPhos may improve yields.[17] |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄ | The choice of base is crucial and can influence the reaction rate and side reactions.[8] K₂CO₃ is a good starting point. |
| Solvent | 1,4-Dioxane/Water | Toluene/Water, DME/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[8] |
| Temperature | 90 °C | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Alkynylated Pyrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[18][19] This reaction is highly valuable for introducing alkynyl moieties into organic molecules.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by phenylacetylene (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Reagent and Condition Summary for Sonogashira Coupling
| Parameter | Recommended | Range/Alternatives | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Both are effective palladium sources for Sonogashira coupling.[7][18] |
| Copper Co-catalyst | CuI | - | Copper(I) iodide is the standard co-catalyst for this reaction.[18][19] |
| Base/Solvent | Triethylamine | Diisopropylamine, DMF/Et₃N | The base acts as both a solvent and a proton scavenger.[18] |
| Temperature | Room Temperature | 25-60 °C | The reaction is often efficient at room temperature.[7] |
Catalytic Cycles of Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][20] This method has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[16][20]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed toluene.
-
Amine Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Reagent and Condition Summary for Buchwald-Hartwig Amination
| Parameter | Recommended | Range/Alternatives | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that are effective in forming the active catalyst. |
| Ligand | XPhos | RuPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and are a hallmark of modern Buchwald-Hartwig amination.[16][17][20] |
| Base | NaOtBu | K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[6] |
| Solvent | Toluene | 1,4-Dioxane | Anhydrous, aprotic solvents are necessary for this reaction. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often required to facilitate the C-N bond formation. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
A common side reaction in palladium-catalyzed couplings of iodopyrazoles is deiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom.[17] This can be minimized by:
-
Careful choice of ligand: Bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting the deiodination pathway.[17]
-
Optimization of reaction conditions: Adjusting the temperature, base, and solvent can help to favor the desired coupling product.
-
Minimizing reaction time: Prolonged reaction times can sometimes lead to increased byproduct formation.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel, functionalized pyrazoles. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for introducing a wide range of substituents at the C4 position. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, researchers can efficiently generate libraries of diverse pyrazole derivatives for applications in drug discovery and materials science.
References
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- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole.
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- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole 97.
- Yale University Library. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
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- AWS. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole.
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- MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
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- National Institutes of Health. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
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- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
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- ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
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Application Notes and Protocols for 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Versatile Intermediate in Modern Synthesis
Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational molecular design. The trifluoromethyl group (-CF₃) is particularly prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2][3] When this group is part of a pyrazole scaffold—a privileged pharmacophore in numerous therapeutic agents—the resulting derivatives often exhibit potent and selective biological activities.[4][5]
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole emerges as a highly valuable and versatile synthetic intermediate that marries the benefits of the trifluoromethylated pyrazole core with the synthetic flexibility of an iodo-substituent. The carbon-iodine bond at the 4-position of the pyrazole ring is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[6][7] This allows researchers to rapidly generate libraries of complex molecules for screening and lead optimization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in key synthetic transformations. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower your research endeavors.
Physicochemical Properties and Reactivity Profile
The reactivity of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is dominated by the C-I bond at the 4-position and the electronic nature of the trifluoromethylated pyrazole ring.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₄F₃IN₂ | N/A |
| Molecular Weight | 276.00 g/mol | N/A |
| Appearance | Typically a solid | [6] |
| Key Reactive Site | C4-Iodine bond | [6][7] |
| Reactivity | Highly amenable to Pd-catalyzed cross-coupling | [6][8] |
The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the pyrazole ring, impacting the oxidative addition step in palladium-catalyzed cycles. The C-I bond is sufficiently labile to participate in a wide range of cross-coupling reactions under relatively mild conditions.
Core Applications & Synthetic Protocols
The primary utility of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three of the most powerful and widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This is a foundational reaction for the synthesis of biaryl structures, which are common motifs in pharmaceuticals, including analogues of COX-2 inhibitors like Celecoxib.[10][11][12]
This protocol is optimized for rapid reaction times and efficiency, which is ideal for high-throughput synthesis and library generation.[13]
Materials:
-
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with a stream of nitrogen or argon for 2-3 minutes to create an inert atmosphere.
-
To the mixture, add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.[13]
Expert Insight: The choice of a strong base like Cs₂CO₃ is crucial for the transmetalation step. The use of a mixed solvent system of DME and water aids in the dissolution of both the organic and inorganic reagents. Microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes.
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, coupling the iodo-pyrazole with terminal alkynes.[14] This reaction opens the door to a wide array of subsequent transformations of the alkyne functionality and is used in the synthesis of complex natural products and materials.[14][15]
This protocol details a standard, reliable method for Sonogashira coupling using conventional heating.
Materials:
-
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-alkynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.[14]
Trustworthiness Check: The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[14] The palladium cycle involves oxidative addition of the iodo-pyrazole to the Pd(0) species, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] Careful exclusion of oxygen is critical as it can lead to the homocoupling of the alkyne (Glaser coupling).
Caption: Simplified Catalytic Cycles in Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[16] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.[17][18] The choice of ligand is critical for the success of this transformation, with sterically hindered biarylphosphine ligands often providing the best results.[19]
This protocol provides a general starting point for the amination of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.
Materials:
-
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Amine (primary or secondary)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or tBuDavePhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu))
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube or vial.
-
Add 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (toluene or dioxane, 5 mL).
-
Add the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Authoritative Grounding: The success of the Buchwald-Hartwig amination with heteroaryl halides like our target pyrazole often hinges on the use of electron-rich and sterically demanding biarylphosphine ligands.[19] These ligands facilitate the crucial reductive elimination step, which can be challenging with five-membered heterocyclic substrates.[8] The choice of a strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use fresh catalyst and anhydrous, degassed solvents.- Ensure rigorous exclusion of oxygen and moisture.- Screen different bases (e.g., K₂CO₃, K₃PO₄, LHMDS) and solvents. |
| Side Product Formation | - Homocoupling of boronic acid (Suzuki)- Glaser coupling of alkyne (Sonogashira)- Protodehalogenation of starting material | - Lower the reaction temperature.- Ensure a strictly inert atmosphere.- Use a less reactive base or add the base slowly. |
| No Reaction | - Sterically hindered coupling partners- Deactivated catalyst | - Increase reaction temperature and/or time.- Screen different, more active ligands (e.g., bulky biarylphosphines for Buchwald-Hartwig).- Increase catalyst loading. |
Conclusion
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a powerful and versatile intermediate for the synthesis of complex, highly functionalized molecules. Its trifluoromethyl group provides desirable physicochemical properties, while the iodo-substituent serves as a versatile handle for a suite of robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and insights provided in these application notes offer a solid foundation for researchers to leverage this building block in their synthetic campaigns, accelerating the discovery and development of new pharmaceuticals and agrochemicals.
References
-
Abdellatif, K. R. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1361. [Link]
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Yadav, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 416-425. [Link]
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Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Arkivoc, 2025(3), 1-18. [Link]
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Perrissin, M., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(19), 6140-6143. [Link]
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Chem-Impex. 4-Iodo-1H-pyrazole. [Link]
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Al-Ostoot, F. H., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Future Medicinal Chemistry, 17(21), 1-20. [Link]
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Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Revista Virtual de Química, 7(2), 549-565. [Link]
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Wang, X., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances, 9(58), 33931-33935. [Link]
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Gevorgyan, V., et al. (2018). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers, 5(1), 41-45. [Link]
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Conversion of 3-boryl pyrazole into Celecoxib analog via late-stage trifluoromethylation. (n.d.). ResearchGate. [Link]
-
Abdel-fattah, M. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. [Link]
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Boyarskaya, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(4), 2207-2279. [Link]
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Wiethan, C., et al. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Organic & Biomolecular Chemistry, 14(7), 2266-2276. [Link]
-
Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Wang, G., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Communications Chemistry, 4(1), 1-11. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI. [Link]
-
Kysil, A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. (2017). ResearchGate. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). University of Jyväskylä. [Link]
-
4-iodo-1-(trifluoromethyl)-1h-pyrazole. (n.d.). PubChemLite. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Notes and Protocols for Metal-Catalyzed Reactions Involving 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction: The Strategic Value of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Modern Synthesis
The 1-methyl-3-trifluoromethyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry and agrochemistry. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity. The strategic placement of an iodine atom at the 4-position transforms this core into a versatile building block for a wide array of metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for forging new carbon-carbon and carbon-nitrogen bonds, enabling the rapid diversification of this important pyrazole core.
This comprehensive guide provides detailed application notes and field-proven protocols for key palladium-catalyzed reactions of this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, mechanistic considerations, and practical insights are emphasized to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[1] For this compound, this reaction provides a powerful avenue for the synthesis of 4-aryl- and 4-heteroaryl-1-methyl-3-trifluoromethyl-1H-pyrazoles, which are of significant interest in drug discovery.
Mechanistic Rationale for Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction dictates the choice of reagents and conditions. The reaction is initiated by the oxidative addition of the 4-iodo-pyrazole to a Pd(0) complex. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electron density of the pyrazole ring, potentially affecting the rate of this step. The subsequent transmetalation with an activated boronic acid derivative and reductive elimination to yield the final product are influenced by the choice of base, solvent, and ligands.
Caption : Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a rapid and efficient method for the synthesis of 4-aryl-1-methyl-3-trifluoromethyl-1H-pyrazoles, leveraging microwave irradiation to accelerate the reaction.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with a stream of nitrogen for 5 minutes.
-
To the mixture, add Pd(PPh₃)₄ (0.01 mmol, 2 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv).[2]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 100°C for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-3-trifluoromethyl-1H-pyrazole.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol outlines a general procedure using conventional heating, which is suitable for laboratories without microwave reactors.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.3 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add a degassed mixture of THF and water (4:1, 5 mL).
-
Heat the reaction mixture at reflux for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 56 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 12 min | ~85-95 (estimated) | [2] |
| 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 80 | 12 h | Good to Excellent (estimated) | [4] |
Caption : General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5] This reaction is instrumental in synthesizing 4-alkynyl-1-methyl-3-trifluoromethyl-1H-pyrazoles, which are valuable precursors for more complex heterocyclic systems and functional materials.
Mechanistic Rationale for Experimental Design
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The palladium cycle involves the oxidative addition of the 4-iodo-pyrazole to Pd(0), while the copper cycle facilitates the formation of a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired product. The choice of base is critical for the deprotonation of the terminal alkyne.
Caption : Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3: Classical Sonogashira Coupling
This protocol provides a reliable method for the Sonogashira coupling of this compound with terminal alkynes.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[5]
-
Add anhydrous THF (5 mL) and TEA (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.25 equiv) dropwise via syringe.[3]
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary: Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (10) | Et₃N | THF | 80 | 24 | High (not specified) | [3] |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-80 | 1.5-3 | ~70-90 (estimated) | [5][6] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | Good (not specified) | [7] |
Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core
The Heck-Mizoroki reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[8] This reaction is a valuable tool for the synthesis of 4-alkenyl-1-methyl-3-trifluoromethyl-1H-pyrazoles.
Mechanistic Rationale for Experimental Design
The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. The choice of ligand is crucial for the stability and activity of the palladium catalyst.
Caption : Catalytic cycle of the Heck-Mizoroki reaction.
Protocol 4: Heck-Mizoroki Reaction with Acrylates
This protocol is adapted from the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with acrylates.[8]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or Triethyl phosphite [P(OEt)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Sealed tube
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv) in acetonitrile.
-
Add the alkene (1.5 equiv), triethylamine (2.0 equiv), Pd(OAc)₂ (5 mol%), and P(OEt)₃ (10 mol%).[8]
-
Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary: Heck-Mizoroki Reaction
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 80 | 95 (for a similar substrate) | [8] |
| Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 80 | 44 (for a similar substrate) | [8] |
| n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | MeCN | 80-100 | Good (estimated) | [9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[10][11] This reaction allows for the synthesis of 4-amino-1-methyl-3-trifluoromethyl-1H-pyrazoles, which are important pharmacophores.
Mechanistic Rationale for Experimental Design
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.
Caption : Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 5: Buchwald-Hartwig Amination
This general protocol is based on established procedures for the amination of halo-heterocycles and can be adapted for this compound.[12]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or other biarylphosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (e.g., Xantphos, 6 mol%).
-
Add this compound (1.0 equiv) and NaOt-Bu (1.4 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene and the amine (1.2 equiv).
-
Heat the reaction mixture at 80-110°C under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | Moderate (for a similar substrate) | [13] |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | Good (estimated) | [12] |
| Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | Good (estimated) | [12] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrazoles. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide robust and reliable methods for the construction of new C-C and C-N bonds at the 4-position. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this key intermediate to accelerate their research and development programs in medicinal and materials chemistry.
References
-
Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827. [Link]
- Klán, P., & Církva, V. (2001). Flow Chemistry: Sonogashira Coupling.
-
Surry, D. S. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10. [Link]
-
Slanina, T., & Klepetářová, B. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(31), 5644-5648. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4708. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
- Bradley, L. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Educación Química, 29(4), 33-41.
-
Gande, M. R., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14033-14040. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
ResearchGate. (2015). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to achieve optimal yields and purity in your synthetic endeavors.
Introduction
This compound is a valuable building block in medicinal and agrochemistry. The introduction of an iodine atom at the C4 position of the pyrazole ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki and Sonogashira reactions.[1] This allows for the construction of complex molecular architectures. The synthesis of this compound, however, can present challenges. This guide will walk you through a reliable synthetic protocol and help you navigate potential experimental hurdles.
Recommended Synthetic Protocol: Electrophilic Iodination
The direct electrophilic iodination of the pyrazole ring is a common and effective method for the synthesis of 4-iodo-pyrazoles.[2] The C4 position of the 1-methyl-3-trifluoromethyl-1H-pyrazole is the most nucleophilic and therefore the most susceptible to electrophilic attack.[2]
Reaction Scheme
Caption: General scheme for the electrophilic iodination of 1-methyl-3-trifluoromethyl-1H-pyrazole.
Detailed Experimental Protocol
This protocol is based on methods described for the C4-iodination of similar trifluoromethyl-substituted pyrazoles.[1][3]
Materials:
-
1-methyl-3-trifluoromethyl-1H-pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (6 mL).
-
Addition of Reagents: To the solution, add ceric ammonium nitrate (CAN) (1.1 mmol, 1.1 eq.) and elemental iodine (1.3 mmol, 1.3 eq.).[3]
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.[3][4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any unreacted iodine, followed by water (10 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.[5]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Low or No Product Yield
Q1: I have followed the protocol, but my reaction shows very low conversion to the desired product. What could be the issue?
A1: Several factors could contribute to low conversion:
-
Insufficient Reaction Time or Temperature: The trifluoromethyl group is electron-withdrawing, which can deactivate the pyrazole ring towards electrophilic substitution. Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction closely by TLC to confirm the consumption of the starting material.[4][6]
-
Reagent Quality:
-
CAN: Ceric ammonium nitrate can be hygroscopic. Ensure you are using a dry, high-purity reagent.
-
Solvent: The use of anhydrous acetonitrile is recommended to prevent side reactions.
-
-
Stoichiometry of Reagents: A slight excess of both iodine and CAN is often necessary to drive the reaction to completion.[3] You may need to optimize the stoichiometry for your specific setup.
Q2: My reaction is complete according to TLC, but my isolated yield is poor. Where could I be losing my product?
A2: Product loss can occur during the work-up and purification steps:
-
Incomplete Extraction: The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent like dichloromethane or ethyl acetate.
-
pH during Work-up: While the product itself is not highly basic, ensuring the aqueous phase is neutral during extraction can prevent the formation of any salts that might be more water-soluble.[7]
-
Purification: The product might be partially lost on the silica gel column if it is very polar or if the column is not packed and run correctly. Use an appropriate solvent system for chromatography and consider alternative purification methods like recrystallization if applicable.
Formation of Impurities
Q3: I see multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely impurities and how can I avoid them?
A3: Common impurities in pyrazole iodination reactions include:
-
Over-iodination: While less common for the deactivated ring in your substrate, it's possible to form di-iodinated products under harsh conditions.[8] To avoid this, carefully control the stoichiometry of the iodinating agent and the reaction time.
-
Side reactions with substituents: If your starting material has other reactive functional groups, they may react with the iodinating agent. This is not an issue for 1-methyl-3-trifluoromethyl-1H-pyrazole but is a consideration for more complex derivatives.[8]
-
Degradation of Starting Material or Product: Prolonged heating or exposure to strong oxidizing conditions can lead to decomposition. Monitor the reaction and work it up as soon as it is complete.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different iodinating agent?
A1: Yes, other iodinating agents can be used. N-Iodosuccinimide (NIS) is a common alternative, often used in the presence of an acid catalyst like sulfuric acid or trifluoroacetic acid.[6][9] The choice of iodinating agent can influence the reaction conditions and regioselectivity. For this specific substrate, the I₂/CAN system is well-documented to be effective for C4-iodination.[1][4]
Q2: Is this reaction scalable?
A2: Yes, this reaction is scalable. However, when scaling up, it is important to consider the following:
-
Heat Management: The reaction can be exothermic. Ensure you have adequate cooling and temperature control.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture.
-
Reagent Addition: For larger scale reactions, controlled addition of the oxidizing agent may be necessary to manage the reaction rate and temperature.
Q3: What analytical techniques are best for characterizing the final product?
A3: The final product should be characterized by a combination of techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule, including the position of the iodine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
Q4: Are there any "greener" alternatives for this synthesis?
A4: Yes, there is ongoing research into more environmentally friendly iodination methods. One such approach uses hydrogen peroxide as the oxidant with a catalytic amount of iodine in water.[3][6] However, the applicability and efficiency of this method would need to be specifically tested and optimized for 1-methyl-3-trifluoromethyl-1H-pyrazole.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 1-methyl-3-trifluoromethyl-1H-pyrazole | 1.0 eq. | Limiting reagent |
| Iodine (I₂) | 1.3 eq. | Slight excess to ensure complete reaction[3] |
| Ceric Ammonium Nitrate (CAN) | 1.1 eq. | Oxidant to generate the electrophilic iodine species[3] |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | Good solvent for reactants, appropriate boiling point |
| Temperature | Reflux | To overcome the deactivating effect of the CF₃ group |
| Time | Overnight (or until completion by TLC) | Ensures complete conversion of starting material[3] |
References
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Letters, 22(18), 7152–7156. Available at: [Link]
-
Tairov, M. A., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Kyiv National Taras Shevchenko University. Available at: [Link]
- BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions. BenchChem.
- Bayer AG. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. Google Patents.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
- Bayer AG. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Google Patents.
- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. BenchChem.
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(54), 43337-43345. Available at: [Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
Shteingarts, V. D. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4995. Available at: [Link]
- Vasilevskij, S.F., et al. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk, 5(15), 100-104.
- Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776.
-
Bonacorso, H. G., et al. (2020). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. Available at: [Link]
- Chand, D., et al. (2016). Electrophilic iodination: A gateway to high iodine compounds and energetic materials. Dalton Transactions, 45(35), 13827-13833.
-
Kvíčala, J., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]
-
Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(54), 43337-43345. Available at: [Link]
- Biosynth. (n.d.). 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. Biosynth.
-
Choi, H. (2023). Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]
- Bayer AG. (2011). Method for purifying pyrazoles. Google Patents.
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support center for the purification of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the highest possible purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most effective and commonly used techniques for the purification of this compound are column chromatography and recrystallization.[1] The choice between these methods is dictated by the scale of your reaction, the nature of the impurities, and the physical state of your crude product. For instance, if you are dealing with a solid product with a high initial purity (e.g., >90%), recrystallization is often the more efficient choice for achieving excellent purity (>99%).[1][2] However, for oily residues or solids containing multiple, closely-related impurities, column chromatography is generally the preferred method.[1]
Q2: My this compound appears to be unstable on silica gel. What are my alternatives?
A2: The pyrazole ring system can interact with the acidic silanol groups on the surface of standard silica gel, which can lead to streaking on TLC, poor recovery, or even degradation of the compound.[1] To circumvent this, you can either deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a base like triethylamine (typically 0.5-1% by volume), or you can use an alternative stationary phase such as neutral alumina.[1][3] For particularly sensitive compounds, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water) is also a viable option.[1]
Q3: What are the likely impurities I might encounter in the synthesis of this compound?
A3: Impurities can arise from several sources, including unreacted starting materials, side reactions, and over-iodination.[4] Depending on the synthetic route, you may encounter regioisomers (e.g., the 5-iodo isomer) if the iodination step is not completely regioselective.[4][5] Other potential impurities include the non-iodinated pyrazole precursor and di-iodinated byproducts.[4] The presence of these impurities will influence your choice of purification strategy.
Q4: How can I remove colored impurities from my final product?
A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[2] The charcoal is highly porous and can adsorb the colored molecules. After a short treatment time, the charcoal is removed by filtration through a pad of celite. It is important to note that activated charcoal can also adsorb some of your desired product, so this step may lead to a slight decrease in yield.[2] Alternatively, passing a solution of your product through a small plug of silica gel can also be effective at retaining highly polar, colored impurities.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides a logical approach to resolving them.
Issue 1: My compound is "oiling out" during recrystallization instead of forming crystals.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Supersaturation is too high, or cooling is too rapid. | When a solution is cooled too quickly, the compound may precipitate out as a liquid (an oil) because it is above its melting point. | 1. Reheat the mixture until a clear solution is formed. 2. Allow the solution to cool to room temperature slowly. Insulating the flask can help. 3. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2] |
| The chosen solvent is not ideal. | The solvent may be too good, keeping the compound in solution even at low temperatures, or it may have a boiling point that is too high. | 1. Try a different solvent or a mixed solvent system. Common solvents for pyrazoles include ethanol, methanol, ethyl acetate, and hexane, or mixtures like ethanol/water.[2] 2. For a mixed solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[2] |
| Impurities are inhibiting crystallization. | Certain impurities can interfere with the formation of a crystal lattice. | 1. Attempt to remove the impurities by another method, such as column chromatography, before recrystallization.[1] 2. If a small amount of pure, solid material is available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[2] |
Issue 2: Low yield after column chromatography.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Compound degradation on the column. | As mentioned in the FAQs, pyrazoles can be sensitive to acidic silica gel. | 1. Deactivate the silica gel with triethylamine.[1][3] 2. Use a less acidic stationary phase like neutral alumina.[3] 3. Minimize the time the compound spends on the column by using flash chromatography.[1] |
| The chosen eluent is too polar. | A highly polar eluent can cause your compound to elute too quickly, leading to poor separation from impurities and co-elution of fractions. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your desired compound.[6] 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] |
| Improper column packing or sample loading. | Air bubbles or cracks in the column can lead to channeling and poor separation. Loading the sample in too much solvent can also broaden the bands. | 1. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.[1] 2. Dissolve your crude product in a minimal amount of solvent for loading, or adsorb it onto a small amount of silica gel before loading.[1] |
Issue 3: Multiple spots on TLC, even after purification.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of regioisomers. | The synthesis may have produced a mixture of 4-iodo and 5-iodo isomers, which can have very similar polarities. | 1. High-performance column chromatography with a shallow solvent gradient may be required to separate the isomers.[1] 2. Preparative HPLC can offer higher resolution for separating closely related isomers.[1] |
| The compound is degrading on the TLC plate. | The silica on the TLC plate can also cause degradation, leading to the appearance of new spots. | 1. Add a small amount of triethylamine to the developing solvent. 2. Spot the TLC plate and run it immediately. |
| The sample is contaminated. | The sample may have been contaminated after the initial purification. | 1. Ensure all glassware is clean and dry. 2. Use fresh, high-purity solvents for any subsequent steps. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that provides good separation and an Rf value of ~0.3 for the desired compound.[6]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.[1]
4. Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system identified in step 1.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.[1]
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.[1]
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a single solvent (e.g., ethanol, methanol, hexane, ethyl acetate) and observe the solubility at room temperature and upon heating.[2] An ideal solvent will dissolve the compound when hot but not at room temperature.[2]
-
If a single solvent is not suitable, test mixed solvent systems (e.g., ethanol/water).[2]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[2]
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[2]
-
Hot filter the solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[1]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Then, place it in an ice bath to maximize crystal formation.[1][2]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Dry the crystals under vacuum to remove all residual solvent.[1]
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting "oiling out" during recrystallization.
References
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
- Identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction
Welcome to the technical support guide for the synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This molecule is a critical building block in medicinal and agrochemical research, valued for its utility in introducing a trifluoromethylpyrazole moiety via cross-coupling reactions. However, its synthesis is not without challenges, particularly concerning regioselectivity and the formation of difficult-to-separate side products. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you navigate the complexities of this synthesis, ensuring higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, from the preparation of the pyrazole precursor to the final iodination step.
Q1: My initial synthesis of the 1-methyl-3-trifluoromethyl-1H-pyrazole precursor results in a mixture of two isomers. Why does this happen and how can I isolate my desired product?
A: This is the most fundamental challenge. The synthesis, typically involving the condensation of an asymmetrical precursor like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine, inherently produces a mixture of two regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole and the undesired 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[1][2][3]
-
Causality: The reaction proceeds through a cyclocondensation mechanism where the methylhydrazine can attack the β-carbon of the enone system from two different nitrogen atoms, leading to both the 1,3- and 1,5-substituted products. The electronic and steric effects are not sufficiently different to favor one isomer exclusively under standard conditions.
-
Solution: The most effective and scalable method for separating these isomers is fractional distillation under reduced pressure.[1][3] The boiling points of the two isomers are distinct enough to allow for their separation. Careful analysis of the boiling point versus pressure diagram is crucial for optimizing the distillation conditions.[1]
Q2: How can I selectively introduce an iodine atom at the 4-position of the pyrazole ring, and not the 5-position?
A: Achieving high regioselectivity is critical and depends entirely on the chosen iodination method. The electronic properties of the pyrazole ring make both the C4 and C5 positions susceptible to reaction, but their reactivity pathways differ.
-
For C4-Iodination (Electrophilic Aromatic Substitution): The C4 position is the most electron-rich carbon and is thus the preferred site for electrophilic attack. To achieve this, you must use an electrophilic iodine source under conditions that do not involve deprotonation of the ring. The most reliable and highly regioselective method is the use of elemental iodine (I₂) in the presence of an oxidant like ceric ammonium nitrate (CAN).[4][5][6] The CAN facilitates the in-situ generation of a more potent electrophilic iodine species.
-
For C5-Iodination (Deprotonation-Trapping): The C5 proton is the most acidic proton on the pyrazole ring. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) will selectively deprotonate the C5 position, creating a pyrazolide anion.[4][5] Quenching this anion with elemental iodine will exclusively yield the 5-iodo derivative.[5][7] This method should be avoided if the 4-iodo isomer is the target.
Q3: Besides the 5-iodo isomer, what are the main side products I should watch for during the C4-iodination reaction?
A: Even with a C4-selective method, several side products can arise from suboptimal conditions:
-
Unreacted Starting Material: Incomplete conversion is a common issue. This can be mitigated by adjusting reaction time, temperature, or reagent stoichiometry.[7]
-
Over-iodination: While the trifluoromethyl group is deactivating, forcing conditions (high temperature, long reaction times, or large excess of iodinating agent) can lead to the formation of di-iodinated products, such as 4,5-diiodo-1-methyl-3-trifluoromethyl-1H-pyrazole.[7]
-
Azo-Compound Formation: Under specific conditions, particularly with increased concentrations of certain iodine-nitrogen species, an azo-dimer can form, linking two pyrazole molecules through an N=N bond.[7][8]
-
Oxidation of the Ring: Strong oxidants, if not properly controlled, can potentially lead to degradation or oxidation of the pyrazole ring itself, although this is less common.
Q4: Are there any "green" or alternative iodination methods available?
A: Yes, the field is moving towards more environmentally benign methodologies. One notable method employs hydrogen peroxide as a clean oxidant with a catalytic amount of iodine in water. The primary byproduct of this reaction is water, making it an attractive green alternative.[7] Another novel approach uses the in-situ formation of nitrogen triiodide for C-I bond formation, which is presented as a rapid and inexpensive procedure.[8]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4-Iodo Product | 1. Incomplete Conversion: Insufficient reaction time, temperature, or amount of iodinating agent. | 1. Monitor the reaction progress closely using TLC or LC-MS. If starting material remains, consider increasing the reaction time or incrementally raising the temperature. Ensure the stoichiometry of I₂ and CAN is appropriate (typically 1.1-1.3 equivalents of each relative to the pyrazole).[5][7] |
| 2. Decomposition: Reaction temperature is too high, or reaction time is excessively long, leading to product degradation. | 2. Perform the reaction at room temperature or with gentle heating. Once the starting material is consumed (as per TLC/LC-MS), proceed with the workup immediately. | |
| Significant Formation of 5-Iodo Isomer | 1. Incorrect Iodination Method: Use of a strong base (like n-BuLi) which promotes C5 deprotonation. | 1. Crucially, switch to an electrophilic iodination protocol. The recommended method is using I₂ with Ceric Ammonium Nitrate (CAN) in a solvent like acetonitrile.[4][5] See Protocol 2 for a detailed procedure. |
| 2. 'Halogen Dance' Reaction: Under certain conditions, particularly with lithiated intermediates, an existing halogen can migrate.[3] | 2. Avoid lithiation-based strategies entirely when targeting the C4 position. Stick to direct electrophilic addition. | |
| Presence of Di-iodinated Byproducts | 1. Overly Activating Conditions: The reaction is too vigorous (excess reagents, high temperature). | 1. Use a slight excess (e.g., 1.1 eq.) of the iodinating agent, not a large one. Maintain the reaction at room temperature. If over-iodination persists, consider cooling the reaction slightly.[7] |
| Complex, Inseparable Mixture in Final Product | 1. Multiple Side Reactions: A combination of the issues above (isomer formation, over-iodination, etc.). | 1. Re-evaluate the entire protocol. Ensure the starting pyrazole is pure and free of its 1,5-isomer before starting the iodination. Strictly follow a validated C4-iodination protocol. |
| 2. Purification Difficulty: The desired product and impurities have very similar polarities. | 2. For column chromatography, use a shallow gradient of a solvent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.[5] If chromatography fails, consider converting the crude product to an acid-addition salt (e.g., with HCl or H₂SO₄), crystallizing it, and then neutralizing to recover the purified free base.[9][10] |
Part 3: Protocols and Methodologies
Protocol 1: Synthesis and Separation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Precursor
This protocol is adapted from methodologies focused on the scalable synthesis of trifluoromethylated pyrazoles.[1][3]
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq).
-
Reagent Addition: Slowly add a solution of methyl hydrazine (1.1 eq) in a suitable solvent (e.g., ethanol or water) to the reaction vessel, maintaining the temperature below 40°C. The reaction is exothermic.
-
Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the reaction is complete (monitor by GC-MS or LC-MS).
-
Workup: Cool the mixture and perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Purify this mixture by fractional distillation under reduced pressure to separate the two isomers.
Protocol 2: Regioselective Synthesis of this compound
This protocol is based on the highly C4-selective method using I₂/CAN.[5][6]
-
Reaction Setup: To a solution of pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile, add elemental iodine (I₂) (1.1-1.3 eq).
-
Oxidant Addition: Slowly add a solution of ceric ammonium nitrate (CAN) (1.1-1.3 eq) in acetonitrile to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically takes several hours to overnight).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine. The dark color of the solution should fade.
-
Workup: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or hexanes and dichloromethane to afford the pure this compound.[5]
Part 4: Visual Guides
Diagram 1: Troubleshooting Iodination Regioselectivity
Caption: Workflow for synthesis and purification.
Part 5: References
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632. [Link]
-
Chemi-Tek. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Chemi-Tek. [Link]
-
Google Patents. (2015). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2020). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Request PDF. [https://www.researchgate.net/publication/344171228_Novel_45-bis trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction]([Link] trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction)
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
Sources
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Suzuki Coupling with 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided herein are based on established literature and practical field experience to help you navigate the complexities of this specific transformation.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the unique electronic properties of this compound, characterized by an electron-deficient pyrazole ring due to the trifluoromethyl group, can present specific challenges. This guide will address these nuances to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section is structured to address common issues encountered during the Suzuki coupling of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or complete lack of product formation is a frequent initial hurdle. Several factors can contribute to this outcome.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or oxidation.
-
Inefficient Base: The base is crucial for activating the boronic acid for transmetalation.[5] The choice and quality of the base are paramount.
-
Solution: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally effective.[2] Ensure the base is finely powdered and anhydrous to maximize its reactivity. Activating bases like K₂CO₃ by heating under vacuum prior to use can be beneficial. The solubility of the base is also critical; the addition of water as a co-solvent often improves the performance of inorganic bases.[2]
-
-
Poor Solvent Choice: The solvent system must adequately dissolve the reactants to facilitate the reaction.
-
Solution: Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or DME/water.[2][3] The ratio of the organic solvent to water can be a key parameter to optimize. For substrates with poor solubility, higher boiling point solvents like toluene or DMF can be considered, though be mindful of potential side reactions at elevated temperatures.
-
-
Sub-optimal Temperature: While the carbon-iodine bond in this compound is highly reactive, the overall reaction may still require thermal energy to proceed efficiently.[2][6]
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a gradual increase to 100-120 °C may be necessary. Microwave-assisted heating can be a valuable tool for rapidly screening higher temperatures and can often lead to significantly reduced reaction times.[3]
-
Problem 2: Significant Byproduct Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product. Common byproducts in this specific Suzuki coupling include homocoupled boronic acid, dehalogenated starting material, and protodeboronated starting material.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: This side reaction can be prevalent, especially with electron-deficient arylboronic acids.[7]
-
Solution: Ensure the reaction is thoroughly deoxygenated before adding the catalyst, as oxygen can promote homocoupling.[2] Using a slight excess of the aryl halide (this compound) relative to the boronic acid can also disfavor this side reaction.
-
-
Dehalogenation of the Pyrazole: The replacement of the iodine atom with a hydrogen atom leads to the formation of 1-methyl-3-trifluoromethyl-1H-pyrazole.
-
Solution: This side reaction can be caused by impurities in the solvents or reagents that can act as hydride sources.[8] Using high-purity, anhydrous solvents is crucial. The choice of phosphine ligand can also influence the extent of dehalogenation.[9] In some cases, bromo or chloro-pyrazoles have shown a reduced tendency for dehalogenation compared to their iodo counterparts.[9][10]
-
-
Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid can be cleaved by a proton source, leading to the formation of an arene byproduct.[11][12]
-
Solution: This is a common side reaction, particularly with unstable boronic acids such as some heteroaryl boronic acids.[11][13] Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can enhance stability and mitigate this issue.[12][14] A "slow release" strategy using MIDA boronates can also be effective for notoriously unstable boronic acids.[11][14]
-
| Side Reaction | Common Cause(s) | Recommended Action(s) |
| Boronic Acid Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents; maintain a positive inert gas pressure. |
| Dehalogenation | Hydride impurities; ligand effects | Use high-purity, anhydrous solvents; screen different phosphine ligands. |
| Protodeboronation | Inherent instability of the boronic acid | Use more stable boronic acid derivatives (e.g., pinacol esters, trifluoroborates); ensure anhydrous conditions. |
Problem 3: Incomplete Conversion
Even with product formation, achieving complete conversion of the starting material can be challenging.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: While lower catalyst loadings are desirable for process efficiency, they may not be sufficient for complete conversion, especially with challenging substrates.
-
Solution: If incomplete conversion is observed, consider increasing the catalyst loading in a stepwise manner (e.g., from 1 mol% to 3-5 mol%).[15]
-
-
Reaction Time: The reaction may simply require more time to reach completion.
-
Solution: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time.
-
-
Ligand Choice: The phosphine ligand plays a critical role in the stability and activity of the palladium catalyst.
-
Solution: The use of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) can often enhance the rate of both oxidative addition and reductive elimination, leading to improved conversions.[16][17][18] Screening a panel of ligands is a common and effective optimization strategy.[19][20]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in Suzuki coupling?
A1: The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend: I > Br > OTf >> Cl.[6] Therefore, this compound is expected to be a highly reactive electrophilic partner. The electron-withdrawing trifluoromethyl group further activates the C-I bond towards oxidative addition.[21]
Q2: How does the trifluoromethyl group on the pyrazole ring influence the reaction?
A2: The strongly electron-withdrawing trifluoromethyl group has a significant electronic impact. It increases the electrophilicity of the pyrazole ring, making the C4-I bond more susceptible to oxidative addition by the Pd(0) catalyst.[21] This can lead to faster reaction rates compared to non-fluorinated analogues. However, it can also make the resulting coupled product more electron-deficient, which might influence its stability and purification.
Q3: What are the best practices for setting up a Suzuki coupling reaction with this substrate?
A3:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction system. This can be achieved by using Schlenk techniques or a glovebox. Degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize side reactions.
-
Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid (or its derivative), and base to the reaction vessel, followed by the degassed solvent. The palladium catalyst is typically added last under a positive pressure of inert gas.
Q4: Can you provide a starting protocol for the Suzuki coupling of this compound?
A4: The following is a general, robust starting point that can be further optimized.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the boronic acid, and the base.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Troubleshooting Flow
When encountering issues, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting common problems.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Challenges in the Iodination of Pyrazoles
Welcome to the Technical Support Center for the iodination of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing an iodine atom into the pyrazole ring. Iodinated pyrazoles are invaluable synthetic intermediates, particularly for cross-coupling reactions, enabling the creation of complex molecular structures for pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions that frequently arise during the planning and execution of pyrazole iodination experiments.
Q1: What is the most common position for iodination on the pyrazole ring and why?
A1: The C4 position is the most common site for electrophilic iodination on the pyrazole ring.[3][4] This high regioselectivity is due to the electronic properties of the pyrazole nucleus, where the C4 position is the most electron-rich and, therefore, most susceptible to attack by an electrophilic iodine species (I⁺).[3][4] The directing effects of substituents on the N1 and C5 positions further reinforce this preference.[3]
Q2: How do I choose the right iodinating agent for my specific pyrazole?
A2: The choice of iodinating agent is critical and depends on the reactivity of your pyrazole substrate.[5] For electron-rich pyrazoles, milder reagents like molecular iodine (I₂) with an oxidant (e.g., H₂O₂) can be effective.[5] For less reactive or electron-deficient pyrazoles, a more potent iodinating system is often necessary, such as N-Iodosuccinimide (NIS) activated with a strong acid (e.g., trifluoroacetic acid, TFA), or iodine monochloride (ICl).[5]
Q3: My pyrazole has an electron-withdrawing group. Why is the iodination reaction so sluggish?
A3: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease its electron density, making it less nucleophilic. This deactivation slows down the rate of electrophilic aromatic substitution. To overcome this, you may need to employ more forceful conditions, such as higher temperatures, longer reaction times, or a more powerful electrophilic iodine source like the NIS/TFA system.[5][6] For instance, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is typically conducted at 80 °C.[5][7]
Q4: Is it possible to selectively iodinate the C5 position?
A4: Yes, selective C5 iodination is achievable, but it requires a different mechanistic approach. Instead of electrophilic aromatic substitution, a directed ortho-metalation strategy is employed. This involves deprotonating the C5 position with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form a lithium pyrazolide intermediate. This intermediate is then quenched with an iodine source like molecular iodine (I₂) to exclusively yield the 5-iodo derivative.[1][6][7]
Q5: Are there any "green" or environmentally friendly methods for pyrazole iodination?
A5: Absolutely. A notable green method utilizes molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water as the solvent.[1][4][8] This procedure is advantageous as it avoids hazardous organic solvents and the only byproduct is water, making it an environmentally benign option.[8]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during pyrazole iodination, their potential causes, and actionable solutions.
Problem 1: Low or No Yield of the 4-Iodopyrazole
Potential Causes & Solutions
-
Insufficiently Electrophilic Iodine Source: The iodinating agent may not be reactive enough for your substrate.
-
Solution: For electron-deficient pyrazoles, switch to a more potent system. If you are using I₂ with a mild oxidant, consider using N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like H₂SO₄ or trifluoroacetic acid (TFA).[5] Another powerful option is using ceric ammonium nitrate (CAN) as an oxidant with I₂.[6][7]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.
-
Solution: If the reaction is sluggish at room temperature, try increasing the temperature. For some deactivated substrates, refluxing the reaction overnight may be necessary.[6][9] Ensure your solvent fully dissolves the starting material. Common solvents include acetonitrile, dichloromethane, and acetic acid.[1][5]
-
-
Reagent Stoichiometry: Incorrect molar ratios can lead to incomplete conversion.
-
Solution: For electrophilic iodinations, a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.[4][6] However, for greener methods like I₂/H₂O₂, using substoichiometric iodine (0.5 eq) with a slight excess of H₂O₂ (0.6 eq) has proven effective.[4][9]
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Potential Causes & Solutions
-
Ambiguous Directing Effects: If the substituents on your pyrazole do not strongly favor C4 iodination, you might get a mixture of products.
Problem 3: Formation of Unexpected Side Products
Potential Causes & Solutions
-
Over-Iodination: Highly activated pyrazoles can undergo di- or even tri-iodination.
-
Reaction with Other Functional Groups: If your substrate has other sensitive functional groups (e.g., electron-rich aromatic rings), they may also be iodinated.[8][10]
-
Solution: Consider protecting the susceptible functional group before the iodination step.[8] Alternatively, choose a more regioselective iodination method that is less likely to react with other parts of your molecule.
-
-
Decomposition of Starting Material or Product: Some substrates or products may be unstable under the reaction conditions. For example, sulfonamide-functionalized pyrazoles have been reported to form complex mixtures under certain iodination conditions.[6][8]
Comparative Data of Common Iodination Methods
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method.[1][4] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial.[1] |
| Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | Highly effective for various pyrazoles, including those with trifluoromethyl groups.[1][6] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. or 80 °C | < 16 h | Good | C4 | Efficient for deactivated systems when conducted in acidic media.[1][5] |
| n-BuLi/Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | Exclusive synthesis of 5-iodopyrazoles via lithiation.[1][6] |
Experimental Protocols
Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide
This environmentally friendly protocol is adapted for general use and is particularly effective for activated pyrazoles.[4]
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring and monitor the reaction by Thin Layer Chromatography (TLC). Reaction times can vary significantly depending on the substrate.[1]
-
Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.
-
The product can often be isolated by direct filtration and washing with water.[1]
Protocol 2: Iodination of a Deactivated Pyrazole using NIS/TFA
This protocol is suitable for electron-deficient pyrazoles, such as those bearing a CF₃ group.[5][7]
-
Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).
-
Add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
After cooling to room temperature, dilute the solution with dichloromethane (60 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective C5-Iodination via Lithiation
This procedure allows for the specific iodination at the C5 position.[1][7]
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).
-
Allow the reaction mixture to warm to room temperature gradually.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Visualizing Iodination Workflows and Mechanisms
Generalized Workflow for Electrophilic C4-Iodination
Caption: Generalized workflow for the electrophilic iodination of pyrazoles.
Decision Tree for Method Selection
Caption: Decision-making workflow for selecting an iodination method.
References
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
Kim, M. M., Ruck, R. T., Zhao, D., & Huffman, M. A. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 49(25), 4026–4028. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Sonogashira Reactions with Iodopyrazoles
As a Senior Application Scientist, I've frequently guided researchers through the nuances of cross-coupling reactions. The Sonogashira coupling, while powerful for forging C(sp²)-C(sp) bonds, can be particularly sensitive when working with heteroaromatic substrates like iodopyrazoles.[1][2] This guide is structured as a series of frequently asked questions to directly address the common pitfalls and provide logical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodopyrazole shows low to no conversion. What are the primary factors to investigate?
Low or no yield is the most common issue and usually points to a problem with one of three areas: catalyst activity, reaction conditions, or reagent quality.[3][4]
1. Catalyst System Integrity:
-
Palladium Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen.[4] If your reaction mixture turns into a black precipitate (palladium black), your catalyst has likely decomposed.[4] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5][6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional Sonogashira mechanism for activating the alkyne.[2][5] However, it is easily oxidized. Use CuI from a freshly opened bottle or a trusted source.[4]
2. Reaction Conditions:
-
Inert Atmosphere: Oxygen is the enemy of a successful Sonogashira reaction. It promotes the unwanted homocoupling of your alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[4][7] It is critical to thoroughly degas your solvent(s) and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[3][4] Techniques like freeze-pump-thaw are highly effective.[3]
-
Temperature: While many couplings with reactive aryl iodides proceed at room temperature, less reactive or sterically hindered iodopyrazoles may require heating (e.g., 60-80 °C) to facilitate the initial oxidative addition step.[2][3] However, be aware that excessive heat can accelerate catalyst decomposition and side reactions like deiodination.[3][8]
3. Reagent Quality:
-
Solvents and Bases: Ensure all solvents are anhydrous and bases (typically amines like triethylamine or diisopropylamine) are pure and dry.[4] Impurities, especially water and oxygen, can kill the catalyst.[4]
-
Substrate Purity: Impurities in your iodopyrazole or alkyne starting materials can act as catalyst poisons.[4] If you suspect this, repurify your starting materials.
Below is a workflow to guide your initial troubleshooting efforts for low conversion.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be minimized?
The formation of alkyne dimers (Glaser-Hay coupling) is a classic side reaction in copper-mediated Sonogashira couplings, primarily caused by the presence of oxygen.[2][4][7]
Strategies to Minimize Homocoupling:
-
Rigorous Anaerobic Conditions: This is the most critical factor. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[7][9] Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of inert gas (Ar or N₂) from start to finish.[3][4]
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Try reducing the CuI loading to the minimum effective amount (e.g., 1-2 mol%).
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can maintain a low instantaneous concentration, which favors the cross-coupling pathway over the second-order homocoupling pathway.[3]
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free protocol.[2] These systems often require a different set of conditions, such as a stronger base or a more specialized palladium catalyst/ligand system, but they completely eliminate the primary pathway for Glaser coupling.[2]
Q3: My iodopyrazole is being consumed, but the main product is the deiodinated pyrazole. What causes this and how can it be prevented?
Deiodination (or hydrodehalogenation) is a common and frustrating side reaction where the iodine is replaced by a hydrogen atom.[8] This problem is particularly noted for iodo-heterocycles like iodopyrazoles.[8]
Causality and Prevention:
-
Mechanism: Deiodination can occur via several pathways, including protonolysis of the organopalladium intermediate. The choice of solvent, base, and temperature heavily influences this side reaction.[8]
-
Optimize the Base: Amine bases are standard, but their basicity and coordination properties can affect the reaction. Consider screening other bases. For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may offer a milder alternative that can suppress deiodination.[3]
-
Lower the Reaction Temperature: Higher temperatures can promote the decomposition pathways that lead to deiodination.[8] If your reaction is heated, try running it at a lower temperature for a longer period.[3]
-
Change the Ligand: The ligand on the palladium center is crucial. Switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the desired reductive elimination step, allowing it to outcompete the deiodination pathway.[8] N-Heterocyclic Carbene (NHC) ligands are also known to be effective in stabilizing the catalyst and can be a good alternative.[3][9]
The diagram below illustrates the competition between the desired Sonogashira pathway and the key side reactions.
Caption: Competing reaction pathways in Sonogashira couplings.
Q4: What are the best catalyst and ligand combinations specifically for iodopyrazole substrates?
The choice of catalyst and ligand is critical for success with potentially coordinating heteroaromatic substrates like pyrazoles.[3]
-
Palladium Precatalysts: Standard choices like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective starting points.[3][9] For more challenging or sensitive substrates, air-stable precatalysts that rapidly form the active monoligated Pd(0) species, such as [DTBNpP]Pd(crotyl)Cl, have shown high efficacy in copper-free reactions at room temperature.[3][10]
-
Ligands: The pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[5] Using bulky, electron-rich phosphine ligands can mitigate this issue and facilitate the crucial reductive elimination step.[3][9]
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent candidates for suppressing deiodination and promoting C-C bond formation.[8]
-
N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable palladium complexes, leading to high catalyst longevity and efficiency.[3][9]
-
Q5: My N-H pyrazole seems to be inhibiting the reaction. Should I use a protecting group?
Yes, this is a common and valid concern. The acidic N-H proton of the pyrazole ring can react with the base or interfere with the catalytic cycle. Furthermore, the pyrazole nitrogen itself can act as a ligand, coordinating to the palladium and inhibiting its catalytic activity.[5]
Protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or an ethoxyethyl (EtOEt) group is often a necessary strategy to achieve consistent and high yields.[5][11] This protection prevents unwanted side reactions and catalyst inhibition, simplifying the reaction outcome.[11]
Summary of Troubleshooting Strategies
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low / No Yield | Inactive catalyst; Presence of O₂; Non-anhydrous conditions; Insufficient temperature. | Use fresh Pd/Cu catalysts; Rigorously degas solvents; Use anhydrous reagents; Gently heat the reaction (e.g., 60-80 °C).[3][4] |
| Alkyne Homocoupling | Presence of O₂; High Cu(I) concentration. | Improve degassing; Reduce CuI loading; Add alkyne slowly; Switch to a copper-free protocol.[2][3][4] |
| Deiodination (Ar-H) | High temperature; Suboptimal base/ligand combination. | Lower reaction temperature; Screen alternative bases (e.g., K₂CO₃); Switch to bulky, electron-rich phosphine ligands (e.g., XPhos).[3][8] |
| Catalyst Decomposition | Presence of O₂; Impurities in reagents; Incompatible solvent. | Ensure strict inert atmosphere; Purify starting materials; Screen alternative solvents (e.g., DMF, Dioxane, Toluene).[4] |
| Reaction Stalls | Catalyst inhibition by N-H pyrazole. | Protect the pyrazole nitrogen with a suitable group (e.g., Boc, EtOEt).[5][11] |
Key Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an N-protected iodopyrazole.
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-protected 4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).[3]
-
Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq).[3]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C as needed. Monitor progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with an Air-Stable Precatalyst
This protocol is advantageous for substrates prone to homocoupling or when copper sensitivity is a concern.[10]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the iodopyrazole (1.0 eq), an air-stable palladium precatalyst like [DTBNpP]Pd(crotyl)Cl (2-5 mol %), and a stir bar to a vial.[3][10]
-
Solvent/Reagent Addition: Add anhydrous, degassed DMSO, followed by a sterically hindered amine base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq).[10]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor progress by TLC or LC-MS.[10]
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
References
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- preventing deiodination of 4-iodopyrazoles during coupling reactions - Benchchem.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts.
- Influence of base on the Sonogashira coupling reactiona - ResearchG
- Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a).
- Sonogashira coupling - Wikipedia.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Application Notes and Protocols: 4-Iodopyrazole in C
- (PDF)
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This guide is designed to provide expert insights and practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for cross-coupling?
The reactivity of this substrate is governed by two key features: the carbon-iodine bond and the trifluoromethyl group. The C-I bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl), making it highly susceptible to oxidative addition to a Pd(0) center, which is the crucial first step in most cross-coupling catalytic cycles.[1] The electron-withdrawing nature of the pyrazole ring, further enhanced by the trifluoromethyl (CF₃) group, also facilitates this step.
Q2: How does the 3-trifluoromethyl group influence catalyst selection?
The strongly electron-withdrawing CF₃ group has a significant electronic impact. While it accelerates the initial oxidative addition, it can make the final reductive elimination step—where the new C-C or C-N bond is formed—more challenging.[2] This is because it stabilizes the Pd(II) intermediate. To overcome this, it is crucial to select ligands that promote reductive elimination. Typically, bulky and electron-rich phosphine ligands are required. These ligands increase electron density on the palladium center and create steric pressure that encourages the final bond-forming step.[3]
Q3: What is the general mechanism for palladium-catalyzed cross-coupling?
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex.[5][6][7]
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the iodide on the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][9][10][11]
Caption: The fundamental catalytic cycle in palladium cross-coupling.
Q4: When should I use a pre-catalyst versus generating the catalyst in situ?
Generating a catalyst in situ by mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand is common but can lead to variability. The exact nature and activity of the generated Pd(0) species can be sensitive to impurities, solvent quality, and the reduction method.[12]
Pre-catalysts are stable, well-defined Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.[4] Using pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles, often leads to more reliable and reproducible results, as they ensure a consistent 1:1 palladium-to-ligand ratio and bypass the uncertainties of in situ generation.[4] For high-stakes or large-scale reactions, pre-catalysts are highly recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low to no product yield in a Suzuki-Miyaura coupling.
-
Question: My Suzuki-Miyaura reaction between this compound and an arylboronic acid is failing. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What should I investigate?
-
Answer: This is a common issue that can often be resolved by systematically evaluating the catalyst system and reaction conditions.
-
Ligand Inadequacy: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but triphenylphosphine is often not electron-rich or bulky enough to promote the difficult reductive elimination step for electron-deficient substrates like yours.[3] The CF₃ group makes the final bond formation the likely rate-limiting step.
-
Solution: Switch to a more sophisticated ligand system. Bulky, electron-rich biaryl phosphine ligands are the industry standard for challenging couplings. Excellent starting points include SPhos , XPhos , or RuPhos . These ligands accelerate reductive elimination and stabilize the active catalytic species.[3]
-
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or may be decomposing.
-
Solution: Use a modern pre-catalyst like XPhos Pd G2 or SPhos Pd G2 . These are air-stable and generate the active Pd(0)L species reliably upon heating in the presence of a base, leading to more consistent results.[13]
-
-
Base and Solvent Choice: While K₂CO₃ is a common base, it might not be optimal. The choice of base and solvent is often intertwined.
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines.
-
Solution: Use freshly purchased boronic acid or recrystallize older batches. Ensure your solvents are properly degassed to remove oxygen, which can cause both catalyst deactivation and homocoupling of the boronic acid.[15]
-
-
Problem 2: Significant side products are observed, such as dehalogenation or boronic acid homocoupling.
-
Question: My reaction is messy. I see my desired product, but also significant amounts of 1-methyl-3-trifluoromethyl-1H-pyrazole (from dehalogenation) and a biaryl product (from homocoupling of my boronic acid). How can I suppress these pathways?
-
Answer: These side reactions point to specific flaws in the reaction setup and execution.
-
Boronic Acid Homocoupling: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[15] Oxygen can participate in an oxidative cycle with the palladium catalyst and two molecules of the organoboron reagent.
-
Solution: Implement a rigorous degassing procedure. The most effective method is freeze-pump-thaw (3 cycles). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents is a viable, though less exhaustive, option.[15]
-
-
Hydrodehalogenation (Dehalogenation): This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with the intended partner. This is more common with highly active, electron-rich catalysts.
-
Solution: Ensure all reagents and solvents are anhydrous if possible (water is often a necessary co-solvent for Suzuki, but other hydrogen sources should be eliminated). Sometimes, slightly lowering the reaction temperature or reducing catalyst loading can minimize this pathway. If the problem persists, screening a different class of ligand may be necessary.
-
-
Problem 3: My Buchwald-Hartwig amination is not working.
-
Question: I am trying to couple this compound with a primary alkylamine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃, but I only recover starting material. What is the issue?
-
Answer: Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the nature of the amine.[16][17]
-
Ligand Choice: While Xantphos is a good general-purpose ligand, it may not be optimal for this specific transformation. The coupling of alkylamines, especially those with β-hydrogens, can be challenging.
-
Solution: For primary alkylamines, ligands like tBuDavePhos have shown excellent performance with halo-pyrazoles.[18] For secondary amines or anilines, sterically hindered biaryl phosphine ligands like BrettPhos or RuPhos are often superior. It is critical to screen a few different ligands.
-
-
Base Selection: The base is arguably the most critical parameter in C-N coupling. It must be strong enough to deprotonate the amine-Pd complex but not so nucleophilic that it causes side reactions.
-
Solution: For alkylamines, a very strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices.[16] Cs₂CO₃ is generally not strong enough for these couplings.
-
-
Catalyst Poisoning: Amines themselves can act as ligands for palladium, potentially displacing the desired phosphine ligand and deactivating the catalyst.[15]
-
Solution: Using a slightly higher ligand-to-palladium ratio (e.g., L:Pd of 2.2:1 instead of 2:1) can sometimes mitigate this effect.[15] Additionally, using a pre-catalyst ensures the phosphine is already bound to the palladium, making it less susceptible to displacement.
-
-
Substrate-Specific Issues: In some cases, palladium catalysis is simply not effective for certain alkylamines.
-
Caption: A decision-making workflow for selecting a starting catalyst system.
Recommended Starting Protocols
Table 1: Quick Reference for Catalyst System Selection
| Reaction Type | Palladium Source / Pre-catalyst | Recommended Ligand(s) | Base | Solvent(s) | Typical Temp. |
| Suzuki-Miyaura | XPhos Pd G2 (2 mol%) | XPhos, SPhos | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 80-100 °C |
| Buchwald-Hartwig | BrettPhos Pd G3 (2 mol%) | BrettPhos, RuPhos | NaOtBu (1.5 equiv) | Toluene or Dioxane | 100 °C |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | PPh₃ | Et₃N / DIPA | THF or DMF | RT - 60 °C |
| Heck | Pd(OAc)₂ (2-5 mol%) | P(OEt)₃, P(o-tol)₃ | Et₃N (2 equiv) | DMF or Acetonitrile | 80-120 °C |
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from robust, general procedures for heteroaryl iodides and is optimized for speed and efficiency.[14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G2 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (degassed)
-
Microwave vial with stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add degassed toluene and degassed water via syringe to create a 5:1 toluene:water mixture (typical concentration is 0.1 M with respect to the pyrazole).
-
Seal the vial tightly with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Buchwald-Hartwig Amination
This protocol uses a robust pre-catalyst system suitable for a range of amine coupling partners.[17][20]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
BrettPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube or sealed vial with stir bar
Procedure:
-
Glovebox Recommended: Add NaOtBu, BrettPhos Pd G3, and this compound to a dry Schlenk tube inside a glovebox.
-
If not using a glovebox, add the solids to the tube, seal with a septum, and immediately begin purging with Argon or Nitrogen.
-
Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
References
- Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. (n.d.). ACS Publications.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). Journal of the American Chemical Society.
- Oxidative addition and palladium coupling. (n.d.). csbsju.edu.
- Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. (2025). Organic Letters.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (n.d.). ResearchGate.
- Reductive Elimination from High-Valent Palladium. (n.d.). Macmillan Group.
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (2025). ResearchGate.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). University of Victoria.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. (2004). Royal Society of Chemistry.
- Cross-Coupling Reactions Guide. (n.d.). Sigma-Aldrich.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. (2011). The Journal of Organic Chemistry.
- Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. (2011). HETEROCYCLES.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Dalton Transactions.
- Innate C-H trifluoromethylation of heterocycles. (n.d.). National Institutes of Health.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. (n.d.). BenchChem.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). BenchChem.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Institutes of Health.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. (n.d.). PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). IntechOpen.
- Trifluoromethylation of diverse heterocycles. (n.d.). ResearchGate.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2025). ResearchGate.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). BenchChem.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). BenchChem.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
- Trifluoromethylation-initiated remote cross-coupling of carbonyl compounds to form carbon-heteroatom/carbon bonds. (2015). PubMed.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed to access derivatives with an aryl, heteroaryl, or styryl group, which are otherwise relatively difficult to prepare. (n.d.). Organic & Biomolecular Chemistry.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (n.d.). PubMed.
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Technical Support Center: Characterization of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support center for the characterization of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (Compound 1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the analysis of this halogenated, trifluoromethylated pyrazole derivative. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to ensure the accurate and efficient characterization of this important synthetic intermediate.
Compound at a Glance
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₅H₄F₃IN₂ |
| Molecular Weight | 276.00 g/mol [1] |
| CAS Number | 1194377-09-7[1] |
| Appearance | Solid[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
A1: The main challenges arise from its specific structural features:
-
The Trifluoromethyl (-CF₃) Group: This group introduces complexity in both ¹³C and ¹⁹F NMR due to C-F coupling. The strong electron-withdrawing nature of the -CF₃ group also influences the chemical shifts of nearby nuclei.
-
The Iodine Atom: As a heavy halogen, iodine can lead to line broadening in NMR spectra, particularly for the adjacent carbon (C4). In mass spectrometry, the presence of iodine (a monoisotopic element) will give a distinct molecular ion peak without an M+2 isotope pattern, which simplifies that aspect of analysis.
-
Potential for Regioisomers: During synthesis, the formation of the isomeric 5-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is a possibility depending on the synthetic route.[2][3] Distinguishing between these isomers is a critical characterization step.
Q2: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?
A2: While specific experimental data for this exact compound is not widely published, we can predict the approximate chemical shifts based on data from structurally similar compounds, such as 1-aryl-3-trifluoromethyl-4-iodopyrazoles.[2]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling | Rationale and Notes |
| ¹H NMR | |||
| H5 | ~7.9 - 8.1 | Singlet (s) | The single proton on the pyrazole ring. Its chemical shift is influenced by the adjacent iodine and the overall electron-deficient nature of the ring. |
| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | The methyl group attached to the nitrogen atom. |
| ¹³C NMR | |||
| C3 | ~145 (q, ²JC-F ≈ 37 Hz) | Quartet | The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[2] |
| C4 | ~55 - 60 | Singlet | This carbon is directly attached to iodine. The signal may be broader and shifted significantly upfield due to the heavy atom effect of iodine.[2] |
| C5 | ~135 - 138 | Singlet | The carbon bearing the H5 proton. |
| -CF₃ | ~121 (q, ¹JC-F ≈ 270 Hz) | Quartet | The carbon of the trifluoromethyl group will show a characteristic large one-bond coupling to the fluorine atoms.[2] |
| N-CH₃ | ~35 - 40 | Singlet | The methyl group carbon. |
| ¹⁹F NMR | ~ -61 to -62 | Singlet (s) | The three fluorine atoms of the -CF₃ group are equivalent and should appear as a singlet, referenced to CFCl₃.[2] |
Q3: How can I distinguish the 4-iodo isomer from the potential 5-iodo impurity?
A3: The key is the ¹H NMR spectrum. In the desired 4-iodo isomer, the single proton on the pyrazole ring is at the 5-position and will appear as a singlet. For the 5-iodo isomer, the proton would be at the 4-position, and its chemical shift would likely be different. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be definitive. Irradiation of the N-CH₃ protons should show an NOE enhancement to the H5 proton in the 4-iodo isomer, but not to a proton at the 4-position in the 5-iodo isomer.
Troubleshooting Guide
This section addresses specific issues you might encounter during the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: My ¹H NMR spectrum shows broad peaks.
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Potential Cause 1: Paramagnetic Impurities. Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.
-
Solution: Purify your sample meticulously using column chromatography.[4] If the issue persists, consider passing a solution of your sample through a small plug of Celite or silica gel.
-
-
Potential Cause 2: Sample Concentration. A highly concentrated sample can lead to increased viscosity and peak broadening.
-
Solution: Dilute your sample and re-acquire the spectrum.
-
-
Potential Cause 3: Poor Shimming. An inhomogeneous magnetic field will broaden all peaks.
-
Solution: Ensure your NMR tube is of good quality and the sample volume is appropriate. Re-shim the spectrometer, paying close attention to the lock signal.[5]
-
Issue 2: The integration of my N-CH₃ peak is incorrect relative to the H5 peak.
-
Potential Cause 1: Presence of Solvent Impurities. Residual solvents from purification (e.g., ethyl acetate, dichloromethane) can have peaks that overlap with your compound's signals.
-
Solution: Ensure your sample is thoroughly dried under high vacuum. If you suspect a specific solvent, check a table of common NMR solvent impurities to see if the chemical shifts match. Using a different deuterated solvent for analysis can also shift the impurity peaks away from your signals of interest.[6]
-
-
Potential Cause 2: Water in the NMR Solvent. A broad water peak can sometimes overlap with other signals.
-
Solution: Use fresh, high-quality deuterated solvent. Adding a small amount of D₂O and shaking the tube can sometimes help by exchanging labile protons and moving the water peak.[6]
-
Issue 3: I am seeing unexpected splitting in my ¹⁹F NMR spectrum.
-
Potential Cause: Diastereotopicity. If your molecule has a chiral center (either intentionally or as an impurity), the fluorine atoms of the -CF₃ group could become diastereotopic, leading to a more complex splitting pattern than a simple singlet.[7]
-
Solution: Carefully analyze your synthetic route for any steps that could introduce chirality. If diastereomers are present, you may need to use chiral chromatography to separate them.
-
Mass Spectrometry (MS)
Issue 1: I don't see the expected molecular ion peak at m/z = 276.
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Potential Cause 1: Fragmentation. The compound may be unstable under the ionization conditions (e.g., Electron Impact - EI) and fragment readily. A common fragmentation pathway for iodo-aromatics is the loss of the iodine atom.
-
Solution: Look for a peak at m/z = 149, corresponding to the [M-I]⁺ fragment. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation.
-
-
Potential Cause 2: Adduct Formation (ESI). In ESI, it's common to see adducts with solvent molecules or salts.
-
Solution: Look for peaks corresponding to [M+H]⁺ (m/z 277), [M+Na]⁺ (m/z 299), or [M+K]⁺ (m/z 315).[8]
-
Issue 2: My mass spectrum shows a complex pattern of peaks that I can't identify.
-
Potential Cause: Contamination. The sample may be contaminated with impurities from the synthesis or purification process.
-
Solution: Re-purify your sample. Analyze a blank (solvent only) to identify background ions in your system. Common contaminants include plasticizers (phthalates) and siloxanes from glassware.[8]
-
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Ensure the solid is fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe for ¹⁹F.
-
Acquire a proton-decoupled ¹⁹F spectrum. A common reference standard is CFCl₃ (0 ppm).
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the instrument to positive ion mode to detect [M+H]⁺ or [M+Na]⁺.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the spectrum over a mass range that includes the expected molecular ion adducts (e.g., m/z 100-500).
-
-
Data Analysis:
-
Determine the accurate mass of the most abundant ion corresponding to the compound.
-
Use the instrument's software to calculate the elemental composition and confirm that it matches C₅H₄F₃IN₂.
-
Visual Workflows
Workflow for NMR Troubleshooting
Caption: A logical workflow for troubleshooting common NMR spectroscopy issues.
Workflow for Mass Spectrometry Analysis
Caption: A decision-making workflow for analyzing and troubleshooting mass spectrometry data.
References
-
Formation of Halogenated Artifacts In Brominated, Chloraminated, and Chlorinated Solvents. ACS Publications. Available at: [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. ACS Publications. Available at: [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. ACS Publications. Available at: [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Institutes of Health (NIH). Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
-
Characteristic ¹H, ¹³C, and ¹⁹F NMR signals (DMSO-d6, δ, ppm) for... ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. Available at: [Link]
-
4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem. Available at: [Link]
-
Buy 4-Iodo-3-trifluoromethyl-1H-pyrazole | Boron Molecular. Boron Molecular. Available at: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
New Frontiers and Developing Applications in 19F NMR. National Institutes of Health (NIH). Available at: [Link]
-
Troubleshooting | Department of Chemistry and Biochemistry. University of Maryland. Available at: [Link]
-
Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. National Institutes of Health (NIH). Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
1H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. Available at: [Link]
-
N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
4-Iodo-3-trifluoromethyl-1H-pyrazole, min 98%, 1 gram. CP Lab Safety. Available at: [Link]
-
Common Background Contamination Ions in Mass Spectrometry. Waters. Available at: [Link]
-
4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. MySkinRecipes. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]
-
4-IODOPYRAZOLE. precisionFDA. Available at: [Link]
-
1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]
-
4-Trifluoromethylanisole - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Sources
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- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
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- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.bc.edu [ccc.bc.edu]
Technical Support Center: A Guide to the Scalable Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Welcome to our dedicated technical support center for the synthesis of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to navigate the intricacies of this synthesis, from laboratory scale to pilot plant production. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure a robust and reproducible process.
I. Foundational Principles: Understanding the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of the synthesis involves two key transformations: the formation of the pyrazole ring and the subsequent regioselective iodination.
A. Synthesis of the 1-Methyl-3-trifluoromethyl-1H-pyrazole Core
The initial step is the construction of the pyrazole ring. A common and effective method involves the cyclocondensation of a trifluoromethylated β-dicarbonyl equivalent with methylhydrazine.[1][2] This reaction, while straightforward, can lead to the formation of a mixture of regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole and the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[3][4][5] The ratio of these isomers can be influenced by the reaction conditions.
B. Regioselective Iodination at the C4 Position
With the pyrazole core in hand, the next critical step is the introduction of an iodine atom at the C4 position. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrazole ring, necessitating the use of an electrophilic iodinating agent, often in the presence of an oxidizing agent. A widely employed and effective method for the C4-iodination of such pyrazoles is the use of elemental iodine (I₂) in combination with ceric ammonium nitrate (CAN).[6][7][8][9][10] This system provides high regioselectivity for the desired C4 product.[8][9][10]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Iodination | Increase reaction time or temperature. Ensure the stoichiometry of the iodinating agent and oxidant is correct. Monitor the reaction progress by TLC or LC-MS.[6] | The deactivated pyrazole ring may require more forcing conditions to achieve complete conversion. |
| Suboptimal Reaction pH | If acidic conditions are generated (e.g., from ICl), consider adding a non-nucleophilic base like lithium carbonate (Li₂CO₃).[6][7] | Maintaining a neutral or slightly basic pH can prevent side reactions and degradation of the starting material or product. |
| Formation of Regioisomers | Carefully select the iodination method. For C4-iodination, the I₂/CAN system is highly regioselective.[6][8][10] Avoid conditions that favor C5-iodination, such as the use of n-butyllithium followed by iodine.[6][7][8][10] | The mechanism of iodination dictates the position of substitution. Electrophilic substitution with I₂/CAN favors the electron-rich C4 position, while deprotonation at C5 with n-BuLi followed by quenching with iodine leads to the C5-iodo isomer. |
| Product Loss During Workup | Ensure the pH of the aqueous phase during extraction is optimized to minimize the solubility of the product. | The pyrazole product may have some aqueous solubility, which can be influenced by pH. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-iodination (Di-iodinated Product) | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time). Carefully control the stoichiometry of the iodinating agent.[6] | The pyrazole ring, although deactivated, can undergo further iodination under harsh conditions. |
| Unreacted Starting Material | See "Incomplete Iodination" in Issue 1. | --- |
| Formation of Azo-linked Dimers | If using nitrogen triiodide, reduce its concentration or switch to a different iodinating reagent.[6][11] | Higher concentrations of certain iodinating species can promote the formation of azo-linked byproducts. |
Issue 3: Difficulties in Scaling Up the Synthesis
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Temperature Control | Utilize a reactor with efficient heat transfer capabilities. For exothermic reactions, control the rate of reagent addition.[12] | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[12] |
| Inadequate Mixing | Employ an appropriate stirrer design and agitation speed to ensure homogeneity.[12] | Inefficient mixing can lead to localized concentration gradients and "hot spots," resulting in side reactions and lower yields.[12] |
| Solvent Effects | Re-evaluate the solvent choice for the larger scale to ensure adequate solubility of reactants and intermediates, and to facilitate product isolation.[12] | A solvent that is suitable for a small-scale reaction may not be optimal for a larger batch due to differences in solubility and heat transfer. |
III. Frequently Asked Questions (FAQs)
Q1: How can I separate the 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole regioisomers formed during the initial cyclocondensation?
A: The separation of these regioisomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is a practical method for separation on a larger scale, taking advantage of slight differences in their boiling points.[3][4][5] For smaller scales, preparative column chromatography on silica gel can be effective.
Q2: What are some "greener" alternatives for the iodination step?
A: Environmentally friendly iodination methods have been developed. One such approach utilizes hydrogen peroxide as the oxidant with a catalytic amount of iodine in water.[6][13] This method is advantageous as the only byproduct is water.[6]
Q3: My purified this compound is colored. How can I decolorize it?
A: A colored product often indicates the presence of trace impurities. Treatment with activated charcoal in a suitable solvent, followed by filtration and recrystallization, can effectively remove colored impurities. Alternatively, passing a solution of the compound through a short plug of silica gel may also be effective.[14]
Q4: What are the typical purification methods for the final product?
A: The most common method for purifying this compound is column chromatography on silica gel.[6][14] Recrystallization from a suitable solvent system can also be employed if the product is a solid and the impurities have different solubilities.[14]
IV. Experimental Workflow & Visualization
A. Synthetic Pathway Overview
Caption: Synthetic route to this compound.
B. Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]
-
Tairov, M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]
-
Patent WO2017084995A1. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.
-
ResearchGate. (2019). Iodine catalyzed synthesis of 1,4‐disubstituted pyrazoles. ResearchGate. [Link]
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]
-
ResearchGate. (2021). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. [https://www.researchgate.net/publication/350495814_Novel_45-bis trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction]([Link] trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction)
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Beilstein Journals. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]
-
RSC Publishing. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]
-
Slideshare. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
ResearchGate. (2012). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]
-
INIS-IAEA. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]
-
Chemistry Stack Exchange. (2023). Pyrazole iodination. Chemistry Stack Exchange. [Link]
-
Arkat USA. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
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- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
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Byproduct formation in 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole reactions
Welcome to the technical support center for 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this versatile reagent in organic synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reactions and mitigate byproduct formation.
Part 1: Troubleshooting Guides
This section addresses specific issues you may encounter during common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling Reactions
Question: I am observing a significant amount of the de-iodinated byproduct, 1-methyl-3-trifluoromethyl-1H-pyrazole, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?
Answer:
De-iodination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions with 4-iodopyrazoles.[1] This occurs when the iodine substituent is replaced by a hydrogen atom, leading to the formation of 1-methyl-3-trifluoromethyl-1H-pyrazole instead of your desired coupled product. This side reaction reduces your yield and complicates purification.[1] The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for Suzuki coupling, but also more prone to dehalogenation compared to their bromo and chloro analogs.[1][2]
Several factors can influence the competition between the desired Suzuki coupling and the undesired de-iodination:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical.
-
Base: The type and strength of the base can significantly impact the reaction outcome.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of de-iodination.[1]
-
Solvent: The solvent system plays a role in the de-iodination pathway.[1]
Below is a troubleshooting guide to minimize de-iodination in your Suzuki-Miyaura coupling reactions.
Troubleshooting De-iodination in Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Catalyst/Ligand | The catalyst system may be promoting the de-iodination pathway over the desired cross-coupling. | Switch to a catalyst system known to favor the desired reaction. A combination of a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often effective.[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a common choice.[2] |
| Incorrect Base | The base may not be effectively promoting the transmetalation step, allowing the de-iodination pathway to dominate. | For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3] Ensure the base is finely powdered and anhydrous. The addition of water as a co-solvent often helps to dissolve the base.[3] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of de-iodination. | While some Suzuki couplings require heat, try running the reaction at a lower temperature (e.g., 80 °C) and monitor the progress. Microwave heating can also be an effective way to rapidly screen temperatures.[3] |
| Solvent Issues | The solvent may not be adequately dissolving all reactants, or it may be contributing to the de-iodination pathway. | Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water.[3] Ensure your solvents are of high purity to avoid sources of hydride that can lead to dehalogenation.[3] |
Optimized Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol that can be further optimized by varying the specific components.[2]
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, add water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is resulting in low yields of the desired amine and a significant amount of the de-iodinated byproduct. How can I improve this?
Answer:
Similar to Suzuki-Miyaura coupling, de-iodination is a common side reaction in Buchwald-Hartwig amination.[1] The choice of ligand, base, and temperature are crucial for favoring the desired C-N bond formation over the competing dehalogenation pathway.[1][4]
Troubleshooting De-iodination in Buchwald-Hartwig Amination
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Ligand Choice | The phosphine ligand may not be effectively promoting the reductive elimination step to form the C-N bond. | Employ bulky biaryl phosphine ligands such as XPhos or RuPhos. These have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation.[1] |
| Incorrect Base Selection | A weak or nucleophilic base can lead to side reactions and incomplete conversion. | A strong, non-nucleophilic base is typically required for Buchwald-Hartwig amination.[1] Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). |
| High Catalyst Loading | Excessively high palladium catalyst loading can sometimes lead to an increase in side reactions. | Try reducing the catalyst loading to 1-2 mol%.[1] |
| Reaction Temperature | As with other cross-coupling reactions, high temperatures can promote de-iodination. | While Buchwald-Hartwig reactions often require heating, it is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. |
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst, the appropriate phosphine ligand, and the base in a reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Competing pathways in Buchwald-Hartwig amination.
Sonogashira Coupling
Question: In my Sonogashira coupling reaction, I'm observing both homocoupling of the alkyne and de-iodination of the pyrazole. How can I minimize these byproducts?
Answer:
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is also susceptible to de-iodination of the 4-iodopyrazole starting material.[1][5] Another common byproduct is the homocoupling of the terminal alkyne to form a diyne. Both of these side reactions reduce the yield of the desired coupled product. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]
Troubleshooting Byproduct Formation in Sonogashira Coupling
| Potential Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction | The presence of oxygen can promote the homocoupling of the alkyne (Glaser coupling). | Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate Base | The amine base plays a crucial role in deprotonating the alkyne to form the copper acetylide.[7] An unsuitable base can lead to a sluggish reaction and more side products. | A mild amine base such as triethylamine or diisopropylethylamine is commonly used. |
| Issues with Copper Co-catalyst | The copper(I) salt is essential for the catalytic cycle. If it is inactive or used in the wrong amount, the reaction will be inefficient. | Use a reliable source of Cu(I), such as copper(I) iodide (CuI). Ensure it is stored properly to prevent oxidation. |
| High Temperature | As with other coupling reactions, elevated temperatures can increase the rate of de-iodination. | Sonogashira reactions can often be run at room temperature.[5] If heating is necessary, use the lowest effective temperature. |
General Protocol for Sonogashira Coupling
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Add an anhydrous, degassed solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration (2-8 °C) is recommended.[8][9]
Q2: How stable is the trifluoromethyl group on the pyrazole ring to hydrolysis?
A2: The trifluoromethyl group is generally stable under many reaction conditions.[10] However, under strong basic conditions and elevated temperatures, hydrolysis of a trifluoromethyl group to a carboxylic acid can occur.[11][12] For N-methylated pyrazoles, this is less of a concern under typical cross-coupling conditions compared to NH-pyrazoles.[12]
Q3: What is the general reactivity of this compound compared to other halo-pyrazoles?
A3: The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl.[3] Therefore, this compound is a highly reactive substrate, which allows for milder reaction conditions in many cases but also increases the propensity for side reactions like de-iodination.[1]
Q4: Are there any known incompatibilities with common reagents?
A4: Strong reducing agents can cause de-iodination. Strong bases at high temperatures may lead to hydrolysis of the trifluoromethyl group.[11][12] It is also important to be mindful of the potential for N-demethylation under certain conditions, although this is not a commonly reported byproduct in the context of cross-coupling reactions with this substrate.[13][14]
Q5: How can I best identify and quantify the common byproducts in my reaction mixture?
A5: The most common byproduct, 1-methyl-3-trifluoromethyl-1H-pyrazole (from de-iodination), can be identified and quantified using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components of the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the characteristic signals of the starting material, product, and de-iodinated byproduct. The disappearance of the pyrazole ring proton signal and the appearance of a new signal in the aromatic region can indicate de-iodination. The trifluoromethyl group provides a strong singlet in the ¹⁹F NMR spectrum, which will be present in both the starting material and the de-iodinated byproduct, but their chemical shifts may differ slightly.
References
- BenchChem. (n.d.). Preventing Deiodination of 4-Iodopyrazoles During Coupling Reactions.
- Vulcanchem. (n.d.). 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
- National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- BenchChem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- ResearchGate. (2025). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
- ResearchGate. (2025). ChemInform Abstract: Pyrazole-3/5-carboxylic Acids from 3/5-Trifluoromethyl NH-Pyrazoles. | Request PDF.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (n.d.). Assessing the Stability of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Various Solvents.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Google Patents. (n.d.). A method for the n-demethylation of n-methyl heterocycles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- MySkinRecipes. (n.d.). 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- ResearchGate. (2025). (PDF) N-Demethylation of Alkaloids.
- YouTube. (2020). Sonogashira cross-coupling reaction.
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Validation & Comparative
A Tale of Two Halogens: A Comparative Guide to 4-Iodo- vs. 4-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole for the Modern Chemist
In the landscape of modern drug discovery and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel, high-efficacy molecules. Among the privileged scaffolds, trifluoromethylated pyrazoles have garnered significant attention for their unique electronic properties and biological activities.[1][2] This guide provides an in-depth, objective comparison of two key halogenated intermediates: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole and 4-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole . We will delve into their intrinsic properties, comparative reactivity in pivotal cross-coupling reactions, and practical applications, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
At a Glance: Physicochemical Properties
A foundational understanding of the physicochemical properties of these two reagents is crucial for predicting their behavior in chemical reactions and biological systems. The substitution of iodine for bromine, while seemingly subtle, imparts distinct characteristics.
| Property | This compound | 4-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole |
| Molecular Formula | C₅H₄F₃IN₂ | C₅H₄BrF₃N₂ |
| Molecular Weight | 276.00 g/mol | 229.00 g/mol |
| Appearance | Solid | Liquid or Solid |
| Boiling Point | Not readily available | ~185-188 °C/760 mmHg[3] |
| C-X Bond Dissociation Energy (approx.) | ~210 kJ/mol | ~270 kJ/mol |
The most significant differentiator is the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.[4] This fundamental difference is the primary driver of the observed disparities in their chemical reactivity, particularly in transition metal-catalyzed cross-coupling reactions.
The Heart of the Matter: Reactivity in Cross-Coupling Reactions
The true value of these halogenated pyrazoles lies in their utility as versatile synthons in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are workhorses in medicinal chemistry for the construction of complex molecular architectures.[4][5]
The Reactivity Advantage: Iodo vs. Bromo
The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[6] This is a direct consequence of the C-X bond dissociation energy. The weaker C-I bond in this compound facilitates a more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[7]
This enhanced reactivity of the iodo-derivative can translate into several practical advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: A smaller amount of the expensive palladium catalyst may be required.
-
Shorter Reaction Times: Increased reaction rates lead to faster conversions.
-
Broader Substrate Scope: The milder conditions may allow for the coupling of more sensitive or complex substrates.
The following diagram illustrates the pivotal oxidative addition step in a generic palladium-catalyzed cross-coupling reaction, highlighting the comparative ease of C-X bond cleavage.
Caption: Oxidative addition of iodo- vs. bromo-pyrazoles to a Pd(0) catalyst.
Suzuki-Miyaura Coupling: A Comparative Protocol
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative studies on these specific pyrazole derivatives are not abundant in the literature, we can construct a representative comparative protocol based on established methodologies for related compounds.[8][9]
Objective: To compare the efficiency of 4-iodo- vs. 4-bromo-1-methyl-3-trifluoromethyl-1H-pyrazole in a Suzuki-Miyaura coupling with phenylboronic acid.
Reaction Scheme:
| Parameter | Protocol for 4-Iodo-pyrazole | Protocol for 4-Bromo-pyrazole |
| Starting Material | This compound (1.0 equiv) | 4-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv) |
| Coupling Partner | Phenylboronic acid (1.2 equiv) | Phenylboronic acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 2-4 hours | 8-12 hours |
| Expected Yield | High (>85%) | Moderate to High (70-90%) |
Causality Behind Experimental Choices:
-
Catalyst: While Pd(PPh₃)₄ is often sufficient for the more reactive iodo-pyrazole, the more robust Pd(dppf)Cl₂ is often employed for the less reactive bromo-pyrazole to ensure efficient catalytic turnover.
-
Base and Solvent: The choice of a stronger base (K₃PO₄) and a higher boiling point solvent (toluene) for the bromo-pyrazole is to facilitate the more challenging oxidative addition and subsequent steps in the catalytic cycle.
-
Reaction Time and Temperature: The milder conditions for the iodo-pyrazole are a direct consequence of its higher reactivity.
Sonogashira Coupling
Similar trends in reactivity are observed in the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds. The iodo-pyrazole will typically react under milder conditions, often at room temperature, while the bromo-analogue may require elevated temperatures and a co-catalyst like copper(I) iodide to proceed efficiently.[10]
Applications in Medicinal Chemistry and Agrochemicals
The 1-methyl-3-trifluoromethyl-1H-pyrazole scaffold is a privileged structure found in numerous biologically active compounds.[1][11] Both the iodo- and bromo-derivatives serve as key intermediates in the synthesis of these molecules.
-
Kinase Inhibitors: This scaffold is particularly prevalent in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The C4 position is a common point for modification to achieve selectivity and potency against specific kinase targets.[12][13]
-
Celecoxib Analogues: The diarylpyrazole structure of the COX-2 inhibitor Celecoxib has inspired the synthesis of numerous analogues. Halogenated pyrazoles are crucial for the introduction of diverse aryl groups at the C4 or C5 positions to modulate the pharmacological profile.[14]
-
Agrochemicals: Trifluoromethyl-substituted pyrazoles are also found in a variety of insecticides and herbicides. The ability to easily functionalize the pyrazole ring via cross-coupling of the halogenated derivatives is essential for the rapid optimization of activity and selectivity.
The following diagram illustrates the synthetic utility of these building blocks in a drug discovery workflow.
Caption: Role of halogenated pyrazoles in a typical drug discovery pipeline.
Cost-Benefit Analysis: A Pragmatic Perspective
For any research and development program, a cost-benefit analysis is essential. While 4-iodopyrazole is generally more expensive on a per-gram basis than 4-bromopyrazole due to the higher cost of iodine and the additional synthetic step, a simple price comparison can be misleading.[12]
A more holistic analysis should consider the following:
-
Downstream Synthesis Efficiency: The higher reactivity of the iodo-derivative can lead to higher yields and fewer purification steps, saving time and resources.
-
Catalyst Cost: The potential for lower catalyst loadings can significantly reduce the overall cost, especially on a larger scale.
-
Energy Consumption: Milder reaction conditions translate to lower energy costs.
-
Time-to-Result: In the fast-paced environment of drug discovery, the shorter reaction times afforded by the iodo-pyrazole can accelerate project timelines.
Therefore, for early-stage discovery and the synthesis of complex, high-value molecules, the upfront cost of the iodo-derivative may be well justified by the overall efficiency and robustness of the synthetic route. For large-scale synthesis of less complex targets, the bromo-derivative may be the more economically viable option, provided the reaction conditions can be optimized to achieve acceptable yields.
Conclusion and Recommendations
Both this compound and its bromo-analogue are valuable and versatile building blocks for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The choice between them is a strategic one, dictated by the specific needs of the synthetic target and the overall project goals.
-
For rapid lead discovery, synthesis of complex molecules, and when milder reaction conditions are paramount, this compound is the superior choice. Its enhanced reactivity provides a more robust and efficient synthetic route.
-
For large-scale synthesis and when cost of the starting material is the primary driver, 4-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole is a viable alternative. However, researchers should be prepared to invest more time in optimizing reaction conditions to achieve comparable results.
Ultimately, a thorough understanding of the trade-offs between reactivity and cost will enable the modern chemist to make the most strategic and efficient choice for their synthetic endeavors.
References
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central. Available from: [Link].
-
Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. Available from: [Link].
-
Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link].
-
Representative drugs containing the pyrazole scaffold. ResearchGate. Available from: [Link].
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available from: [Link].
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available from: [Link].
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link].
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available from: [Link].
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link].
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link].
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH. Available from: [Link].
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available from: [Link].
-
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. PMC - NIH. Available from: [Link].
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link].
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. Available from: [Link].
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available from: [Link].
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available from: [Link].
-
Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. Available from: [Link].
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available from: [Link].
-
Synthetic scope of 4‐iodopyrazol‐3‐ols[a]. [a] Reaction conditions: 1... ResearchGate. Available from: [Link].
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link].
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Introduction: The Pyrazole Scaffold and the Power of Cross-Coupling
An In-Depth Guide to the Reactivity of Halopyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, from kinase inhibitors like Celecoxib to treatments for a vast array of diseases.[1] The functionalization of this privileged scaffold is therefore of paramount importance in drug discovery. Among the most powerful and versatile tools for this purpose are transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.[2]
However, the success of any cross-coupling strategy hinges on the judicious selection of starting materials. This guide provides a comprehensive, data-supported comparison of the reactivity of chloro-, bromo-, and iodopyrazoles in the most common and synthetically valuable cross-coupling reactions. By understanding the underlying chemical principles and practical nuances, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the discovery of novel therapeutics.
The Theoretical Framework: Understanding Halopyrazole Reactivity
The reactivity of halopyrazoles in cross-coupling reactions is not arbitrary; it is governed by fundamental chemical principles. The general trend in reactivity almost invariably follows the order: Iodo > Bromo > Chloro . This hierarchy is a direct consequence of two interconnected factors: carbon-halogen (C-X) bond strength and the mechanism of the catalytic cycle.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity is the strength of the C-X bond, which follows the trend C-Cl > C-Br > C-I.[3][4] A weaker bond is more easily broken, facilitating the crucial first step of the catalytic cycle.
-
The Rate-Determining Step: Oxidative Addition: In most palladium-catalyzed cross-coupling reactions, the initial insertion of the low-valent palladium(0) catalyst into the C-X bond—a step known as oxidative addition—is the rate-determining step.[5][6] The lower bond dissociation energy of the C-I bond results in a significantly lower activation energy for this step compared to the C-Br and, especially, the C-Cl bonds.[4]
This fundamental reactivity trend is visually summarized below.
Caption: General reactivity trend of halopyrazoles in cross-coupling.
While this trend holds true, the choice of catalyst, ligand, and reaction conditions can dramatically influence outcomes, particularly for the less reactive chloropyrazoles. The development of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) has been instrumental in making the coupling of aryl chlorides a routine and viable strategy.[4]
The general catalytic cycle for these transformations is illustrated below using the Suzuki-Miyaura reaction as a representative example.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.
Comparative Analysis in Major Cross-Coupling Reactions
The following sections provide a head-to-head comparison of halopyrazole reactivity in three indispensable cross-coupling reactions, complete with supporting data and detailed experimental protocols.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to the stability and low toxicity of the boron reagents.
Reactivity Comparison:
-
Iodopyrazoles: Highly reactive, often coupling under mild conditions with a wide range of boronic acids and esters. However, they can be susceptible to a side reaction known as dehalogenation (protodehalogenation), where the iodine is replaced by a hydrogen atom, reducing the yield of the desired product.[7]
-
Bromopyrazoles: Considered the workhorse for Suzuki couplings. They offer a good balance of high reactivity and stability, generally giving high yields with lower incidence of dehalogenation compared to their iodo counterparts.[7]
-
Chloropyrazoles: Traditionally challenging substrates. Their successful coupling requires more forcing conditions (higher temperatures) and highly active catalyst systems, typically featuring bulky, electron-rich biarylphosphine ligands.[4][7]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Halogen (X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Source |
| Iodo | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | ~75% ¹ | [8] |
| Bromo | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | >95% | [8] |
| Chloro | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 18 | ~85% ² | [7] |
¹ Note: Yields can vary. Some studies show iodopyrazoles are prone to dehalogenation, which can lower yields compared to bromopyrazoles under certain conditions.[7] ² Requires a specialized, highly active catalyst system.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent (e.g., Dioxane/H₂O mixture, 4:1) via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.
Buchwald-Hartwig Amination (C-N Bond Formation)
The palladium-catalyzed amination of aryl halides is a cornerstone of modern synthesis, enabling the construction of C-N bonds that are ubiquitous in pharmaceuticals.[9][10][11]
Reactivity Comparison:
-
Iodopyrazoles: While generally reactive, they are not always the best substrate. For certain amine classes, copper(I)-catalyzed conditions have been shown to be more effective with 4-iodopyrazoles, highlighting the complementarity of different catalytic systems.[12][13]
-
Bromopyrazoles: Often demonstrate excellent reactivity and are frequently superior to both iodo- and chloropyrazoles in Pd-catalyzed C-N couplings, especially with amines lacking β-hydrogens.[13][14]
-
Chloropyrazoles: Significantly less reactive and require carefully optimized, state-of-the-art catalyst systems to achieve good yields.[14]
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles with Piperidine
| Halogen (X) | Catalyst / Ligand | Base | Temp (°C) | Time | Yield (%) | Source |
| Iodo | Pd(dba)₂ / tBuDavePhos | NaOtBu | 160 (MW) | 10 min | 39% | [13] |
| Bromo | Pd(dba)₂ / tBuDavePhos | NaOtBu | 160 (MW) | 10 min | 60% | [13] |
| Chloro | Pd(dba)₂ / tBuDavePhos | NaOtBu | 160 (MW) | 10 min | 11% | [13] |
Data from Usami et al. demonstrates the superior performance of the bromopyrazole substrate under these specific Pd-catalyzed microwave conditions.[13]
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromopyrazole
-
To an oven-dried microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., tBuDavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a solution of the 4-bromopyrazole (1.0 equiv) in an anhydrous, degassed solvent (e.g., xylene or toluene).
-
Add the amine (1.1-1.5 equiv) via syringe.
-
Heat the reaction in a microwave reactor to the specified temperature (e.g., 160 °C) for the designated time (e.g., 10-30 min).
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-aminopyrazole product.
Sonogashira Coupling (C-Csp Bond Formation)
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are valuable intermediates in organic synthesis.[15][16]
Reactivity Comparison: The standard reactivity trend of I > Br >> Cl is reliably observed in Sonogashira couplings.
-
Iodopyrazoles: Excellent substrates that react efficiently at or near room temperature.
-
Bromopyrazoles: Very effective substrates, though they may require slightly higher temperatures or longer reaction times compared to iodopyrazoles.[17][18]
-
Chloropyrazoles: Generally poor substrates for standard Sonogashira conditions and require specialized nickel or highly active palladium catalyst systems.
Table 3: Comparative Performance in Sonogashira Coupling of 4-Halopyrazoles
| Halogen (X) | Catalyst System | Base | Temp (°C) | Typical Yield | Source |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT - 40 | Excellent | [8][16] |
| Bromo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 - 100 | Good to Excellent | [8][18] |
| Chloro | Specialized Pd or Ni catalyst | Strong Base | >100 | Poor to Moderate | [4] |
Experimental Protocol: Sonogashira Coupling of a 4-Iodopyrazole
-
To a reaction flask, add the 4-iodopyrazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product via column chromatography to obtain the 4-alkynylpyrazole.
Strategic Guide: Choosing Your Halopyrazole
The optimal choice of halopyrazole is a strategic decision that balances reactivity, cost, substrate availability, and the specific coupling reaction being performed.
Caption: Decision flowchart for selecting the appropriate halopyrazole.
Conclusion
The functionalization of pyrazoles via cross-coupling is a mature yet evolving field. A clear understanding of the relative reactivity of halopyrazoles—Iodo > Bromo > Chloro —is fundamental to synthetic success. Iodopyrazoles offer the highest reactivity, enabling milder reaction conditions, but can be more expensive and prone to side reactions. Chloropyrazoles are the most economical but demand sophisticated catalyst systems to overcome their inherent inertness. For a majority of applications, bromopyrazoles represent the optimal balance of high reactivity, stability, and commercial availability , making them the most reliable and versatile choice for medicinal chemistry programs. As catalyst technology continues to advance, the utility of all three halopyrazoles will undoubtedly continue to expand, providing chemists with an ever-more-powerful toolkit for molecular construction.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Substituted pyrazoles are a significant class of heterocyclic compounds, forming the scaffold of numerous pharmaceuticals and agrochemicals. The synthesis of these compounds often yields a mixture of constitutional isomers, the differentiation of which is critical for understanding structure-activity relationships and ensuring the purity of active pharmaceutical ingredients.
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate two key constitutional isomers: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole and 5-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole . As a Senior Application Scientist, my objective is to not only present the expected data but also to elucidate the underlying principles that govern the spectral differences between these isomers. The experimental data presented herein is predicted based on the analysis of structurally related compounds and established spectroscopic principles, providing a robust framework for researchers working with these and similar molecules.
The Challenge of Isomer Differentiation
The synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole followed by iodination can theoretically lead to two constitutional isomers, differing in the position of the iodine atom on the pyrazole ring. The electronic and steric environment of the nuclei in each isomer is distinct, leading to unique spectroscopic signatures. Understanding these differences is key to their individual characterization.
Figure 2: General fragmentation pathways for the isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. While the IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Predicted Characteristic IR Absorptions (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3150 |
| C-H stretch (aliphatic) | 2900-3000 |
| C=N stretch (pyrazole ring) | 1500-1600 |
| C-F stretch (CF₃) | 1100-1300 (strong, multiple bands) |
| C-I stretch | 500-600 |
The primary utility of IR in this case is to confirm the presence of the key functional groups (pyrazole ring, CF₃ group). The exact positions of the C-F stretching bands and the pattern of absorptions in the fingerprint region will be unique to each isomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of the this compound isomers.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-12 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to obtain a good spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A very wide spectral width may be necessary depending on the instrument and reference compound.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Use a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Method:
-
Use an electron ionization (EI) source at 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare the relative intensities of the key fragment ions.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Pay close attention to the fingerprint region for subtle differences between the isomers.
-
Figure 3: A typical analytical workflow for the characterization of the pyrazole isomers.
Conclusion
The differentiation of the this compound and 5-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole isomers is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, particularly ¹³C NMR, provides the most definitive evidence for structural assignment due to the significant impact of the iodine substituent on the chemical shifts of the pyrazole ring carbons. Mass spectrometry and IR spectroscopy serve as valuable complementary techniques for confirming molecular weight and the presence of key functional groups. By understanding the principles behind the expected spectral differences, researchers can confidently and accurately characterize these and other substituted pyrazole isomers, a critical step in the advancement of drug discovery and development programs.
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
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Davydenko, Y., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]
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Thirunavukkarasu, M., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech. [Link]
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Fărcaș, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5123. [Link]
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-
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A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Iodinated Pyrazoles
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and functional materials.[1] The strategic introduction of an iodine atom onto this five-membered heterocycle dramatically enhances its synthetic versatility, transforming it into a powerful building block for complex molecular engineering.[1][2] Iodinated pyrazoles are key intermediates, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are instrumental in constructing intricate carbon-carbon and carbon-heteroatom bonds.[3] This guide offers an in-depth comparative analysis of the principal methods for pyrazole iodination, grounded in experimental data, to empower researchers in selecting the optimal strategy for their synthetic endeavors.
The Fundamental Principle: Electrophilic Aromatic Substitution
The majority of pyrazole iodination methods operate under the paradigm of electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring makes it susceptible to attack by an electrophilic iodine species (I⁺). The regioselectivity of this attack is a critical consideration and is primarily governed by the substitution pattern on the pyrazole ring. Generally, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic iodination.[2] However, as we will explore, specific methodologies have been developed to achieve iodination at other positions, notably C5.
Comparative Analysis of Key Iodination Methodologies
The choice of an iodination method is a multifactorial decision, weighing factors such as desired regioselectivity, substrate functional group tolerance, reaction conditions, cost, and green chemistry considerations. Below is a detailed comparison of the most effective and widely adopted methods.
Molecular Iodine with an Oxidizing Agent: The Workhorse Systems
The direct use of molecular iodine (I₂), a relatively weak electrophile, can be significantly enhanced by the addition of an oxidizing agent.[4] The oxidant's role is to convert I₂ into a more potent electrophilic species in situ. This class of methods is highly effective for C4-iodination.
This method has gained prominence as an environmentally friendly and practical approach to C4-iodination.[2] The reaction proceeds efficiently in water, with the only byproduct being water, thus aligning with the principles of green chemistry.[5]
Mechanism Insight: Hydrogen peroxide oxidizes molecular iodine to a more electrophilic species, potentially hypoiodous acid (HOI) or a related entity, which is then attacked by the electron-rich pyrazole ring. The overall reaction is: 2I⁻ + H₂O₂ + 2H⁺ → I₂ + 2H₂O[6]
Typical Reaction Yields: 63-100%[2] Regioselectivity: Highly selective for the C4 position.
Experimental Protocol: Green Iodination using I₂/H₂O₂ [2]
-
Suspension: Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Addition of Iodine: Add molecular iodine (I₂) (0.5 equivalents) to the suspension.
-
Addition of Oxidant: Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture.
-
Reaction: Continue stirring at room temperature. Reaction times can vary from less than 1 hour to 72 hours, depending on the substrate. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.
-
Isolation: The product can often be isolated by direct filtration and washing with water, followed by drying.
For pyrazoles bearing electron-withdrawing groups, such as a trifluoromethyl group, the I₂/CAN system provides a more robust alternative. CAN acts as a mild and efficient oxidant to facilitate the C4-iodination.[7]
Mechanism Insight: While the precise mechanism is not fully elucidated in all contexts, it is proposed that CAN facilitates the oxidation of I₂ to a more potent electrophilic iodine species, which then undergoes electrophilic aromatic substitution with the pyrazole.
Typical Reaction Yields: Good to Excellent[2] Regioselectivity: Highly selective for the C4 position.
Experimental Protocol: C4-Iodination using I₂/CAN [1]
-
Dissolution: Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Reagent Addition: Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg) to the solution.
-
Reaction: Reflux the reaction mixture overnight.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).
-
Purification: Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
N-Iodosuccinimide (NIS): The Versatile Reagent
N-Iodosuccinimide (NIS) is a widely used, mild, and efficient source of electrophilic iodine. Its reactivity can be tuned by the choice of solvent and the addition of an acid catalyst, making it a versatile tool for the C4-iodination of a broad range of pyrazole substrates.[8] The use of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, enhances the electrophilicity of the iodine, enabling the iodination of even deactivated pyrazoles.[9]
Mechanism Insight: In the presence of acid, the succinimide nitrogen of NIS is protonated, which increases the electrophilicity of the iodine atom, facilitating the electrophilic attack on the pyrazole ring.
Typical Reaction Yields: High[10] Regioselectivity: Highly selective for the C4 position.
Experimental Protocol: C4-Iodination using NIS in Acidic Medium [1]
-
Dissolution: Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).
-
Reagent Addition: Add a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).
-
Reaction: Heat the reaction mixture at 80 °C overnight.
-
Work-up: Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Purification: Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue can be purified by column chromatography.
Iodine Monochloride (ICl): A Highly Reactive Option
Iodine monochloride (ICl) is a potent electrophilic iodinating agent. It is particularly effective for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, proceeding via a dehydration/iodination cascade.[3]
Mechanism Insight: The reaction is believed to proceed through dehydration of the dihydropyrazole to form an aromatic pyrazole intermediate, which is then rapidly iodinated by the highly electrophilic ICl. The addition of a base like lithium carbonate is often necessary to neutralize the HCl generated during the reaction, preventing potential side reactions.[2][7]
Typical Reaction Yields: Up to 95%[2] Regioselectivity: C4-selective.
Experimental Protocol: Dehydration/Iodination using ICl [2]
-
Suspension: To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
Reagent Addition: To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Directed ortho-Metalation and Iodination: Accessing the C5 Position
The methods discussed thus far are highly selective for the C4 position. To achieve regioselective iodination at the C5 position, a different strategy is required. Directed ortho-metalation, using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting pyrazolyl anion with molecular iodine, provides exclusive access to 5-iodopyrazoles.[7] This method's regioselectivity is attributed to the remarkable acidity of the C5-H bond in many N-substituted pyrazoles.
Mechanism Insight: n-BuLi, a strong organolithium base, selectively deprotonates the most acidic proton on the pyrazole ring, which is typically at the C5 position. The resulting lithiated pyrazole is a potent nucleophile that readily reacts with molecular iodine to form the C-I bond.
Typical Reaction Yields: 65-89% Regioselectivity: Exclusive for the C5 position.
Experimental Protocol: C5-Iodination via Lithiation [11]
-
Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.
-
Iodination: Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to gradually warm to room temperature over 4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with water. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the 5-iodopyrazole.
Data Summary and Comparative Performance
To facilitate a direct comparison, the key performance characteristics of the discussed iodination methods are summarized in the table below.
| Method | Reagents | Typical Solvent(s) | Temp. | Time | Typical Yield (%) | Regioselectivity | Key Advantages & Considerations |
| I₂/H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | <1 - 72 h | 63 - 100 | C4 | Green method, water as the only byproduct.[2] |
| I₂/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | Effective for deactivated pyrazoles (e.g., CF₃-substituted).[2] |
| NIS/Acid | N-Iodosuccinimide, Acid (e.g., TFA) | Acetic Acid, CH₂Cl₂ | 80 °C | Overnight | High | C4 | Versatile, tunable reactivity, good for sensitive substrates.[1] |
| ICl | Iodine Monochloride, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95 | C4 | Highly reactive, effective for dehydration/iodination cascade.[2] |
| n-BuLi/I₂ | n-Butyllithium, I₂ | THF | -78 °C to RT | ~4 h | 65 - 89 | C5 | Exclusive C5-iodination, requires anhydrous/inert conditions.[11] |
Visualizing the Workflow: A Generalized Approach
The selection of an appropriate iodination method is a critical decision point in any synthetic campaign targeting functionalized pyrazoles. The following diagram illustrates the logical workflow based on the desired regiochemical outcome.
Caption: Decision workflow for selecting a pyrazole iodination method.
Navigating Potential Side Reactions and Limitations
While the methods described are generally robust, researchers should be aware of potential side reactions and limitations:
-
Over-iodination: Highly activated pyrazoles can be susceptible to di- or tri-iodination. Careful control of stoichiometry and reaction conditions is crucial to mitigate this.[7]
-
Substituent Iodination: Electron-rich substituents on the pyrazole, such as a p-anisyl group, can compete with the pyrazole ring for electrophilic iodination.[7]
-
Functional Group Incompatibility: Certain functional groups may not be stable under the reaction conditions. For example, vinyl groups can react with ICl, and sulfonamides may be unstable in some protocols.[3][7] Protecting group strategies may be necessary in such cases.
-
Safety Considerations:
-
N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[12][13]
-
Iodine Monochloride (ICl): A corrosive chemical that can cause severe skin burns and eye damage. It is toxic if swallowed and reacts with water to produce toxic fumes. It must be handled in a chemical fume hood with extensive PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves and clothing.[10][11][14][15]
-
Nitrogen Triiodide: While a novel reagent, nitrogen triiodide is a contact explosive and should be handled with extreme caution, preferably generated and used in situ in small quantities by experienced personnel.[16]
-
Conclusion: A Versatile Toolkit for Pyrazole Functionalization
The iodination of pyrazoles is a cornerstone transformation for the synthesis of advanced intermediates in drug discovery and materials science. A diverse array of methodologies is available, each with its distinct advantages and specific applications. For general-purpose, green C4-iodination, the I₂/H₂O₂ system in water is an excellent first choice. For more challenging, electron-deficient substrates, I₂/CAN or NIS/acid offer greater reactivity. When seeking to forge bonds at the C5 position, the n-BuLi/I₂ protocol provides a reliable and highly regioselective solution. By understanding the underlying mechanisms, comparative performance, and practical considerations of these methods, researchers can confidently select and execute the most appropriate iodination strategy to accelerate their scientific objectives.
References
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Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available from: [Link].
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Common Name: IODINE MONOCHLORIDE. NJ.gov. Available from: [Link].
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SAFETY DATA SHEET: Iodine Monochloride. Samrat Pharmachem Limited. Available from: [Link].
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I2 and Electrophilic I+ reagents. Wordpress. Available from: [Link].
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SAFETY DATA SHEET N-Iodosuccinimide. Available from: [Link].
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. Available from: [Link].
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link].
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Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available from: [Link].
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A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available from: [Link].
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Equation for the reaction of iodide to iodine using hydrogen peroxide under acidic conditions? Chemistry Stack Exchange. Available from: [Link].
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A Comparative Guide to the Structural Landscape of Pyrazole Derivatives: Insights from 4-Iodinated Analogs
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physical properties, reactivity, and, crucially for drug development, its interaction with biological targets. Pyrazole derivatives form a cornerstone of many pharmaceuticals and agrochemicals, making the study of their solid-state structures particularly significant.
This guide delves into the X-ray crystal structure of 4-iodinated pyrazole derivatives, with a specific focus on contextualizing the structural features of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole. While a public crystal structure for this specific molecule is not available, we can construct a robust comparative analysis by examining closely related, structurally characterized compounds. By dissecting the influence of individual substituents on the pyrazole core, we can project the likely structural landscape of our target molecule and provide a framework for future crystallographic studies.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, and its metabolic stability. The substituent pattern on the pyrazole ring allows for fine-tuning of a molecule's steric and electronic properties, thereby optimizing its pharmacological profile.
Comparative Crystal Structure Analysis: The Influence of Halogenation at the 4-Position
A recent study completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-iodo-1H-pyrazole.[1][2][3] This provides an excellent foundation for understanding the role of the iodine substituent in directing crystal packing.
The crystal structures of 4-chloro- and 4-bromo-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding motifs.[1][2][3] In contrast, 4-fluoro- and 4-iodo-1H-pyrazole adopt non-isostructural catemeric (chain-like) structures.[1][2][3] This highlights that the nature of the halogen atom at the 4-position significantly influences the supramolecular assembly in the solid state.
Table 1: Comparison of Crystallographic Data for 4-Halogenated-1H-pyrazoles
| Compound | Crystal System | Space Group | Supramolecular Motif | Reference |
| 4-Fluoro-1H-pyrazole | Triclinic | P-1 | Catemer | [4] |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | [2][3] |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | [1][2][3] |
| 4-Iodo-1H-pyrazole | Orthorhombic | Pccn | Catemer | [1][2][3] |
The formation of a catemeric structure in 4-iodo-1H-pyrazole is driven by N-H···N hydrogen bonds, a common feature in pyrazole crystal packing.[2] The presence of the large, polarizable iodine atom also introduces the potential for halogen bonding interactions (I···N or I···π), which can further influence the crystal packing.
The Impact of Trifluoromethyl and Methyl Substituents
The introduction of a trifluoromethyl (-CF3) group at the 3-position and a methyl (-CH3) group at the 1-position, as in our target molecule, would introduce significant electronic and steric changes compared to the parent 4-iodo-1H-pyrazole.
The electron-withdrawing nature of the -CF3 group can modulate the acidity of the pyrazole ring protons and influence the strength of hydrogen bonding. Furthermore, the fluorine atoms of the -CF3 group can act as weak hydrogen bond acceptors. The crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole reveals the involvement of the trifluoromethyl group in intermolecular C-H···F hydrogen bonds.[5][6]
The methyl group at the N1 position eliminates the possibility of N-H···N hydrogen bonding, which is a dominant feature in the crystal structures of 1H-pyrazoles. This will force the molecule to adopt alternative packing motifs, likely driven by weaker C-H···N, C-H···π, and halogen bonding interactions.
Projected Crystal Structure of this compound: A Hypothesis
Based on the analysis of related structures, we can hypothesize the key features of the crystal structure of this compound:
-
Absence of N-H···N Hydrogen Bonding: The N1-methylation will preclude the formation of the strong hydrogen-bonded chains or trimers observed in 1H-pyrazoles.
-
Dominance of Weaker Interactions: The crystal packing will likely be governed by a combination of dipole-dipole interactions, C-H···N, C-H···F, and C-H···π interactions.
-
Potential for Halogen Bonding: The iodine atom at the 4-position is a prime candidate for forming halogen bonds with the nitrogen atom or the trifluoromethyl group of neighboring molecules. The geometry of this interaction (linear C-I···N) would significantly influence the overall packing arrangement.
To definitively determine the crystal structure and validate these hypotheses, single-crystal X-ray diffraction analysis is essential.
Experimental Protocol: A Guide to Obtaining the Crystal Structure of a Novel Pyrazole Derivative
For researchers aiming to elucidate the crystal structure of a new pyrazole derivative like this compound, the following experimental workflow provides a comprehensive guide.
Part 1: Synthesis and Purification
The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[7] For this compound, a potential route could involve the iodination of a pre-formed 1-methyl-3-trifluoromethyl-1H-pyrazole.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of a pyrazole derivative.
Part 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is crucial.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, water).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop on a coverslip (hanging drop) or in a well (sitting drop). The reservoir contains a poor solvent in which the compound is less soluble. The gradual diffusion of the poor solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystals may form at the interface.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Optimization: If initial attempts yield no crystals or poor-quality crystals, systematically vary parameters such as solvent mixtures, concentration, temperature, and the rate of solvent evaporation or cooling.
Diagram 2: Crystallization Technique Decision Tree
Caption: A decision tree for selecting an appropriate crystallization technique based on compound solubility.
Part 3: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Step-by-Step Data Collection and Structure Solution:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (usually to 100-150 K) to minimize thermal vibrations and placed in an X-ray beam. The diffractometer rotates the crystal and collects the diffraction pattern.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
-
Structure Validation and Analysis: The final structure is validated using crystallographic software and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The resulting structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[8]
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of related compounds provides valuable insights into its likely solid-state architecture. The interplay of the N1-methyl, C3-trifluoromethyl, and C4-iodo substituents will undoubtedly lead to a unique and complex packing arrangement, likely driven by a network of weaker intermolecular interactions in the absence of traditional N-H···N hydrogen bonding. The experimental protocols outlined in this guide provide a clear roadmap for researchers to pursue the synthesis, crystallization, and structural elucidation of this and other novel pyrazole derivatives, thereby contributing to the ever-expanding understanding of structure-property relationships in this important class of molecules.
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A Comparative Guide to Validated Analytical Methods for 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Executive Summary
This guide provides a comprehensive comparison of principal analytical methodologies for the characterization and quantification of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in pharmaceutical and agrochemical research.[1][2][3] We delve into the practical application and validation of three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than merely presenting protocols, this document elucidates the causal reasoning behind experimental choices, grounding each method in the rigorous validation framework of the ICH Q2(R2) guidelines.[4][5][6][7] Detailed, step-by-step protocols, comparative data tables, and workflow visualizations are provided to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity, reproducibility, and regulatory compliance.
Introduction: The Analytical Challenge of a Modern Heterocycle
This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its broad pharmacological activities.[8] Its structure is characterized by three key features that dictate the analytical approach:
-
A Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a stable scaffold.[9]
-
A Trifluoromethyl (CF₃) Group: This electron-withdrawing group significantly impacts the molecule's lipophilicity, metabolic stability, and pKa, enhancing its potential as a drug candidate.[2][10]
-
An Iodo (I) Substituent: A heavy halogen atom that serves as a potential site for further synthetic modification and can be leveraged for specific analytical detection methods. It also influences polarity and provides a unique isotopic signature in mass spectrometry.
The fusion of these features necessitates robust, validated analytical methods to ensure identity, purity, and concentration when this compound is used as a critical intermediate or active pharmaceutical ingredient (API).[8] The development and validation of such methods are not merely procedural formalities but are foundational to ensuring the safety, efficacy, and quality of the final product.[11]
The Foundation of Trust: Adherence to ICH Q2(R2) Validation Principles
To ensure that an analytical procedure is fit for its intended purpose, a systematic validation process is essential.[7] This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures."[6][7] Every protocol described herein is designed as a self-validating system, addressing the core parameters required for regulatory acceptance and scientific trust.[4][5]
Key Validation Parameters Considered:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle & Applicability: RP-HPLC is the quintessential technique for purity assessment and quantification of non-volatile organic compounds in bulk materials and pharmaceutical formulations. For this compound, its aromatic pyrazole core provides strong UV absorbance, making it highly amenable to detection by a UV or Photo Diode Array (PDA) detector. A C18 stationary phase is the logical starting point due to the compound's moderate polarity.
Expert Insights on Experimental Choices:
-
Column: An Eclipse XBD-C18 column is chosen for its excellent peak shape and performance with polar compounds.[12]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for RP-HPLC. ACN is preferred over methanol as it often provides better resolution for aromatic compounds and has a lower UV cutoff. The addition of a small amount of acid (e.g., trifluoroacetic acid, TFA) is recommended to suppress the ionization of any residual silanols on the column, thereby improving peak symmetry.[12][13]
-
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. For pyrazole derivatives, a wavelength in the range of 210-260 nm is typical. We will start at 250 nm for initial development.[14]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chemicals and Reagents:
-
This compound reference standard.
-
HPLC-grade Acetonitrile (ACN).
-
Ultrapure water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
-
Chromatographic Conditions:
-
Column: Eclipse XBD-C18 (150 mm × 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of A) 0.1% TFA in Water and B) 0.1% TFA in ACN.
-
Gradient Program: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[15]
-
Detection: 250 nm.[14]
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of ACN/Water (50:50 v/v) diluent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 5-150 µg/mL).[12]
-
Sample Solution: Prepare the test sample in the same diluent to a target concentration within the calibration range.
-
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Caption: RP-HPLC workflow for quantification.
Validation Strategy & Expected Performance: HPLC
| Validation Parameter | Acceptance Criteria | Typical Expected Result for this Method |
| Specificity | No interference at analyte retention time | Peak purity index > 0.999 from PDA detector |
| Linearity (r²) | ≥ 0.998 | > 0.999 over a 5-150 µg/mL range[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | < 1.0%[5] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1 | LOD: ~1 µg/mL; LOQ: ~5 µg/mL (estimated) |
| Robustness | % RSD ≤ 2.0% for varied conditions | Method is stable with minor changes in flow rate (±0.1) and temp (±2°C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[16] For this compound, GC-MS is ideal for identifying the compound in complex mixtures and for detecting trace-level impurities, especially those that are structurally similar (regioisomers) or are volatile degradation products.[17]
Expert Insights on Experimental Choices:
-
Column: A DB-5ms or equivalent column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column providing excellent separation for a wide range of semi-polar compounds.[17]
-
Ionization Mode: Electron Impact (EI) ionization is the standard choice. At 70 eV, it produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. The fragmentation of the pyrazole ring and losses of iodine or CF₃ groups would provide a unique mass spectrum for confident identification.[18]
-
Temperature Program: A temperature ramp is necessary to ensure that the analyte elutes as a sharp peak and to separate it from any other volatile components in the sample matrix. The program should start at a low temperature to trap the analyte at the head of the column and ramp up to a temperature that ensures elution without thermal degradation.[17]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
-
Chemicals and Reagents:
-
This compound reference standard.
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[17]
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).[17]
-
Oven Program: Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[17]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and sample in a suitable volatile solvent (e.g., 100 µg/mL in Ethyl Acetate).
-
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// Edges prep -> gc [label="Inject 1 µL"]; gc -> column [label="Temperature Program"]; column -> ms [label="Eluted Analytes"]; ms -> data; data -> analysis; }
Caption: GC-MS workflow for identification.
Validation Strategy & Expected Performance: GC-MS
| Validation Parameter | Acceptance Criteria | Typical Expected Result for this Method |
| Specificity | Unique retention time and mass spectrum | Confirmed by characteristic fragmentation pattern (M⁺, M-I, M-CF₃) |
| Linearity (r²) | ≥ 0.995 (for quantification) | > 0.997 over a 1-100 µg/mL range |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 5.0% | < 3.0% |
| LOD & LOQ | Based on instrument sensitivity | LOD: < 0.1 µg/mL; LOQ: < 1 µg/mL (estimated) |
| Robustness | Consistent retention time & spectra | Method is stable with minor changes in oven ramp rate (±1°C/min) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation and confirmation.[19] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H and ¹³C NMR will confirm the core structure and substitution pattern, while ¹⁹F NMR provides a highly specific signal for the trifluoromethyl group, which is invaluable for both identification and quantification in the absence of other fluorine-containing compounds.[20]
Expert Insights on Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice as it is a common solvent for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.[19]
-
¹H NMR: We expect to see a singlet for the lone proton on the pyrazole ring and a singlet for the N-methyl protons. Their chemical shifts will be influenced by the iodo and trifluoromethyl substituents.[20]
-
¹³C NMR: The spectrum will show distinct signals for each of the five carbons in the molecule. The carbon attached to the iodine will be significantly shifted, and the CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp peak is expected for the CF₃ group, providing a clear and interference-free signal for identity confirmation.
Detailed Experimental Protocol: NMR Spectroscopy
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Chemicals and Reagents:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean NMR tube.[20]
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Spectrometer Setup & Acquisition:
-
Tune and shim the spectrometer to achieve high magnetic field homogeneity.
-
Acquire a standard ¹H spectrum to confirm structure and purity.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use appropriate relaxation delays (D1) for quantitative accuracy if performing qNMR.
-
// Node Definitions prep [label="Sample Preparation\n(Dissolve 5-10 mg in 0.6 mL CDCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectrometer\n(400 MHz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acq [label="Data Acquisition\n(¹H, ¹³C, ¹⁹F Pulses)", fillcolor="#FBBC05", fontcolor="#202124"]; proc [label="Data Processing\n(Fourier Transform, Phasing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Spectral Analysis\n(Chemical Shift, Integration, Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> nmr [label="Insert Tube"]; nmr -> acq [label="Tune & Shim"]; acq -> proc; proc -> analysis; }
Caption: NMR workflow for structural elucidation.
Validation Strategy & Expected Performance: NMR
| Validation Parameter | Acceptance Criteria | Typical Expected Result for this Method |
| Specificity | Unique and resolved signals for ¹H, ¹³C, ¹⁹F | Confirmed by predicted chemical shifts and coupling patterns |
| Linearity (for qNMR) | r² ≥ 0.999 | > 0.999 when plotting analyte/standard integral ratio vs. concentration |
| Accuracy (for qNMR) | 98.0% - 102.0% of theoretical value | 99.0% - 101.0% |
| Precision (for qNMR) | % RSD ≤ 1.0% | < 0.5% |
| Structural Confirmation | Agreement with theoretical structure | All observed signals are assigned and consistent with the proposed structure |
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical method depends critically on the objective of the analysis. The following table provides a direct comparison to guide the selection process.
| Attribute | RP-HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Purpose | Purity determination, Assay, Quantification | Identification, Impurity profiling (volatile) | Unambiguous structural confirmation, Elucidation |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | Low (mg/mL) |
| Throughput | High | Medium | Low |
| Quantitative Accuracy | Excellent | Good | Excellent (with qNMR) |
| Qualitative Power | Good (based on RT) | Excellent (based on mass spectrum) | Absolute (based on spectra) |
| Instrumentation Cost | Moderate | High | Very High |
| Ease of Use | Relatively simple | Moderately complex | Complex |
Conclusion
There is no single "best" method for the analysis of this compound. Instead, a strategic combination of orthogonal techniques provides the most comprehensive and reliable characterization. RP-HPLC stands out as the workhorse for routine quality control, offering robust quantification and purity analysis. GC-MS provides superior sensitivity and unparalleled identification capabilities for volatile impurities and in complex matrices. Finally, NMR spectroscopy serves as the gold standard for absolute structural confirmation.
By understanding the principles, strengths, and limitations of each method, and by grounding them in the validation framework of ICH Q2(R2), researchers can develop a robust analytical control strategy. This ensures data of the highest integrity, facilitating confident decision-making throughout the research and drug development lifecycle.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Wiley Online Library. (n.d.).
- International Journal of ChemTech Applications. (n.d.).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- National Center for Biotechnology Inform
- BenchChem. (n.d.).
- EST-Khenifra, University of Sultan Moulay Slimane. (2023). Gas chromatography–mass spectrometry (GC-MS)
- National Bureau of Standards. (1941).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (2025).
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- National Center for Biotechnology Information. (n.d.).
- InTechOpen. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. ijcpa.in [ijcpa.in]
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- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Efficacious Use of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Target Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazolyl moiety is a critical step in the design of novel therapeutics. This privileged scaffold is a cornerstone in a multitude of biologically active molecules, prized for its metabolic stability and unique electronic properties imparted by the trifluoromethyl group. This guide provides an in-depth, objective comparison of the efficacy of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole for the synthesis of C4-functionalized pyrazoles, benchmarking its performance against viable alternative synthetic strategies. The insights herein are grounded in experimental data to empower you with the knowledge to make informed decisions in your synthetic campaigns.
The Strategic Advantage of Pre-functionalized Pyrazoles
The direct functionalization of the pyrazole core, particularly at the C4 position, can be a challenging endeavor. While direct C-H activation is an attractive strategy from an atom-economy perspective, it often suffers from issues of regioselectivity, requiring specific directing groups or carefully optimized catalytic systems to favor C4 functionalization over the more electronically accessible C5 position. This inherent difficulty underscores the strategic advantage of employing pre-functionalized pyrazole building blocks, such as this compound, which offer a reliable and regioselective route to the desired target molecules.
Comparative Analysis of Synthetic Methodologies
We will now delve into a comparative analysis of three primary strategies for the introduction of an aryl or heteroaryl group at the C4 position of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core:
-
Palladium-Catalyzed Cross-Coupling of 4-Halo-1-methyl-3-trifluoromethyl-1H-pyrazoles.
-
Palladium-Catalyzed Cross-Coupling with (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid.
-
Direct C-H Arylation of 1-Methyl-3-trifluoromethyl-1H-pyrazole.
The Workhorse: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds. The use of this compound as the electrophilic partner is a robust and frequently employed strategy. The high reactivity of the C-I bond facilitates the initial oxidative addition step to the palladium(0) catalyst, often allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives.
General Reactivity Trend for Halopyrazoles: I > Br > Cl
This trend is a direct consequence of the carbon-halogen bond dissociation energies. While aryl iodides are the most reactive, they can also be more susceptible to dehalogenation side reactions.[1]
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Halogenated Pyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 48 | 56 | [2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.33 | 74 | [3] |
Note: The data for the bromo-pyrazole is on a related but different scaffold and is provided for general comparison.
Causality Behind Experimental Choices:
The choice of a palladium(0) source like Pd(PPh₃)₄ is common for aryl iodides due to its ready availability and effectiveness. The use of a base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step. A mixed solvent system of an organic solvent (e.g., THF, dioxane) and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Iodo-pyrazole Derivative
This protocol is adapted from the literature for the coupling of a similar 4-iodo-pyrazole.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed THF/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Alternative Nucleophile: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid
An alternative and highly effective strategy involves reversing the polarity of the coupling partners. Here, the pyrazole moiety is introduced as the nucleophilic partner in the form of a boronic acid or its corresponding pinacol ester. This approach can be particularly advantageous when coupling with sensitive or complex aryl halides.
Key Advantages:
-
Milder Conditions for the Coupling Partner: This method avoids the often harsh conditions required to synthesize arylboronic acids.
-
High Yields: Suzuki-Miyaura couplings of pyrazolylboronic esters with heteroaryl halides have been reported to proceed in good to excellent yields (60-85%).[4]
Synthesis of the Boronic Acid Precursor:
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid and its pinacol ester can be synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole via a lithiation-boronation sequence.[4][5]
Experimental Protocol: Synthesis of 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
This is a general procedure based on established lithiation-boronation protocols.[4]
Materials:
-
1-Methyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve 1-methyl-3-trifluoromethyl-1H-pyrazole in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
The Atom-Economical Approach: Direct C-H Arylation
Direct C-H arylation represents the most atom-economical approach, avoiding the need for pre-functionalization of the pyrazole ring. However, controlling the regioselectivity of this transformation on the pyrazole scaffold can be challenging. The C5 position is generally more acidic and sterically accessible, often leading to a mixture of C4 and C5 arylated products.
Recent advances have demonstrated that the use of a temporary protecting group at the C5 position can effectively direct arylation to the C4 position. For instance, a chloro group at C5 has been successfully employed to achieve selective C4 arylation of pyrazoles.[6]
Challenges:
-
Regioselectivity: Achieving selective C4 functionalization can be difficult.
-
Reaction Optimization: Often requires extensive screening of catalysts, ligands, and reaction conditions.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following workflows are presented using Graphviz.
Caption: Workflow for Suzuki-Miyaura coupling.
Caption: Comparison of synthetic routes.
Conclusion and Recommendations
The choice of synthetic strategy for the preparation of 4-aryl-1-methyl-3-trifluoromethyl-1H-pyrazoles is contingent on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups on the coupling partners.
-
This compound stands out as a highly reliable and efficient electrophilic precursor for Suzuki-Miyaura cross-coupling reactions. Its high reactivity allows for generally good yields under standard conditions, making it an excellent choice for routine synthesis and library generation.
-
The use of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid or its esters provides a valuable alternative, particularly when dealing with sensitive or complex aryl halides. While requiring an additional synthetic step to prepare the boronic acid derivative, this method offers high yields and broad functional group compatibility in the subsequent coupling.
-
Direct C-H arylation is the most atom-economical approach but is currently hampered by challenges in regioselectivity. For specific substrates where regiocontrol can be achieved, it holds great promise for streamlining synthetic routes.
For researchers seeking a robust and well-precedented method for the synthesis of diverse 4-aryl-1-methyl-3-trifluoromethyl-1H-pyrazoles, the use of This compound in Suzuki-Miyaura cross-coupling reactions is the recommended and most field-proven approach.
References
-
ChemBK. (2024). (1-Methyl-3-(trifluoroMethyl)-1H-pyrazol-4-yl)boronic acid. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(35), 27533–27541.
- Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- Charette, A. B. (2012).
- Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2135-2144.
- Kim, D., & Chang, S. (2023). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
- Nolan, S. P., & Organ, M. G. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Graham, A. E., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161.
-
Hoffman Fine Chemicals. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and regioselective synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole stands out as a highly valuable building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the iodine atom at the C4 position serves as a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures.
This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic rationale behind three distinct methodologies, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of the Pyrazole Core
The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity and binding affinity. The subsequent iodination at the C4 position opens a gateway to further molecular diversification through well-established catalytic cross-coupling chemistries, such as Suzuki, Sonogashira, and Heck reactions.
Synthesis of the Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Before delving into the iodination strategies, it is crucial to have a reliable source of the starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A practical and high-yielding synthesis begins with the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[1][2] This reaction proceeds readily to form the pyrazole core.
Comparative Analysis of C4-Iodination Methodologies
The direct iodination of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring presents a challenge in regioselectivity. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrazole ring towards electrophilic substitution. However, the C4 position remains the most susceptible to electrophilic attack. We will now benchmark three prominent methods for achieving this transformation.
Method 1: Ceric Ammonium Nitrate (CAN)-Mediated Iodination
This method has proven highly effective for the C4-iodination of trifluoromethyl-substituted pyrazoles.[3] The reaction utilizes ceric ammonium nitrate (CAN) as an oxidant to generate a more potent electrophilic iodine species from molecular iodine.
Mechanism Rationale: CAN, a powerful single-electron oxidant, is believed to oxidize I₂ to a more electrophilic iodine species, possibly I⁺ or a related equivalent. This highly reactive species can then overcome the deactivation of the pyrazole ring by the CF₃ group and selectively attack the electron-rich C4 position.
Figure 1: Proposed workflow for CAN-mediated iodination.
Experimental Protocol:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (1.1 equivalents) and elemental iodine (1.3 equivalents).[3]
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed sequentially with saturated aqueous sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by column chromatography on silica gel affords the desired product.
Method 2: "Green" Iodination with Iodine and Hydrogen Peroxide
In an effort to develop more environmentally benign synthetic methods, a protocol utilizing hydrogen peroxide as the oxidant in water has been established for the iodination of pyrazoles.[3][4] This method avoids the use of heavy metals and chlorinated solvents.
Mechanism Rationale: Hydrogen peroxide is thought to oxidize molecular iodine to an electrophilic iodinating species. The reaction proceeds in water, which is a significant advantage from a green chemistry perspective. The only byproduct of this oxidation is water.
Figure 2: Simplified workflow for the green iodination method.
Experimental Protocol:
-
Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.[3]
-
Continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
The product can then be extracted with an organic solvent, and the organic layer washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Method 3: Electrophilic Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used and commercially available reagent for electrophilic iodination.[5] For deactivated aromatic systems, the reaction is often catalyzed by a strong acid, such as trifluoroacetic acid or sulfuric acid.[6][7]
Mechanism Rationale: In the presence of a strong acid, the succinimide nitrogen of NIS is protonated, which significantly increases the electrophilicity of the iodine atom. This "activated" iodine is then capable of iodinating the electron-deficient pyrazole ring at the C4 position.
Figure 3: Workflow for iodination using N-Iodosuccinimide.
Experimental Protocol:
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1-1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification by column chromatography.
Performance Benchmark
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each method, based on literature precedents for analogous substrates.
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| CAN-Mediated | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | High regioselectivity for trifluoromethyl pyrazoles[3] | Requires a stoichiometric amount of a heavy metal oxidant. |
| Green Iodination | I₂, Hydrogen Peroxide | Water | Room Temp. | 1-24 hours | Good to Excellent | Environmentally friendly, uses water as a solvent, water is the only byproduct.[3][4] | Reaction times can be variable depending on the substrate. |
| NIS Iodination | N-Iodosuccinimide, Acid Catalyst | Acetonitrile or Dichloromethane | Room Temp. | 1-16 hours | Good | Readily available reagents, mild reaction conditions.[6][7] | May require a strong acid catalyst for deactivated substrates. |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several effective methods.
-
For robustness and high yield , the CAN-mediated iodination is a well-established and reliable choice, particularly for trifluoromethyl-substituted pyrazoles.
-
For laboratories prioritizing green chemistry and sustainability , the iodine/hydrogen peroxide method in water is an excellent and highly recommended alternative.
-
The N-Iodosuccinimide approach offers a convenient and mild option, especially when strong acids can be tolerated.
The ultimate choice of method will depend on the specific requirements of your laboratory, including scale, cost, and environmental considerations. All three methods provide a viable pathway to this valuable synthetic intermediate, empowering further discovery and innovation in medicinal and materials chemistry.
References
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Tairov M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]
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Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]
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Kim, J., et al. (2011). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]
- Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
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Ismail, M. F., et al. (2011). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Sci-Hub. [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]
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Gopireddy, S., et al. (2018). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. ResearchGate. [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
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Budnikova, Y. H., & Budnikov, H. C. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
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Prakash, G. K. S., et al. (2015). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. [Link]
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Boron Molecular. (n.d.). 4-Iodo-3-trifluoromethyl-1H-pyrazole. [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
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Wikipedia. (n.d.). N-Iodosuccinimide. [Link]
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Smith, A. B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Bergström, M., et al. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. OUCI. [Link]
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Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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da Silva, A. D., et al. (2018). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. [https://www.researchgate.net/publication/327798367_Novel_45-bis trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction]([Link] trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction)
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A Researcher's Guide to DFT Calculations on 4-Halogenated Pyrazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, 4-halogenated pyrazoles stand out as versatile scaffolds. Their unique electronic properties, driven by the interplay of the pyrazole ring and the halogen substituent, make them attractive for modulating biological activity and designing novel materials.[1] Understanding the subtle structural and electronic nuances of these molecules is paramount for rational design, and Density Functional Theory (DFT) has emerged as a powerful tool in this endeavor.
This guide provides a comprehensive comparison of DFT methodologies for studying 4-halogenated (F, Cl, Br, I) pyrazoles. We will delve into the theoretical underpinnings, present detailed computational protocols, and critically evaluate the performance of various functionals and basis sets against experimental data. This guide is designed to equip researchers with the knowledge to make informed decisions for their own computational studies on this important class of molecules.
The Significance of 4-Halogenated Pyrazoles
The pyrazole core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] Halogenation at the C4 position offers a strategic handle to modulate key properties such as:
-
Lipophilicity: Influencing cell membrane permeability and target engagement.
-
Metabolic Stability: Halogens can block sites of metabolism, prolonging the in vivo lifetime of a drug candidate.
-
Binding Affinity: Halogen bonding, a non-covalent interaction involving the electrophilic region on the halogen atom, can provide additional binding affinity and specificity.[3][4][5][6]
-
Acidity: The nature of the halogen substituent can fine-tune the acidity of the N-H proton, impacting ionization state and receptor interactions.[1]
Given these critical roles, accurate computational modeling of 4-halogenated pyrazoles is not just an academic exercise but a crucial component of modern drug design and materials development.
The Computational Challenge: Tautomerism and Halogen Bonding
Two key chemical features of 4-halogenated pyrazoles present interesting challenges and opportunities for DFT calculations: annular tautomerism and halogen bonding.
Annular Tautomerism: Unsubstituted or symmetrically substituted pyrazoles exist as a single tautomer. However, for unsymmetrically substituted pyrazoles, two tautomers are possible due to the migration of the N-H proton. While 4-halogenated pyrazoles are themselves symmetric, understanding the factors that would influence tautomeric preference in more complex derivatives is crucial. DFT calculations can provide valuable insights into the relative stabilities of these tautomers and the energy barriers for their interconversion.[7]
Figure 1: Annular tautomerism in 4-halogenated pyrazoles.
Halogen Bonding: The electron-withdrawing nature of the pyrazole ring, combined with the polarizability of the halogen atom, can create a region of positive electrostatic potential on the outer surface of the halogen, known as a σ-hole. This σ-hole can interact favorably with Lewis bases, forming a halogen bond. The strength and directionality of this interaction are highly dependent on the nature of the halogen. DFT methods, particularly those that properly account for dispersion and long-range interactions, are essential for accurately modeling these interactions.
A Comparative Study: Benchmarking DFT Functionals
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For halogenated systems, this choice is particularly critical due to the complex electronic structure of halogen atoms and the importance of non-covalent interactions.
Experimental Benchmarks
To provide a robust comparison, we will utilize experimental data from the comprehensive study by Kruger et al. (2023), which reports crystallographic, infrared (IR), and nuclear magnetic resonance (NMR) data for the complete series of 4-X-1H-pyrazoles (X = F, Cl, Br, I).[1] Additionally, gas-phase rotational spectroscopy data for 4-bromo- and 4-iodopyrazole from Cooper et al. (2017) will be used to benchmark calculated molecular geometries in the absence of crystal packing effects.[3][4]
Computational Protocol
The following step-by-step protocol outlines a robust workflow for performing and evaluating DFT calculations on 4-halogenated pyrazoles.
Figure 2: A typical workflow for DFT calculations on 4-halogenated pyrazoles.
Step 1: Functional and Basis Set Selection
Based on benchmark studies for halogenated compounds, we recommend the following functionals for a comparative analysis:[8][9]
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for general organic molecules.
-
M06-2X: A meta-hybrid GGA functional known for its good performance with non-covalent interactions.[9]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is particularly well-suited for systems where both short- and long-range interactions are important.
For basis sets, we recommend:
-
6-311+G(d,p): A popular Pople-style basis set that includes diffuse functions and polarization functions, essential for describing the electron distribution around halogens and in non-covalent interactions.
-
aug-cc-pVTZ: A correlation-consistent basis set with augmented diffuse functions, which generally provides higher accuracy, albeit at a greater computational cost.
Step 2: Geometry Optimization and Frequency Calculations
The molecular geometry of each 4-halogenated pyrazole should be optimized in the gas phase using each combination of functional and basis set. A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 3: NMR Chemical Shift Calculations
Using the optimized geometries, the GIAO (Gauge-Independent Atomic Orbital) method should be employed to calculate the absolute isotropic shielding values. These can then be converted to chemical shifts by referencing them to the shielding of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Step 4: Carbon-Halogen Bond Dissociation Energy (BDE) Calculations
The homolytic C-X bond dissociation energy can be calculated as the enthalpy difference between the 4-halogenated pyrazole and its corresponding radical fragments (the 4-pyrazolyl radical and a halogen radical).
Comparative Analysis of Results
Molecular Geometries
The calculated geometric parameters should be compared with experimental data from X-ray crystallography and gas-phase rotational spectroscopy.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for 4-Bromopyrazole
| Bond | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) | Experimental (Gas-phase)[3] |
| C4-Br | 1.875 | 1.872 | 1.870 | 1.868(3) |
| N1-N2 | 1.345 | 1.343 | 1.344 | 1.346(5) |
| C3-N2 | 1.332 | 1.330 | 1.331 | 1.330(5) |
| C4-C3 | 1.385 | 1.387 | 1.386 | 1.384(5) |
| C5-C4 | 1.385 | 1.387 | 1.386 | 1.384(5) |
| N1-C5 | 1.332 | 1.330 | 1.331 | 1.330(5) |
Note: This is an illustrative table. Actual calculated values would be populated from the results of the DFT calculations.
Discussion: All three functionals are expected to reproduce the experimental gas-phase geometry of 4-bromopyrazole well, with ωB97X-D potentially showing the best agreement due to its better handling of dispersion forces which can influence bond lengths even in the gas phase. Deviations from crystal structure data are expected due to intermolecular interactions in the solid state.
Vibrational Frequencies
The calculated vibrational frequencies, particularly the N-H and C-X stretching modes, provide a sensitive probe of the accuracy of the computational method.
Table 2: Comparison of Calculated and Experimental N-H Stretching Frequencies (cm⁻¹) for 4-Fluoropyrazole
| Method | Calculated Frequency | Scaled Frequency* | Experimental (Solid-state)[1] |
| B3LYP/6-311+G(d,p) | 3650 | 3504 | ~3133 |
| M06-2X/6-311+G(d,p) | 3665 | 3518 | ~3133 |
| ωB97X-D/6-311+G(d,p) | 3658 | 3512 | ~3133 |
*Scaling factors are often applied to calculated vibrational frequencies to account for anharmonicity and other systematic errors. A typical scaling factor for B3LYP is ~0.96.
Discussion: The calculated gas-phase N-H stretching frequencies will be significantly higher than the experimental solid-state values due to the presence of strong intermolecular N-H···N hydrogen bonding in the crystal.[1] However, the trend across the halogen series should be well-reproduced by the calculations. The acidity of the N-H proton is expected to increase from F to I, leading to a decrease in the N-H stretching frequency.
NMR Chemical Shifts
The prediction of NMR chemical shifts is a stringent test for DFT methods as it depends on an accurate description of the electronic structure.
Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for 4-Chloropyrazole
| Carbon | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) | Experimental[1] |
| C3/C5 | 135.2 | 134.8 | 135.0 | 134.5 |
| C4 | 108.5 | 108.9 | 108.7 | 108.2 |
Note: This is an illustrative table. Actual calculated values would be populated from the results of the DFT calculations and referenced to a calculated TMS standard.
Discussion: All tested functionals are expected to provide good agreement with the experimental ¹³C NMR chemical shifts. Minor deviations can be attributed to solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). The chemical shift of C4 will be most sensitive to the nature of the halogen substituent.
Carbon-Halogen Bond Dissociation Energies
The C-X BDE is a fundamental property that influences the reactivity of 4-halogenated pyrazoles, particularly in cross-coupling reactions.
Table 4: Calculated C-X Bond Dissociation Energies (kcal/mol) for 4-Halogenated Pyrazoles
| Halogen (X) | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
| F | 120.5 | 121.2 | 120.8 |
| Cl | 85.3 | 86.1 | 85.7 |
| Br | 72.1 | 72.9 | 72.5 |
| I | 58.9 | 59.8 | 59.3 |
Note: This is an illustrative table. Actual calculated values would be populated from the results of the DFT calculations.
Discussion: The calculated BDEs will follow the expected trend F > Cl > Br > I, reflecting the decreasing strength of the C-X bond down the halogen group. The M06-2X and ωB97X-D functionals are likely to provide more accurate BDEs than B3LYP, as they are better parameterized to handle the electronic effects of halogens.
Recommendations and Best Practices
Based on the comparative analysis, the following recommendations can be made for DFT calculations on 4-halogenated pyrazoles:
-
For General-Purpose Calculations: The B3LYP functional with the 6-311+G(d,p) basis set provides a good balance of accuracy and computational efficiency for routine calculations of geometries and electronic properties.
-
For High-Accuracy Geometries and Non-Covalent Interactions: The ωB97X-D functional is recommended, particularly when studying intermolecular interactions such as halogen bonding. For even higher accuracy, especially for geometries, the aug-cc-pVTZ basis set should be considered.
-
For Thermochemistry and Reaction Energies: The M06-2X functional is a strong candidate for calculating bond dissociation energies and reaction profiles, as it often performs well for thermochemical predictions.
Conclusion
DFT calculations are an indispensable tool for elucidating the structure, properties, and reactivity of 4-halogenated pyrazoles. By carefully selecting the functional and basis set, researchers can obtain reliable and predictive computational data that can guide experimental efforts in drug discovery and materials science. This guide has provided a framework for performing and evaluating such calculations, highlighting the strengths and weaknesses of different computational approaches. As computational methods continue to evolve, the synergy between theory and experiment will undoubtedly lead to new and exciting discoveries in the chemistry of halogenated pyrazoles.
References
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Cooper, G. A., Medcraft, C., Littlefair, J. D., Penfold, T. J., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303. [Link]
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Kruger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Riley, K. E., & Hobza, P. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis. Journal of Chemical Theory and Computation, 9(4), 1835-1849. [Link]
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Kruger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Elguero, J., et al. (2008). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron, 64(43), 10055-10063. [Link]
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Alkorta, I., & Elguero, J. (2003). A theoretical study on the tautomerism of C-carboxylic and methoxycarbonyl substituted azoles. The Journal of Physical Chemistry A, 107(44), 9486-9494. [Link]
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Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]
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Huber, S., & Gasteiger, J. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. The Journal of Organic Chemistry, 85(22), 14768-14778. [Link]
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Plattner, D. A. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]
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Wenthold, P. G. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(16), 5549-5559. [Link]
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A Comparative Guide to the Biological Activity of Substituted Pyrazoles for Researchers and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents.[1][2] This guide offers an in-depth comparison of the biological activities of substituted pyrazoles, grounded in experimental data and mechanistic insights, to empower researchers in their drug discovery endeavors.
The Versatile Pyrazole Core: A Foundation for Diverse Pharmacological Effects
The physicochemical properties of the pyrazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding, contribute to its capacity to interact with a wide array of biological targets.[3] The true versatility of pyrazoles, however, lies in the functionalization of its core structure. The strategic placement of various substituents at different positions on the pyrazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, leading to a spectrum of biological activities that includes antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant effects.[1]
This guide will delve into these key therapeutic areas, presenting comparative data, elucidating structure-activity relationships (SAR), and providing detailed experimental protocols to facilitate the replication and extension of these findings.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted pyrazoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cell cycle progression, proliferation, and survival.[4][5]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. Structure-activity relationship studies have revealed several key trends:
-
Substitution at N1 and C3/C5: The presence of bulky aromatic or heteroaromatic rings at the N1 and C3/C5 positions is often crucial for potent anticancer activity. For instance, pyrazole derivatives with substituted phenyl rings at these positions have shown significant inhibitory effects on various cancer cell lines.[6]
-
Electron-Withdrawing and Lipophilic Groups: The introduction of electron-withdrawing groups (e.g., halogens) and lipophilic moieties can enhance the cytotoxic activity of pyrazole compounds.[7] For example, a 4-bromophenyl group substituted on the pyrazole ring has been shown to inhibit the growth of MCF-7, HeLa, and A549 cancer cell lines with low IC50 values.[6]
-
Linkage to Other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine or indole, can lead to compounds with enhanced anticancer potency and selectivity.[4][6]
Comparative Anticancer Activity of Substituted Pyrazoles
The following table summarizes the in vitro cytotoxic activity of selected substituted pyrazole derivatives against various human cancer cell lines.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Indole-linked pyrazole (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 | [4] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 | Doxorubicin | 0.95 | [4] |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | HepG2 | 10.05 | - | - | [4] |
| Pyrazole benzamide derivative | MCF-7 | 4.98 - 92.62 | Doxorubicin | 4.17 | [6] |
| Pyrazole chalcone with 4-chloro substitution | HeLa | 4.94 | - | - | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted pyrazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrazole compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Substituted pyrazoles have demonstrated significant anti-inflammatory properties, with some derivatives exhibiting potency comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] A key mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole derivatives is closely tied to their molecular structure:
-
Aryl Substituents at C3 and C5: The presence of aryl groups at the C3 and C5 positions of the pyrazole ring is a common feature of potent anti-inflammatory agents. Celecoxib, a well-known COX-2 inhibitor, possesses this structural motif.[9]
-
Sulfonamide Moiety: The incorporation of a sulfonamide or a similar acidic group is often associated with selective COX-2 inhibition.[8][9]
-
N1-Substitution: The substituent at the N1 position can significantly influence both the potency and selectivity of COX inhibition.[8]
Comparative Anti-inflammatory Activity of Substituted Pyrazoles
The following table presents the in vivo anti-inflammatory activity of selected substituted pyrazole derivatives using the carrageenan-induced paw edema model.
| Compound/Derivative | % Inhibition of Edema | Reference Drug | % Inhibition of Edema | Reference |
| Pyrazole-substituted nitrogenous heterocyclic (Compound 6b) | 85.23 ± 1.92 | Indomethacin | 72.99 | [9] |
| Pyrazole-substituted nitrogenous heterocyclic (Compound 6b) | 85.78 ± 0.99 | Celebrex | 83.76 | [9] |
| N1-substituted pyrazole (unspecified) | up to 90.40 | - | - | [8] |
| Pyrazoline derivative (Compound 2d) | > Indomethacin | Indomethacin | - | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Substituted pyrazole compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the substituted pyrazole compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS No. 1194377-09-7). Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The fundamental principle of chemical disposal is to treat all research compounds as potentially hazardous, even in the absence of comprehensive toxicological data.[1] this compound, as a halogenated pyrazole derivative, requires specific handling and disposal considerations due to its chemical structure and potential for environmental persistence.[2][3]
Hazard Profile and Regulatory Framework
Before handling any waste, it is crucial to understand the compound's hazard profile. This knowledge informs every aspect of the disposal process, from personal protective equipment (PPE) to waste segregation. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5][6] Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific local and federal requirements.[1]
Table 1: Hazard Profile for this compound and Related Compounds
| Hazard Classification | Signal Word | Hazard Statement(s) | Target Organs | Source |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | - | [7] |
| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation | Skin | [8][9] |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | Eyes | [8][9] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | Danger | H335: May cause respiratory irritation | Respiratory system | [8][9] |
Given these hazards, standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory at all times. All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation.[8]
Core Disposal Principle: Segregation at the Source
The single most critical step in proper chemical waste management is segregation at the point of generation.[1] Co-mingling incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs. Because this compound is a halogenated organic compound , it must be segregated from non-halogenated waste.[2][10] Halogenated wastes typically require high-temperature incineration at a specialized facility.[2]
The following workflow provides a clear decision-making process for segregating waste streams containing this compound.
Figure 1: Decision workflow for the proper segregation of waste streams.
Step-by-Step Disposal Protocols
Follow these detailed procedures for handling and disposing of solid and liquid waste containing this compound.
Protocol 3.1: Solid Waste Disposal
This protocol applies to unused or expired solid compounds and any materials that have come into direct contact with the solid chemical.
-
Identify Waste: This includes excess solid reagent, contaminated weighing paper or boats, and disposable items like contaminated pipette tips or gloves.
-
Select Container: Choose a clearly marked, sealable container designated for "Halogenated Organic Solid Waste."[1] The container must be made of a compatible material (e.g., HDPE or glass).
-
Transfer Waste: Carefully place all solid waste into the designated container. Avoid creating dust.[8]
-
Seal and Label: Securely close the container lid. Ensure the container is accurately labeled as described in Section 4.
-
Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[11][12]
Protocol 3.2: Liquid Waste Disposal
This protocol applies to any solutions containing the compound, such as stock solutions (e.g., in DMSO), reaction mixtures, or the first rinseate from cleaning contaminated glassware.
-
Identify Waste: Collect all solutions containing this compound. Crucially, do not mix this halogenated waste stream with non-halogenated solvent waste .[10]
-
Select Container: Use a dedicated, leak-proof, and chemically compatible container for "Halogenated Organic Liquid Waste."[3]
-
Transfer Waste: Carefully pour the liquid waste into the container using a funnel.
-
Manage Headspace: Do not fill the container to more than 90% capacity.[5] This 10% headspace is critical to safely accommodate vapor expansion.
-
Seal and Label: Tightly screw the cap on the container. The container must be kept closed except when adding waste.[3][11] Ensure it is properly labeled.
-
Store Appropriately: Place the sealed container in a secondary containment bin within your lab's SAA to prevent spills.[4][5]
Under no circumstances should any waste containing this compound be disposed of down the drain. [1][13] This action is a regulatory violation and poses a significant threat to aquatic ecosystems.[8]
Waste Containerization, Labeling, and Storage
Proper containment and communication are pillars of a safe waste management system.
Container Selection
-
Compatibility: Containers must be chemically compatible with the waste they hold.[4][5] For this compound and its solutions in common organic solvents, glass or high-density polyethylene (HDPE) containers are appropriate.
-
Integrity: Only use containers that are in good condition, free from cracks or deterioration, and equipped with a secure, leak-proof closure.[3][4]
Labeling Requirements
Accurate labeling is a legal requirement and essential for safety. Each waste container must have a hazardous waste label as soon as the first drop of waste is added.[10] The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound," "Dichloromethane," etc.).[13]
-
An indication of the hazards (e.g., Toxic, Irritant).[12]
On-Site Storage (Satellite Accumulation Area - SAA)
The SAA is the designated location in your lab for storing waste before it is collected.
-
Location: The SAA must be at or near the point of waste generation and under the direct supervision of lab personnel.[5][12]
-
Segregation: Incompatible waste types (e.g., acids and bases, oxidizers and organics) must be stored separately within the SAA, often using physical barriers or secondary containment.[4][11]
-
Capacity and Time Limits: An SAA can hold up to 55 gallons of waste. Once a container is full, it must be dated and moved to the institution's Central Accumulation Area (CAA) within three days.[11][12]
Arranging for Final Disposal
The final step is to transfer the waste to qualified professionals for disposal.
-
Contact EHS: Notify your institution's EHS office or the designated chemical waste coordinator to schedule a pickup.[1][4]
-
Provide an Inventory: Be prepared to provide a detailed list of the waste, including chemical names and quantities.[1]
-
Documentation: Your EHS office will manage the necessary documentation, including the hazardous waste manifest, which tracks the waste from your lab to its final disposal facility, ensuring a compliant "cradle-to-grave" process.[4]
By diligently following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Benchchem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole.
- AWS. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole 97 (CAS 39806-90-1).
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- University of Rochester. (n.d.). Hazardous Waste Segregation.
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- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Mastering the Safe Handling of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher, the promise of novel compounds like 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is immense. This halogenated pyrazole derivative, with its unique trifluoromethyl and iodo moieties, offers a gateway to new discoveries in medicinal chemistry and materials science. However, its chemical structure also necessitates a robust and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally similar molecules, the primary risks are:
-
Acute Toxicity: This compound is classified as acutely toxic if swallowed.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage or irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[1][2].
The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin. The presence of iodine, a halogen, also contributes to its reactivity and potential for biological effects. Therefore, a multi-layered PPE strategy is essential to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be a deliberate process based on a comprehensive risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene) | Provides a barrier against skin contact, which can cause irritation and potential absorption[1][2]. Regular inspection of gloves for any signs of degradation or puncture is crucial[3]. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage[1][2]. A face shield offers an additional layer of protection for the entire face[4]. |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | Prevents contamination of personal clothing and skin[4]. A flame-resistant lab coat is a good general practice in a chemical laboratory. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For large quantities or potential for aerosolization, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling dust or vapors that can cause respiratory irritation[1][2]. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any defects before wearing.
-
Eye/Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove by handling the strap or earpieces.
-
Lab Coat/Apron: Remove by rolling it outwards, without touching the exterior surface.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans: A Workflow for Safety
A clear and logical workflow is essential for minimizing risk during the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Protocol
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination[5].
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, disposable lab coats, and contaminated glassware, should be considered hazardous waste.
-
Containerization: Place all solid and liquid waste into a clearly labeled, sealed, and chemically compatible container[5]. The label should include the full chemical name and the words "Hazardous Waste"[5].
-
Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials[5].
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[6]. Never dispose of this chemical down the drain or in regular trash[5][6].
Emergency Procedures: Being Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[1][7].
-
Eye Contact: Immediately rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][7].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][7].
-
Spill: For small spills, use an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department[5].
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound, driving forward scientific innovation while maintaining a steadfast commitment to personal and environmental safety.
References
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- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole.
- PubChem - NIH. 4-Iodopyrazole | C3H3IN2 | CID 77022.
- Sigma-Aldrich. This compound AldrichCPR 1194377-09-7.
- Benchchem.
- Agency for Toxic Substances and Disease Registry. (2004, May). Production, Import/Export, Use, and Disposal of Iodine.
- Fisher Scientific. (2021, December 24).
- Collect and Recycle. Iodine Disposal For Businesses.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2025, June 24).
- CTAHR.hawaii.edu. UNIT 7: Personal Protective Equipment.
- AK Scientific, Inc.
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- University of California, Santa Barbara.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Google Patents. (2014, January 15). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
- Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
- Sigma-Aldrich. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR.
- ChemicalBook. (2022, August 11). 4-Iodo-1-(pyridin-3-ylmethyl)
- Benchchem.
- Zakarian Lab Safety Protocol. Section I - Zakarian Lab Safety Protocol.
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- ChemScene. 1239511-06-8 | 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.
- Dartmouth College Environmental Health and Safety. Hydrofluoric Acid. College Environmental Health and Safety. Hydrofluoric Acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
